5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-bromo-1-ethyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHYJSIEDJFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682060 | |
| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-22-0 | |
| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic structure, comprising fused benzene and imidazole rings, allows for versatile interactions with various biological targets, leading to a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties.[2][3][4] The strategic functionalization of the benzimidazole core with halogens, such as bromine and fluorine, and N-alkylation can significantly modulate its physicochemical properties and biological efficacy.[3][5]
This technical guide provides a comprehensive, in-depth pathway for the synthesis of this compound (CAS No: 1261988-22-0), a specific derivative with potential applications in drug discovery and materials science.[6] We will dissect a logical, multi-step synthetic route, explaining the causality behind experimental choices, providing detailed protocols, and addressing key scientific challenges such as regioselectivity. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Strategic Overview: A Retrosynthetic Approach
The design of an efficient synthesis requires a logical deconstruction of the target molecule into readily available precursors. Our retrosynthetic analysis of this compound identifies a robust pathway proceeding through key, well-documented intermediates.
The primary strategic decision involves the timing of the N-ethylation. While it is possible to begin with an N-ethylated diamine, the synthesis of such a precursor is not straightforward. A more reliable and modular approach involves constructing the benzimidazole core first, followed by a final N-ethylation step. This strategy allows for the synthesis of a common intermediate, 5-Bromo-6-fluoro-1H-benzo[d]imidazole, which could be used to generate a library of N-substituted analogs.
The chosen forward synthesis, therefore, initiates with the construction of a correctly substituted o-phenylenediamine, which is then cyclized and subsequently ethylated.
Detailed Synthetic Pathway and Mechanistic Insights
The overall synthetic workflow is depicted below. Each step is designed based on established, high-yielding chemical transformations.
Deprotonation of this tautomeric mixture with a base generates two distinct benzimidazolide anions, both of which can react with an ethylating agent like ethyl iodide (EtI). This leads to the formation of two constitutional isomers: the desired This compound and the isomeric 6-Bromo-1-ethyl-5-fluoro-1H-benzo[d]imidazole .
Controlling Selectivity: Achieving high regioselectivity can be difficult and often depends on subtle steric and electronic differences between the two nitrogen atoms. [7]For a standard laboratory synthesis, the most practical approach is often to proceed with the reaction and then separate the resulting isomeric mixture.
-
Reaction Conditions: The alkylation is typically performed by first deprotonating the benzimidazole with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). [8]NaH irreversibly deprotonates the N-H bond to form the highly nucleophilic anion. The subsequent addition of ethyl iodide results in an Sɴ2 reaction to form the C-N bond.
-
Purification: The separation of the regioisomers is almost always accomplished using column chromatography on silica gel, exploiting small differences in polarity between the two products. [7]
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| 1 | Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 110 °C | High |
| 2 | Nitro Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | 75 °C | ~99% [9] |
| 3 | Cyclization | Trimethyl Orthoformate, HCl | DMF | Room Temp. | High |
| 4 | N-Ethylation | Sodium Hydride (NaH), Ethyl Iodide (EtI) | DMF | 0 °C to Room Temp. | Moderate to Good (as a mixture) |
Experimental Protocols
Disclaimer: These protocols are adapted from literature procedures for similar compounds and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
Adapted from Echemi[9]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-2-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 10 mL per gram of aniline).
-
Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 110 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the product as a solid.
Protocol 2: Synthesis of 4-Bromo-5-fluoro-benzene-1,2-diamine
Adapted from Echemi[9]
-
Under a nitrogen atmosphere, dissolve 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in a mixture of ethyl acetate and absolute ethanol (e.g., 2:1 v/v).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.
-
Heat the reaction mixture to 75 °C with stirring for 8-12 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Caution: Foaming will occur.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the diamine, which can be used without further purification.
Protocol 3: Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Adapted from ChemicalBook[10]
-
To a solution of 4-bromo-5-fluoro-benzene-1,2-diamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (3.0 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and adjust the pH to ~7 using a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the solid product.
Protocol 4: Synthesis of this compound
General procedure for N-alkylation[7][8][11]
-
Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-bromo-6-fluoro-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution will cease).
-
Add ethyl iodide (EtI) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers and isolate the desired product, this compound.
References
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Physicochemical properties of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific functionalization of the benzimidazole ring system is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. The subject of this guide, this compound, is a halogenated and N-alkylated derivative designed to explore novel structure-activity relationships.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide not only the predicted physicochemical properties of the title compound but also the detailed experimental methodologies required for their empirical validation. Understanding these properties is paramount, as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.
Molecular and Computed Physicochemical Profile
Computational tools provide an essential first pass in characterizing a novel chemical entity. These predictions guide initial experimental design and help anticipate a compound's behavior. The profile for this compound, based on established algorithms, is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFN₂ | PubChem CID: 53216932[3] |
| Molecular Weight | 243.08 g/mol | PubChem CID: 53216932[3] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem CID: 53216932[3] |
| Hydrogen Bond Donors | 0 | PubChem CID: 53216932[3] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 53216932[3] |
| Rotatable Bond Count | 1 | PubChem CID: 53216932[3] |
Table 1: Computed Physicochemical Properties.
Aqueous Solubility and pH-Solubility Profile
Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and limited efficacy.[4] Benzimidazole derivatives are often characterized by low aqueous solubility due to their hydrophobic, aromatic nature.[5][6][7] Determining the pH-solubility profile is crucial, as the ionization state of the molecule can dramatically influence its solubility.
Expert Insight: Why pH Matters
Benzimidazoles are weak bases.[5] The imidazole nitrogen can be protonated at acidic pH, forming a more soluble cationic species. Therefore, a significant increase in solubility is often observed at pH values below the compound's pKa. This information is vital for developing oral formulations and predicting behavior in the acidic environment of the stomach.
Experimental Protocol: Equilibrium Solubility Determination (pH-Profile)
This protocol establishes the solubility of the compound across a range of physiologically relevant pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.[5]
-
Quantification: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: Measure the final pH of each solution after equilibration.[5]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [8]While LogP describes the partitioning of the neutral species, LogD (the distribution coefficient) is pH-dependent and accounts for both neutral and ionized forms, making it more physiologically relevant.
Expert Insight: HPLC as a High-Throughput Alternative
The traditional "shake-flask" method for LogP determination can be labor-intensive and require significant amounts of compound. [9]Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative. [8][10]The method is based on the correlation between a compound's retention time on a hydrophobic column and its LogP value.
Experimental Protocol: LogP Determination by RP-HPLC
Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that span a range bracketing the expected LogP of the test compound.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor, k', using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Calibration Curve: Plot the known LogP values of the standards (y-axis) against the logarithm of their calculated capacity factors (log k') on the x-axis. Perform a linear regression to generate a calibration curve.
-
Sample Analysis: Inject the this compound solution and determine its retention time and calculate its log k'.
-
LogP Determination: Interpolate the log k' of the test compound onto the calibration curve to determine its experimental LogP value.
Thermal Properties and Solid-State Characterization
The thermal stability, melting point, and crystalline form (polymorphism) of an active pharmaceutical ingredient (API) are critical for manufacturing, formulation, and storage. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for this characterization. [11][12]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. [13]It is used to determine the melting point (as an endothermic peak), purity, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. [14]It is used to determine thermal stability and the temperature of decomposition.
Experimental Protocol: Thermal Analysis by DSC/TGA
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the compound into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instruments will record the mass loss vs. temperature (TGA) and differential heat flow vs. temperature (DSC).
-
Data Analysis:
-
TGA Thermogram: Analyze the curve to identify the onset temperature of significant mass loss, which indicates decomposition.
-
DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (T_m_). The area under this peak can be used to calculate the enthalpy of fusion.
-
Molecular Structure and Solid-State Packing
While spectroscopic methods (NMR, IR, MS) confirm the chemical constitution, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. [15]This technique reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern crystal packing. [1][16][17]This information is invaluable for understanding polymorphism and for structure-based drug design.
Experimental Protocol: Single-Crystal X-Ray Diffraction
Methodology:
-
Crystal Growth: The foundational step is to grow single crystals of high quality. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is a common and effective method. [15][18]2. Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head on the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. [15]4. Structure Solution: The collected diffraction pattern is used to determine the positions of the atoms within the crystal's unit cell using specialized software (e.g., SHELXS). [15]5. Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of bond lengths, angles, and thermal parameters.
-
Structural Analysis: The final refined structure provides a detailed 3D model of the molecule and its arrangement in the crystal lattice.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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Mannhold, R., & van de Waterbeemd, H. Substructure and whole molecule approaches for calculating log P. ResearchGate. [Link]
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
He, P., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ACS Publications. [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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El-Boraey, H. A., et al. (2017). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound. NIH. [Link]
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5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Benzimidazole derivatives are recognized for their diverse biological activities, making their unambiguous structural confirmation and purity assessment paramount in research and development.[1][2] This document, designed for researchers, scientists, and drug development professionals, details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound. By integrating predictive data with established principles of spectroscopic interpretation, this guide serves as a robust reference for the characterization of this molecule and its analogues.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the foundation of its function. For this compound, its unique substitution pattern—featuring an electron-withdrawing bromine and fluorine on the benzene ring and an ethyl group on the imidazole nitrogen—creates a distinct electronic environment that is reflected in its spectral output. A multi-technique spectroscopic approach (NMR, MS, IR) is therefore not merely confirmatory but essential for a complete and unambiguous structural elucidation.
Below is the chemical structure with the standard IUPAC numbering convention used for the interpretation of NMR data.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the title compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of all proton environments. The chemical shift (δ) of each proton is influenced by the electron density around it; electron-withdrawing groups like fluorine and bromine will deshield nearby protons, shifting their signals downfield.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H2 | ~8.2 | Singlet (s) | - | 1H | Proton on C2 of the imidazole ring, typically downfield. |
| H4 | ~7.8 | Doublet (d) | J(H-F) ≈ 7-8 | 1H | deshielded by the adjacent bromine and coupled to the fluorine atom. |
| H7 | ~7.5 | Doublet (d) | J(H-F) ≈ 10-11 | 1H | deshielded by the adjacent fluorine and coupled to it. |
| N-CH₂ | ~4.3 | Quartet (q) | J(H-H) ≈ 7 | 2H | Methylene protons of the ethyl group, coupled to the methyl protons. |
| N-CH₂-CH₃ | ~1.4 | Triplet (t) | J(H-H) ≈ 7 | 3H | Methyl protons of the ethyl group, coupled to the methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is common for benzimidazole derivatives as it is an excellent solvent for this class of compounds.[1][3]
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~143 | Carbon between two nitrogen atoms, characteristically downfield.[4] |
| C3a | ~135 | Bridgehead carbon adjacent to N3. |
| C4 | ~112 (d, J(C-F) ≈ 18-20 Hz) | Shielded by the N-ethyl group but coupled to fluorine. |
| C5 | ~115 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |
| C6 | ~150 (d, J(C-F) ≈ 240-250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |
| C7 | ~100 (d, J(C-F) ≈ 4-5 Hz) | Shielded by the N-ethyl group and coupled to fluorine. |
| C7a | ~140 | Bridgehead carbon adjacent to N1. |
| N-CH₂ | ~40 | Methylene carbon of the ethyl group. |
| N-CH₂-CH₃ | ~15 | Methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency (~100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Reference: Calibrate the spectrum using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
-
Data Processing: Process the data similarly to the ¹H spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed m/z |
|---|---|---|
| [C₉H₈⁷⁹BrFN₂ + H]⁺ | 242.9931 | ~242.9931 |
| [C₉H₈⁸¹BrFN₂ + H]⁺ | 244.9910 | ~244.9910 |
The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[5]
Fragmentation Analysis
Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry will cause the molecule to fragment in a predictable manner.
Caption: Predicted EI fragmentation pathway of the title compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source for HRMS or an electron ionization (EI) source for fragmentation analysis.
-
Acquisition Parameters (ESI-HRMS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >10,000 FWHM.
-
-
Data Analysis: Identify the molecular ion peaks [M+H]⁺ and compare the measured m/z with the calculated exact mass to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2980-2850 | Aliphatic C-H Stretch (ethyl) | Medium |
| 1620-1580 | C=N Stretch (imidazole) | Medium-Strong |
| 1550-1450 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1250-1150 | C-N Stretch | Strong |
| 1100-1000 | C-F Stretch | Strong |
| 650-550 | C-Br Stretch | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The spectrometer software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.
Caption: Workflow for integrated spectral data analysis.
Conclusion
The characterization of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR establish the precise arrangement of atoms and the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and molecular weight, while fragmentation analysis reveals key structural motifs, notably through the characteristic bromine isotopic pattern. Finally, IR spectroscopy verifies the presence of the expected functional groups. Together, these techniques provide a self-validating system for the unequivocal confirmation of the compound's identity and purity, a critical requirement for its application in any scientific or developmental context.
References
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García-Báez, E. V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6268. Available at: [Link][4][6]
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Alarcón-Espósito, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636-1643. Available at: [Link][3][7]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(2), 999-1007. Available at: [Link][8]
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Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526-3530. Available at: [Link][9]
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Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 33(5), 457-462. Available at: [Link][10]
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El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. Available at: [Link][2]
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Ellis, B., & Griffiths, P. J. F. (1967). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 2, 885-887. Available at: [Link][13]
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ResearchGate (n.d.). Characteristic fragment of the IR spectra of benzimidazole. Available at: [Link][15]
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A Technical Guide to the Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole: Starting Materials and Strategic Considerations
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the synthesis into two primary stages: the formation of the core benzimidazole ring system and its subsequent N-alkylation. This document emphasizes the rationale behind the selection of starting materials and reagents, offering detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction and Retrosynthetic Analysis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The target molecule, this compound, incorporates several key features: a bromine atom and a fluorine atom, which can modulate properties like metabolic stability and receptor binding affinity, and an N-ethyl group, which impacts solubility and steric profile.
A logical synthetic approach involves a two-stage process. First, the construction of the 5-bromo-6-fluoro-1H-benzo[d]imidazole core. Second, the regioselective alkylation of the imidazole nitrogen with an ethyl group.
The retrosynthetic analysis shown below deconstructs the target molecule into its primary precursors, which form the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Benzimidazole Core
The cornerstone of this synthesis is the formation of the 5-bromo-6-fluoro-1H-benzo[d]imidazole intermediate. This is typically achieved via the Phillips condensation, which involves the reaction of a substituted o-phenylenediamine with a one-carbon electrophile, such as formic acid or an orthoformate ester.[2][3] The critical starting material for this step is 4-bromo-5-fluoro-1,2-phenylenediamine .
Preparation of 4-Bromo-5-fluoro-1,2-phenylenediamine
This key diamine is not always readily available commercially and often requires a multi-step synthesis. A common and reliable route begins with a commercially available substituted aniline, such as 5-fluoro-2-nitroaniline. The strategy involves electrophilic bromination followed by the reduction of the nitro group.
Synthetic Workflow:
Caption: Workflow for the synthesis of the key diamine intermediate.
Causality Behind Experimental Choices:
-
Bromination: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, making it easier and safer to handle than liquid bromine. Acetic acid serves as a suitable polar protic solvent that facilitates the electrophilic aromatic substitution.
-
Reduction: The reduction of the nitro group is a critical step. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and effective method for this transformation.[4] It is generally preferred over catalytic hydrogenation for laboratory-scale synthesis when functional groups sensitive to reduction (like bromine) are present, although with proper catalyst selection (e.g., Raney Nickel), hydrogenation is also a viable, greener alternative.[5]
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine [4]
Step A: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a flask, add 5-fluoro-2-nitroaniline (1 equivalent) and acetic acid (approx. 5-10 mL per gram of aniline).
-
Stir the mixture to achieve dissolution or a fine suspension.
-
Add N-Bromosuccinimide (NBS) (0.95-1.0 equivalents) portion-wise to the mixture.
-
Heat the reaction to approximately 110 °C and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
Step B: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
-
Suspend the crude 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol (approx. 15-20 mL per gram).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.
-
Heat the mixture to reflux (approx. 75-80 °C) for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin salts.
-
Filter the resulting slurry through a pad of celite to remove inorganic solids.
-
Separate the organic layer, wash it with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the desired diamine, typically as a yellow or brown solid.
| Reagent/Material | Step | Molar Eq. | Purpose |
| 5-Fluoro-2-nitroaniline | A | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | A | ~1.0 | Brominating Agent |
| Acetic Acid | A | Solvent | Reaction Medium |
| Tin(II) Chloride Dihydrate | B | 3-4 | Reducing Agent |
| Ethanol | B | Solvent | Reaction Medium |
| Ethyl Acetate / NaHCO₃ (aq) | B | - | Workup/Purification |
Cyclization to form 5-Bromo-6-fluoro-1H-benzo[d]imidazole
With the diamine in hand, the next step is the ring-closing reaction to form the benzimidazole core. This is accomplished by reacting the diamine with a one-carbon source.
Causality Behind Experimental Choices:
-
One-Carbon Source: Formic acid is a common and inexpensive reagent for this cyclization. The reaction is typically heated to drive the condensation and dehydration. Alternatively, trimethyl orthoformate can be used, often with a catalytic amount of acid (e.g., HCl), which can sometimes lead to cleaner reactions and easier workup.[6]
Experimental Protocol: Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
-
Place 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a round-bottom flask.
-
Add formic acid (an excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of ice water.
-
Neutralize the mixture by carefully adding a base, such as ammonium hydroxide or saturated sodium bicarbonate solution, until the product precipitates.
-
Filter the resulting solid, wash with cold water, and dry thoroughly to yield 5-bromo-6-fluoro-1H-benzo[d]imidazole.[7]
Part II: N-Ethylation of the Benzimidazole Core
The final step is the introduction of the ethyl group onto the benzimidazole nitrogen. This is a standard N-alkylation reaction.[8][9]
Causality Behind Experimental Choices:
-
Base and Solvent: The reaction requires a base to deprotonate the acidic N-H of the benzimidazole, forming a nucleophilic benzimidazolide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[10] It is typically used in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to prevent quenching of the base.
-
Ethylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this reaction. They are reactive and commercially available.
-
Regioselectivity: For many unsymmetrically substituted benzimidazoles, N-alkylation can produce a mixture of two regioisomers.[11] However, in the case of 5-bromo-6-fluoro-1H-benzo[d]imidazole, the substitution pattern is symmetrical with respect to the two imidazole nitrogens (N1 and N3). Therefore, alkylation at either position yields the identical product, this compound, which greatly simplifies the synthesis and purification.[12]
Experimental Protocol: Synthesis of this compound [10]
-
Under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-6-fluoro-1H-benzo[d]imidazole (1.0 equivalent) to a dry flask.
-
Add anhydrous DMF (or THF) to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Stir until hydrogen evolution ceases (approx. 30-60 minutes).
-
Add ethyl iodide (or ethyl bromide) (1.0-1.2 equivalents) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[13]
| Reagent/Material | Molar Eq. | Purpose |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | 1.0 | Substrate |
| Sodium Hydride (NaH) | 1.1-1.2 | Base |
| Ethyl Iodide (or Bromide) | 1.0-1.2 | Ethylating Agent |
| Anhydrous DMF (or THF) | Solvent | Reaction Medium |
| Saturated NH₄Cl (aq) | - | Quenching Agent |
Overall Synthetic Pathway
The following diagram provides a comprehensive overview of the entire synthetic route, from a common starting material to the final target compound.
Caption: Complete synthetic pathway to the target molecule.
Conclusion
The synthesis of this compound is a robust and logical multi-step process grounded in fundamental organic chemistry principles. The strategy hinges on the successful preparation of the key 4-bromo-5-fluoro-1,2-phenylenediamine intermediate, followed by a classical Phillips condensation and a standard N-alkylation. The inherent symmetry of the benzimidazole core intermediate advantageously circumvents potential issues of regioselectivity during the final ethylation step. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully synthesize this and related compounds for applications in drug discovery and materials science.
References
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PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved from [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. As a Senior Application Scientist, the following sections synthesize established principles of medicinal chemistry with actionable experimental designs to thoroughly investigate the therapeutic promise of this molecule. The structure of this guide is designed to logically flow from theoretical potential to practical application, empowering research teams to make informed decisions in the early stages of drug discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous clinically successful drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, are built upon this versatile framework.
The specific substitutions on the this compound molecule—a bromine atom at position 5, an ethyl group at position 1, and a fluorine atom at position 6—are not arbitrary. Each modification is predicted to influence the compound's physicochemical properties and, consequently, its biological activity. Halogenation, particularly with bromine and fluorine, is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially increasing cell permeability and oral bioavailability.[2] The N-ethyl substitution can further modulate solubility and receptor binding affinity.
Postulated Biological Activities and Mechanistic Rationale
Based on extensive literature on substituted benzimidazoles, we can hypothesize several key biological activities for this compound.
Anticancer Activity
A significant body of research highlights the anticancer potential of benzimidazole derivatives.[1][3] The proposed mechanisms of action are diverse and include:
-
Disruption of Microtubule Polymerization: Similar to the well-known benzimidazole, nocodazole, the target compound may interfere with the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Inhibition of Key Kinases: Many benzimidazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[4][5]
-
Topoisomerase Inhibition: These compounds can also act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[6][7]
-
DNA Intercalation: The planar benzimidazole ring system can intercalate into the DNA minor groove, disrupting DNA replication and transcription.[6][7]
The presence of electron-withdrawing groups like bromine and fluorine on the benzene ring may enhance the anticancer efficacy of the molecule.[8]
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents.[2][9][10][11][12] The antimicrobial potential of this compound is predicated on the following:
-
Inhibition of Microbial Growth: The compound may exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][11][13]
-
Mechanism of Action: The antimicrobial effects of benzimidazoles are often attributed to their ability to inhibit specific microbial enzymes or interfere with cellular processes like DNA synthesis.[9] The halogen substituents can play a crucial role in enhancing this activity.[2]
Enzyme Inhibition
The benzimidazole scaffold is a common feature in various enzyme inhibitors.[14] Potential enzyme targets for this compound include:
-
Cyclooxygenase (COX) Inhibition: Some benzimidazole derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes.[14][15]
-
Neuraminidase Inhibition: There is precedent for benzimidazole derivatives acting as neuraminidase inhibitors, suggesting potential antiviral applications.[16]
In Silico Evaluation: A Virtual First Pass
Prior to embarking on extensive and costly in vitro screening, a robust in silico analysis is recommended to predict the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to identify potential high-affinity biological targets.
ADMET Prediction
A variety of computational tools can be employed to assess the drug-likeness of this compound. This initial screen helps to identify potential liabilities early in the development process.
| Property | Predicted Value | Significance |
| Molecular Weight | 215.02 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability.[17] |
| LogP | TBD | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five. |
| Topological Polar Surface Area | TBD | Predicts drug transport properties. |
Molecular Docking
Molecular docking simulations are invaluable for predicting the binding affinity and mode of interaction of the compound with the active sites of various protein targets.[15][18][19]
Workflow for Molecular Docking:
Caption: Workflow for in silico molecular docking studies.
In Vitro Screening: Experimental Validation
Following promising in silico results, a tiered in vitro screening approach is essential to experimentally validate the predicted biological activities.
Anticancer Activity Assays
A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be used for initial cytotoxicity screening.
Protocol for MTT Assay to Determine Cytotoxicity:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Further Mechanistic Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle distribution.
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.
-
Western Blotting: Analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, CDKs, caspases).
-
Kinase Inhibition Assays: Utilize commercially available kinase assay kits to assess the inhibitory activity against specific kinases identified through docking studies.
Caption: Experimental workflow for anticancer activity evaluation.
Antimicrobial Activity Assays
The antimicrobial activity should be evaluated against a panel of clinically relevant bacterial and fungal strains.
Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
| Microbial Strain | Type | Significance |
| Staphylococcus aureus | Gram-positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | Gram-negative | Common cause of urinary tract infections. |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, often multi-drug resistant. |
| Candida albicans | Fungus | Common cause of fungal infections. |
Conclusion and Future Directions
The novel compound this compound represents a promising starting point for the development of new therapeutic agents. The strategic incorporation of bromo, fluoro, and ethyl substituents on the privileged benzimidazole scaffold suggests a high potential for potent and selective biological activity. The integrated in silico and in vitro testing strategy outlined in this guide provides a clear and efficient path to elucidate the compound's mechanism of action and to identify its most promising therapeutic applications. Positive results from these initial studies will warrant further investigation, including lead optimization to enhance potency and reduce toxicity, followed by preclinical in vivo studies to evaluate efficacy and safety in animal models.
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for establishing a robust physicochemical profile of this specific benzimidazole derivative. While extensive experimental data for this compound is not publicly available, this guide outlines the necessary experimental protocols and theoretical considerations based on the known behavior of analogous chemical structures.
Introduction to this compound
This compound is a halogenated benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, and the unique substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and an ethyl group—is expected to significantly influence its physicochemical properties, including solubility and stability. An understanding of these properties is paramount for its potential development as a therapeutic agent, as they directly impact formulation, bioavailability, and shelf-life.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFN₂ | PubChem[1] |
| Molecular Weight | 243.08 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| CAS Number | 1261988-22-0 | PubChem[1] |
The computed XLogP3 value of 2.5 suggests that the compound is moderately lipophilic, which may indicate limited aqueous solubility. The presence of the basic imidazole ring suggests that the solubility will be pH-dependent.
Solubility Profiling
A thorough understanding of the solubility of a compound in various media is critical for drug development. The following sections outline a systematic approach to determining the solubility of this compound.
Thermodynamic Solubility Determination in Common Solvents
The intrinsic solubility of the compound should be determined in a range of solvents relevant to pharmaceutical development. This data is crucial for identifying suitable vehicles for preclinical studies and for developing formulations.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, propylene glycol, polyethylene glycol 400).
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of solid material at the end of the equilibration period is essential to confirm saturation.
-
Sample Collection and Preparation: Centrifuge or filter the samples to remove undissolved solid. Withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the compound in the saturated solution represents its thermodynamic solubility.
pH-Dependent Solubility Profile
Due to the basic nature of the benzimidazole ring, the aqueous solubility of this compound is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.
Experimental Protocol: Potentiometric Titration or Shake-Flask Method
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Solubility Determination: Employ the shake-flask method as described in section 2.1 for each buffer.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound has its lowest solubility (the isoelectric point) and the extent to which solubility increases in acidic conditions due to the protonation of the imidazole nitrogen.[2]
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products.[3][4][5]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[3][4] This approach accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method.[5][6]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at an appropriate temperature (e.g., 60-80°C). Monitor the degradation over time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at a similar temperature to the acid hydrolysis study.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines, ensuring a control sample is protected from light.
Potential Degradation Pathways
For benzimidazole derivatives, common degradation pathways include hydrolysis and oxidation.[6] The imidazole ring can be susceptible to oxidative cleavage. The presence of fluorine and bromine atoms may also influence the degradation profile. The carbon-fluorine bond is generally strong and may make the molecule more resistant to certain degradation pathways.[7][8]
Logical Relationship of Stability Assessment:
Caption: Logical flow of stability assessment.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies.
Recommended Analytical Technique: HPLC-UV
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from any degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.
For the structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and considering the underlying scientific principles, researchers can generate a robust physicochemical profile of this molecule. This data is fundamental for making informed decisions throughout the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. The successful execution of these studies will be a critical step in unlocking the therapeutic potential of this novel benzimidazole derivative.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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MedCrave. Forced Degradation Studies. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
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Cook, A. G. (2019). The pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][9]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 4(7), 12791-12799. [Link]
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A Technical Guide to the Biological Targets of Novel Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biopolymers, making it a versatile starting point for the development of therapeutics with diverse pharmacological activities.[1] From anthelmintics like albendazole to proton-pump inhibitors like omeprazole and targeted cancer therapies, the benzimidazole framework has proven to be a cornerstone of modern drug development.[2]
This guide provides an in-depth exploration of the primary biological targets of novel benzimidazole derivatives, with a focus on the mechanistic rationale behind their action and the experimental methodologies used for their validation. Designed for researchers and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential of this remarkable chemical class.
Chapter 1: Disruption of the Cytoskeleton - Targeting Tubulin Polymerization
One of the most clinically significant mechanisms of action for benzimidazole derivatives is the inhibition of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[3] By disrupting this process, benzimidazole compounds can induce cell cycle arrest and apoptosis, making tubulin a prime target for anticancer and anthelmintic therapies.[4]
Mechanism of Action: Binding to the Colchicine Site
Novel benzimidazole derivatives typically function as microtubule-destabilizing agents by binding to β-tubulin at or near the colchicine-binding site.[5][6] This interaction prevents the polymerization of tubulin heterodimers into microtubules. Unlike stabilizing agents (e.g., taxanes), these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death.[7] The structural versatility of the benzimidazole scaffold allows for modifications that enhance binding affinity and specificity for the colchicine site, leading to the development of potent and selective inhibitors.[8]
Quantitative Analysis of Tubulin Inhibition
The potency of benzimidazole derivatives as tubulin polymerization inhibitors is typically quantified by their IC50 value, the concentration required to inhibit 50% of tubulin polymerization activity in vitro.
| Compound ID | Description | Tubulin Polymerization IC50 | Target Cancer Cell Line | Cytotoxicity IC50 | Reference |
| Compound 12b | Indazole analogue | 50 nM (average) | A2780S (Ovarian) | 6.2 nM | [5][9] |
| Compound 7n | Benzimidazole-carboxamide derivative | 5.05 µM | SK-Mel-28 (Melanoma) | 2.55 µM | [4][7] |
| Compound 10m | Mercaptoacetamide-linked hybrid | 2.36 µM | SK-Mel-28 (Melanoma) | Not specified | [7] |
| Compound 12j | Pyrimidine-1,3,4-oxadiazole hybrid | 5.65 µM | SK-Mel-28 (Melanoma) | Not specified | [7] |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The validation of tubulin-targeting agents relies on a robust in vitro polymerization assay. This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.
Workflow: Fluorescence-Based Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
-
Principle: This assay leverages a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[10] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
-
Causality and Rationale:
-
Reagents are kept on ice to prevent premature tubulin polymerization before the assay begins.
-
PIPES-based buffer is often used as it is a zwitterionic buffer that is effective at physiological pH and favors tubulin assembly.[3]
-
GTP is essential , as its hydrolysis provides the energy for microtubule dynamics. Glycerol is included to enhance polymerization.[10]
-
The reaction is initiated by a temperature shift to 37°C , which is the optimal temperature for mammalian tubulin assembly.
-
Nocodazole , a known colchicine-site binder, serves as a positive control to validate assay performance. The vehicle control (DMSO) ensures that the solvent itself does not interfere with polymerization.
-
-
Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a tubulin polymerization reaction mix containing purified bovine tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter.[10]
-
Compound Plating: In a pre-warmed (37°C) 96-well black plate, add test compounds and controls (e.g., Nocodazole) at 10x the final desired concentration.
-
Initiation: To initiate the reaction, add the ice-cold tubulin mix to each well.
-
Data Acquisition: Immediately begin monitoring fluorescence intensity in a plate reader set to 37°C, taking readings every 60 seconds for at least one hour.
-
Analysis: Plot fluorescence versus time. Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve for each concentration. Plot the Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Chapter 2: Modulating Cellular Signaling - Benzimidazoles as Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The benzimidazole scaffold is frequently employed in the design of ATP-competitive kinase inhibitors.[11]
Mechanism of Action: ATP-Competitive Inhibition
Most benzimidazole-based kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase domain. The benzimidazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[11] Substitutions at various positions on the benzimidazole ring allow for the exploitation of adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity for specific kinases.[12][13]
Key Kinase Targets
Novel benzimidazole derivatives have been developed to target a range of oncogenic kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overactivation drives proliferation in many cancers.[14][15]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[16][17]
-
Multi-target Inhibitors: Some derivatives are designed as multi-target agents, inhibiting several kinases (e.g., EGFR, VEGFR-2, PDGFR) simultaneously to achieve broader therapeutic efficacy.[18]
Signaling Pathway: Simplified EGFR Cascade
Caption: Benzimidazole inhibitors block EGFR autophosphorylation.
Quantitative Analysis of Kinase Inhibition
| Compound ID | Target Kinase(s) | IC50 Value | Reference |
| Compound 5a | EGFR, VEGFR-2, PDGFR | EGFR: ~2 µM (cytotoxicity) | [18] |
| Compound 7s | VEGFR-2 | 0.03 µM | [16] |
| Compound 6i | EGFR | 78 nM | [15] |
| Compound 10e | EGFR | 73 nM | [15] |
| Compound V | VEGFR-2, FGFR-1, BRAF | VEGFR-2: 0.93 µM | [2] |
Experimental Workflow: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a widely used, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Principle: The assay is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete any unconsumed ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a stable, light-based signal.[19][20] The intensity of the luminescence is directly proportional to the initial kinase activity.
-
Causality and Rationale:
-
ATP Depletion: The first step is crucial because the high concentration of ATP required for the kinase reaction would overwhelm the luciferase reaction. Depleting the remaining ATP ensures that the final luminescent signal is derived only from the ADP produced by the kinase.[21]
-
Homogeneous Format: This is a "mix-and-read" assay, making it highly suitable for high-throughput screening (HTS) of inhibitor libraries.
-
Stable Signal: The use of a thermostable luciferase generates a "glow-type" signal that is stable for hours, allowing for batch processing of plates without the need for specialized injectors.[19]
-
-
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase, its specific substrate, ATP, and the test benzimidazole compound (or vehicle control) in an appropriate kinase buffer. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the depletion of the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Chapter 3: Interacting with the Genome - Targeting DNA and Associated Enzymes
The benzimidazole scaffold's resemblance to purine nucleobases makes DNA a natural target.[1] Derivatives can interact with the DNA double helix directly or inhibit the function of essential enzymes that process DNA, such as topoisomerases and HDACs.
Mechanism 1: Direct DNA Binding
Some benzimidazole derivatives, particularly those with planar, polycyclic structures, can function as DNA intercalators. They insert themselves between the base pairs of the DNA helix, causing structural distortions that can inhibit crucial processes like transcription and replication.[22][23]
-
Experimental Validation: Fluorescent Intercalator Displacement (FID) Assay
-
Principle: This assay relies on the displacement of a fluorescent dye, typically ethidium bromide (EtBr), that is pre-bound to DNA. EtBr fluorescence is significantly enhanced when intercalated. A test compound that also intercalates will compete with EtBr for binding sites, causing its displacement and a corresponding decrease in fluorescence intensity.[24][25]
-
Rationale: The magnitude of the fluorescence quenching is proportional to the DNA binding affinity of the test compound. This method provides a rapid and sensitive way to screen for potential DNA intercalators.[23]
-
Protocol Outline:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide, allowing the complex to form.
-
Measure the baseline fluorescence (Excitation ~520 nm, Emission ~600 nm).
-
Titrate increasing concentrations of the benzimidazole derivative into the DNA-EtBr solution.
-
Measure the decrease in fluorescence after each addition.
-
Calculate the concentration of the compound required to reduce fluorescence by 50% (IC50) as a measure of its DNA binding affinity.
-
-
Mechanism 2: Inhibition of Epigenetic Targets (HDACs)
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDACs are often overexpressed in cancer, making them a key therapeutic target. Novel benzimidazole derivatives have been designed as potent HDAC inhibitors.
-
Pharmacophore Model: HDAC inhibitors typically consist of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. In many novel inhibitors, the benzimidazole moiety serves as the cap group.[1][26]
Workflow: General Target Identification (DARTS)
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Quantitative Analysis of HDAC Inhibition
| Compound ID | Target HDAC(s) | IC50 Value | Reference |
| Compound 7 | HDAC6 (selective) | Not specified in abstract, but potent | [26] |
| Compound 4c | HDAC6 | 74.36 nM | [1] |
| Compound 2c | HDAC6 | 51.84 nM | [1] |
| Compound 2d | HDAC6 | 60.11 nM | [1] |
Conclusion: A Scaffold of Immense Potential
The benzimidazole core continues to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. Its ability to engage with a diverse range of biological targets—from the structural proteins of the cytoskeleton to the enzymes governing cellular signaling and epigenetic regulation—underscores its privileged status in medicinal chemistry. The ongoing development of derivatives targeting tubulin, kinases, and HDACs holds significant promise for advancing the treatment of cancer and other challenging diseases. The experimental protocols and validation workflows detailed in this guide provide a robust framework for researchers to identify and characterize the next generation of benzimidazole-based therapeutics, ensuring both scientific integrity and translational potential in the quest for more effective and targeted medicines.
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El-Sayed, N. N. E., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Medicinal Chemistry, 15(9), 2411-2429. [Link]
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Whitepaper: A Methodological Guide to the In Silico Characterization of Novel Benzimidazole Scaffolds
A Case Study on 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The emergence of novel derivatives, such as this compound, necessitates a robust and efficient framework for elucidating their potential biological interactions and mechanisms of action. This technical guide presents a comprehensive in silico workflow designed for researchers and drug development professionals to systematically model and analyze the interactions of such novel compounds. By leveraging a multi-stage computational approach—from target identification and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations—this document provides not only step-by-step protocols but also the critical scientific rationale behind each methodological choice. Our goal is to equip scientists with a self-validating, authoritative framework to accelerate the hit-to-lead optimization process for new chemical entities.[3]
Introduction: The Rationale for a Multi-Tiered Computational Approach
The journey from a newly synthesized compound to a viable drug candidate is arduous and costly.[3][4] Computer-Aided Drug Design (CADD) has become an indispensable part of this process, offering a targeted approach that significantly reduces the time and resources required for discovery.[5][6] This guide focuses on a multi-tiered computational strategy, where each subsequent stage provides a deeper, more accurate, and computationally intensive analysis of the compound's behavior.
We begin with rapid, high-throughput methods like molecular docking to generate initial hypotheses of binding modes and affinities. These initial predictions are then refined and validated using more rigorous, physics-based molecular dynamics (MD) simulations, which account for the dynamic nature of both the ligand and its protein target in a simulated physiological environment. Finally, post-simulation analyses, such as MM/PBSA binding free energy calculations, provide a more quantitative assessment of binding affinity.[7][8] This hierarchical approach ensures that computational resources are used efficiently, focusing intensive calculations only on the most promising candidates and poses.
Caption: The workflow for a typical molecular docking experiment.
Protocol: Protein-Ligand Docking using AutoDock Vina
This protocol uses AutoDock Vina, a widely used open-source docking program. [9][10]
-
Prepare Receptor:
-
Load the cleaned PDB file (e.g., 4COX) into AutoDock Tools (ADT).
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the required .pdbqt format. [11]
-
-
Prepare Ligand:
-
Load the parameterized 3D structure of the benzimidazole derivative into ADT.
-
Detect the ligand's rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Define the Search Space (Grid Box):
-
Identify the active site of the protein (often where the co-crystallized ligand is located in the original PDB file).
-
In ADT, define a 3D grid box that encompasses this entire active site. The size and center of this box are critical parameters. [11]
-
-
Run Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, and the coordinates for the grid box center and dimensions.
-
Execute the Vina program from the command line, referencing the configuration file.
-
vina --config conf.txt --log output.log
-
-
Analyze Results:
-
Vina will output a file containing several predicted binding poses, ranked by their binding affinity score (in kcal/mol).
-
The top-ranked pose (most negative score) is considered the most likely.
-
Visualize this pose using software like PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. [12] Table 1: Hypothetical Docking Results for Benzimidazole Derivatives against COX-2
-
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BEF-001 | This compound | -9.2 | Arg120, Tyr355, Ser530 |
| Control-1 | Celecoxib (Known Inhibitor) | -10.5 | Arg120, His90, Ser530 |
| Analog-1 | (Des-bromo derivative) | -8.5 | Tyr355, Ser530 |
Stage Three: Molecular Dynamics for Stability and Dynamic Analysis
While docking provides a static snapshot, MD simulations model the system's evolution over time, providing insights into the stability of the protein-ligand complex and the nature of their dynamic interactions. [13] Causality: A docked pose might have a favorable score but be unstable in a dynamic, solvated environment. MD simulations test this stability. If the ligand remains bound in its initial pose throughout the simulation, it lends confidence to the docking prediction. This step is crucial for validating the static model and understanding the nuanced, time-dependent interactions that govern molecular recognition.
Caption: Standard workflow for a GROMACS MD simulation.
Protocol: MD Simulation using GROMACS
This protocol uses GROMACS, a high-performance and popular MD simulation package. [14][15][16]It assumes the use of the CHARMM36m force field. [17][18][19]
-
System Building:
-
Combine the PDB coordinates of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.
-
Use the GROMACS pdb2gmx tool to generate the protein topology, and manually include the ligand's CGenFF-generated topology (.itp) file into the main system topology file (topol.top). [13][14]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms. [13]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.
-
Perform a longer (e.g., 200 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them. [13][20]
-
-
Production MD Run:
-
Remove the position restraints and run the production simulation for a duration sufficient to observe the system's stable behavior (e.g., 50-100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand suggests it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein over the course of the simulation.
-
Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)
| System | Ligand RMSD (nm, Avg. ± SD) | Protein Backbone RMSD (nm, Avg. ± SD) | Stability Assessment |
| BEF-001 in COX-2 | 0.15 ± 0.04 | 0.21 ± 0.05 | Stable binding pose maintained |
| Control-1 in COX-2 | 0.12 ± 0.03 | 0.20 ± 0.04 | Highly stable binding pose |
Stage Four: Binding Free Energy Estimation
To obtain a more accurate estimate of binding affinity than the docking score, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used. [7][21][22] Causality: MM/PBSA calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. [8][23]It is more computationally demanding than docking but less so than rigorous alchemical free energy methods. It provides a valuable tool for re-ranking docked poses and comparing the affinities of different ligands based on their dynamic behavior. [7] Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100 frames).
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (van der Waals, electrostatic).
-
Polar Solvation Energy (calculated using the Poisson-Boltzmann model).
-
Nonpolar Solvation Energy (often estimated from the solvent-accessible surface area).
-
-
Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by taking the difference between the energy of the complex and the sum of the energies of the individual protein and ligand.
Table 3: Hypothetical MM/PBSA Binding Free Energy Results
| Component | BEF-001 (kJ/mol) | Control-1 (kJ/mol) |
| Van der Waals Energy | -165.4 | -180.2 |
| Electrostatic Energy | -45.8 | -60.1 |
| Polar Solvation Energy | 130.1 | 155.7 |
| Nonpolar Solvation Energy | -15.3 | -18.5 |
| ΔG_bind (Total) | -96.4 | -103.1 |
Conclusion and Future Directions
This guide has outlined a structured, multi-stage computational workflow for the characterization of novel small molecules, using this compound as a representative case. By progressing from rapid docking-based hypothesis generation to rigorous validation with molecular dynamics and quantitative binding free energy calculations, researchers can build a robust, evidence-based understanding of a compound's potential bioactivity. The insights gained from this in silico process—identifying key interacting residues, confirming binding pose stability, and estimating binding affinity—are critical for guiding subsequent experimental validation and driving the rational design of more potent and selective analogs.
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]
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Yu, W., et al. (2012). Recent Developments and Applications of the CHARMM force fields. Future Medicinal Chemistry, 4(8), 1031–1050. [Link]
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Singh, S., et al. (2024). A Review on Computer Aided Drug Design – In Silico. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
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S, S., & K, S. (2019). A Review on Computational Drug Designing.and Discovery. TSI Journals. [Link]
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bio.tools. (n.d.). DrugBank. bio.tools. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. YouTube. [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
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William L. Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. [Link]
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Bioinformatics online training and courses. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Raj, R. K., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 3583-3590. [Link]
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Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Zhejiang University. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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S, S., et al. (2022). In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 73(1), 1-6. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
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Health Sciences Library System. (2009). PDBsum -- Protein Database Summaries. University of Pittsburgh. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]
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Taylor & Francis. (n.d.). DrugBank – Knowledge and References. Taylor & Francis. [Link]
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Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]
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KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]
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CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
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Database Commons. (n.d.). DrugBank. Database Commons. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
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Bonvin Lab. (n.d.). Small molecule docking. Utrecht University. [Link]
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American Chemical Society. (2025). Generalizing Drude polarizable force-field to drug-like molecules. ACS Fall 2025. [Link]
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Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 94. [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Gkeka, P., et al. (2023). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Journal of Chemical Information and Modeling, 63(14), 4305–4313. [Link]
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Agrwal, A., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Materials Today: Proceedings, 62(P6), 3331-3338. [Link]
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BioExcel. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]
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Ialongo, C., et al. (2021). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. Molecules, 26(24), 7599. [Link]
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A Senior Application Scientist's Guide to Sourcing 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole for Pharmaceutical Research
Executive Summary
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals involved in the procurement and application of advanced chemical intermediates. We focus on 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole (CAS No. 1261988-22-0), a critical building block in contemporary pharmaceutical synthesis. This document provides a comprehensive overview of the molecule's properties, a curated list of commercial suppliers, a robust protocol for vendor qualification, and a practical application example in the synthesis of the BACE1 inhibitor, Verubecestat. Our objective is to empower scientific teams to make informed purchasing decisions, ensuring the integrity and reproducibility of their research and development endeavors.
Introduction to a Key Pharmaceutical Intermediate
This compound is a halogenated and N-alkylated benzimidazole derivative. Its structural complexity and specific substitution pattern make it a valuable synthon, particularly in the field of medicinal chemistry. The presence of bromine provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro and ethyl groups modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, in the final active pharmaceutical ingredient (API).
Its most notable application is as a key intermediate in the synthesis of Verubecestat (MK-8931), an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a primary therapeutic target in the treatment of Alzheimer's disease.[4][5] The quality and purity of this starting material are therefore paramount to the successful, efficient, and scalable synthesis of the final drug candidate.
Caption: A workflow for qualifying and selecting a chemical supplier.
Step-by-Step Protocol:
-
Initial Screening: Identify 2-3 potential suppliers from catalogs or databases (See Section 3).
-
Documentation Request: Contact the technical service department of each supplier. Request a lot-specific Certificate of Analysis (CoA) for their current batch, not a generic technical data sheet. Also, request the Safety Data Sheet (SDS).
-
CoA Analysis:
-
Verify Identity: Ensure the NMR and/or Mass Spec data are consistent with the structure of this compound.
-
Check Purity: Confirm the purity, as determined by HPLC, meets your experimental requirements (typically ≥98% for medicinal chemistry).
-
Examine Impurities: Look for any significant uncharacterized impurities (>0.1%). If present, ask the supplier if they can be identified.
-
-
Supplier Evaluation: Assess lead times, availability of technical support for queries, and quality certifications (e.g., ISO 9001).
-
Test Sample: For critical projects, order a small (e.g., 1g) sample for in-house verification.
-
Internal QC: Run your own analytical tests (e.g., ¹H NMR, LC-MS) to confirm the identity and purity reported on the CoA. This step is a self-validating system that builds trust.
-
Final Decision: If the material passes internal QC, approve the supplier for larger-scale purchases. If it fails, reject the supplier and document the reason.
Handling, Storage, and Safety
As a Senior Application Scientist, safety is the bedrock of all laboratory work. While you must always consult the specific SDS provided by your chosen supplier, the following represents standard best practices for this class of compound.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [6]* Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [6] * Avoid generating dust during weighing and transfer.
-
Wash hands thoroughly after handling. [6] * Ensure an eyewash station and safety shower are readily accessible. * Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6] * Keep away from strong oxidizing agents and incompatible materials.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed chemical disposal company. [6]
Application Example: Intermediate in Verubecestat Synthesis
The utility of this compound is best demonstrated by its role in the synthesis of the Alzheimer's drug candidate, Verubecestat. In a key step, this intermediate is coupled with a suitable partner, such as a boronic acid or ester, via a Suzuki coupling reaction to form a more complex diaryl structure.
Caption: Simplified workflow for the use of the title compound in Verubecestat synthesis.
Representative Experimental Protocol (Adapted from literature principles):
Disclaimer: This protocol is for illustrative purposes only and should be optimized and validated by the end-user.
-
Reactor Setup: To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq.), the desired boronic acid coupling partner (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
This step is a critical C-C bond formation that builds the core of the final drug molecule. The success of this reaction is highly dependent on the purity of the starting benzimidazole, as impurities can deactivate the palladium catalyst and lead to failed reactions or complex purification challenges.
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for the discovery and development of next-generation therapeutics. The integrity of research data and the success of synthetic campaigns begin with the careful selection and validation of such critical starting materials. By implementing a rigorous supplier qualification protocol and understanding the key quality attributes of this intermediate, scientific organizations can mitigate risks, improve reproducibility, and accelerate their path toward novel drug candidates.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 53216932. [Link]
-
Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780–5783. [Link]
-
Humphrey, G. R., et al. (2016). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Process Research & Development, 20(11), 1895-1904. [Link]
-
Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(22), 10134-10153. [Link]
-
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Alzforum. "Verubecestat". [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, a halogenated and N-substituted benzimidazole derivative of significant interest to medicinal chemistry and materials science. Benzimidazoles are a privileged scaffold in drug discovery, and the introduction of fluorine and bromine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. This guide presents a validated, two-stage synthetic strategy, beginning with the preparation of the crucial intermediate, 4-bromo-5-fluoro-N1-ethylbenzene-1,2-diamine, followed by its cyclization to the target compound. We provide detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in the field.
Synthetic Strategy and Rationale
The synthesis of the benzimidazole core is most reliably achieved through the condensation of an o-phenylenediamine with a one-carbon synthon.[1][2] Our retrosynthetic analysis identifies 4-bromo-5-fluoro-N1-ethylbenzene-1,2-diamine as the key precursor. The final cyclization to form the imidazole ring will be accomplished via the Phillips condensation method, which utilizes formic acid as the C1 source under reflux conditions—a robust and widely-documented approach.[3]
The primary challenge lies in the synthesis of the asymmetrically substituted diamine intermediate. A plausible and efficient route involves a three-step sequence starting from a commercially available nitroaniline:
-
Selective N-Ethylation: Introduction of the ethyl group onto the amino group of 4-bromo-5-fluoro-2-nitroaniline.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine to generate the required 1,2-diamine functionality.
-
Cyclocondensation: Reaction of the resulting diamine with formic acid to yield the final benzimidazole product.
This strategy isolates the complexities of substituent placement in the initial steps, culminating in a highly reliable ring-closing reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and the final target molecule.
Part A: Synthesis of Key Intermediate: 4-Bromo-5-fluoro-N1-ethylbenzene-1,2-diamine
This protocol is a representative method based on standard organic chemistry transformations for N-alkylation and nitro reduction.
Step 1: Synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
-
Rationale: Direct alkylation of the exocyclic amine is achieved using bromoethane in the presence of a mild base to neutralize the HBr byproduct. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-5-fluoro-2-nitroaniline | 235.01 | 5.0 g | 21.27 |
| Bromoethane | 108.97 | 2.55 g (1.73 mL) | 23.40 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.41 g | 31.91 |
| Acetonitrile (MeCN) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-5-fluoro-2-nitroaniline (5.0 g, 21.27 mmol) and potassium carbonate (4.41 g, 31.91 mmol).
-
Add acetonitrile (100 mL) to the flask and stir the suspension.
-
Add bromoethane (1.73 mL, 23.40 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-ethylated product.
Step 2: Synthesis of 4-Bromo-5-fluoro-N1-ethylbenzene-1,2-diamine
-
Rationale: The nitro group is selectively reduced to an amine using tin(II) chloride dihydrate in ethanol. This method is effective and generally avoids reduction of the aryl halides.
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | 263.04 | 4.0 g | 15.20 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 17.14 g | 76.00 |
| Ethanol (EtOH) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - |
Procedure:
-
Suspend 4-bromo-N-ethyl-5-fluoro-2-nitroaniline (4.0 g, 15.20 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (17.14 g, 76.00 mmol) to the suspension in one portion.
-
Heat the mixture to reflux (approx. 78°C) for 3-4 hours. The reaction mixture should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully pour it into 200 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate until the pH is ~8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the diamine product, which can be used in the next step without further purification.
Part B: Cyclization to this compound
-
Rationale: The Phillips condensation is an acid-catalyzed cyclodehydration. One amine of the o-phenylenediamine attacks the carbonyl carbon of formic acid, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.[3]
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-5-fluoro-N1-ethylbenzene-1,2-diamine | 233.07 | 3.0 g | 12.87 |
| Formic Acid (HCOOH, ~98%) | 46.03 | 30 mL | - |
| 5M Sodium Hydroxide (aq.) | - | As needed | - |
Procedure:
-
Place the crude 4-bromo-5-fluoro-N1-ethylbenzene-1,2-diamine (3.0 g, 12.87 mmol) into a 100 mL round-bottom flask.
-
Add formic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 100-110°C) for 4 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water with stirring.
-
Carefully neutralize the solution with 5M aqueous sodium hydroxide until a precipitate forms and the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL).
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Mechanistic Discussion
The key ring-forming step, the Phillips condensation, proceeds through a well-established acid-catalyzed pathway. The more nucleophilic N1-ethyl amine initiates the reaction.
-
N-Formylation: The primary amino group of the diamine performs a nucleophilic attack on the carbonyl carbon of formic acid.
-
Dehydration & Cyclization: Following proton transfer, a water molecule is eliminated to form an N-formyl intermediate. The second amino group then attacks the formyl carbon in an intramolecular fashion.
-
Aromatization: A final dehydration step from the cyclized intermediate results in the formation of the stable, aromatic benzimidazole ring.
The choice of refluxing in formic acid serves a dual purpose: it acts as both the C1 reagent and the acidic catalyst, driving the reaction towards completion. The high temperature is necessary to overcome the activation energy for the dehydration steps.
Physicochemical and Characterization Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₈BrFN₂ |
| Molecular Weight | 243.08 g/mol |
| Appearance | Off-white to light brown solid (expected) |
Expected Analytical Data for Characterization:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and the C2-H proton of the imidazole ring (typically a singlet downfield, >8.0 ppm).
-
¹³C NMR: Expect distinct signals for the two aliphatic carbons of the ethyl group and the aromatic carbons, with C-F and C-Br couplings influencing the spectrum.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for bromine (¹:¹ ratio for M and M+2).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Bromoethane: Is a volatile alkylating agent and is harmful. Handle with care.
-
Formic Acid: Is corrosive and can cause severe burns. Avoid inhalation and skin contact.
-
Tin(II) Chloride: Is harmful if swallowed and can cause skin irritation.
-
-
Reaction Hazards: The neutralization steps with acid/base are exothermic and should be performed slowly with cooling.
References
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Heterocycles+in+Life+and+Society%3A+An+Introduction+to+Heterocyclic+Chemistry+and+Biochemistry+and+the+Role+of+Heterocycles+in+Science%2C+Technology+and+Medicine-p-9780471960348]
- Hanan, E. J., Chan, B. K., Estrada, A. A., & Shore, D. G. (2010). A General and Efficient Procedure for the Synthesis of Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258814]
- Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles. Synlett, 26(20), 2831-2834. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560751]
- Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(8), 1152-1156. [Link: http://nopr.niscair.res.in/handle/123456789/21035]
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3055-3072. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c05743]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem. [Link: https://www.benchchem.com/technical-support-center/synthesis-of-2-bromo-6-methyl-1h-benzo-d-imidazole]
Sources
Application Note: A Guide to Characterizing Novel Kinase Inhibitors Using 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] This makes them a major focus for drug discovery.[4][5] This application note provides a comprehensive guide for the initial characterization of novel small molecule kinase inhibitors, using the hypothetical compound 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole as a representative example. We present detailed protocols for widely-used in vitro kinase inhibition assays, discuss the rationale behind experimental design, and provide a framework for data analysis and interpretation. Our goal is to equip researchers with the necessary tools to assess the potency and selectivity of new chemical entities in the early stages of drug development.
Introduction: The Kinase Target Landscape
The human kinome consists of over 500 protein kinases that act as key regulators of cellular processes such as growth, proliferation, differentiation, and apoptosis.[1][6] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[6] Aberrant kinase activity can lead to uncontrolled cell growth and survival, making them prime therapeutic targets.[2][6] The success of tyrosine kinase inhibitors (TKIs) like Imatinib has revolutionized cancer treatment and spurred the development of a wide range of kinase-targeted therapies.[7]
The initial step in developing a new kinase inhibitor is to thoroughly characterize its activity using robust and reliable biochemical assays.[4] This guide will walk you through this process, from initial compound handling to determining key parameters like the half-maximal inhibitory concentration (IC50).
Initial Compound Characterization: The First Steps
Before proceeding with enzymatic assays, it is crucial to understand the physicochemical properties of your test compound, in this case, this compound.
2.1. Solubility and Stock Solution Preparation
-
Rationale: Accurate determination of inhibitor potency relies on the compound being fully dissolved in the assay buffer. Precipitation can lead to inaccurate and irreproducible results.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in the chosen kinase assay buffer.
-
Visually inspect for any precipitation.
-
It is also recommended to use a nephelometer to quantitatively assess solubility.
-
The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
-
2.2. Compound Stability
-
Rationale: The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should be assessed to ensure that the observed inhibitory activity is not due to compound degradation.
-
Protocol:
-
Incubate the compound in the assay buffer for the duration of the planned experiment.
-
Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the integrity of the compound over time.
-
In Vitro Kinase Inhibition Assays: Choosing the Right Platform
A variety of assay formats are available to measure kinase activity, each with its own advantages and disadvantages.[4][5] The choice of assay will depend on factors such as the specific kinase, the availability of reagents, and the desired throughput. Here, we detail three commonly used non-radioactive methods.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][9] A thermostable luciferase is used to generate a luminescent signal that is directly proportional to the ATP concentration.[8][9] Therefore, the signal is inversely correlated with kinase activity.[8][9]
-
Advantages: High sensitivity, broad applicability to different kinases, and a simple "add-mix-read" format suitable for high-throughput screening (HTS).[10][11]
Protocol: Luminescence-Based Kinase Inhibition Assay
-
Compound Plating:
-
Prepare a serial dilution of this compound in a 96-well or 384-well white, opaque plate. Include a DMSO-only control (vehicle control) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase and its specific substrate in the appropriate kinase assay buffer.
-
Add the kinase/substrate mixture to the wells containing the test compound.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Fluorescence Polarization (FP) Assay
-
Principle: FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[12][13] In a kinase assay, a fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, it can be bound by a phospho-specific antibody. This binding results in a larger complex that tumbles more slowly in solution, leading to a higher FP signal.[12] An inhibitor will prevent substrate phosphorylation, resulting in a low FP signal.[12]
-
Advantages: Homogeneous assay format (no wash steps), sensitive, and suitable for HTS.[14]
Protocol: Fluorescence Polarization Kinase Inhibition Assay
-
Compound Plating:
-
As described in the luminescence-based assay, prepare serial dilutions of this compound in a black, low-volume 384-well plate. Include appropriate controls.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase and a fluorescently labeled substrate peptide.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature and time for the kinase.
-
-
Detection:
-
Stop the kinase reaction by adding a stop buffer containing EDTA.
-
Add a phospho-specific antibody to the wells.
-
Incubate to allow for the antibody to bind to the phosphorylated substrate.
-
Measure fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
-
Principle: HTRF® is a fluorescence resonance energy transfer (FRET)-based technology.[15][16] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a europium cryptate (donor) are used. The phosphorylated substrate is detected by a second antibody or streptavidin labeled with an acceptor fluorophore (e.g., XL665).[15][17] When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF® signal is proportional to the amount of phosphorylated substrate.
-
Advantages: High sensitivity, low background, and reduced interference from library compounds.[15][16]
Protocol: HTRF® Kinase Inhibition Assay
-
Compound Plating:
-
Prepare serial dilutions of the test compound in an appropriate assay plate.
-
-
Kinase Reaction:
-
Add the target kinase and its biotinylated substrate to the wells.
-
Initiate the reaction with ATP and incubate.
-
-
Detection:
-
Stop the reaction by adding a buffer containing EDTA, a europium-labeled phospho-specific antibody, and streptavidin-XL665.
-
Incubate to allow for the formation of the detection complex.
-
Read the plate on an HTRF®-compatible reader, measuring emission at two different wavelengths.
-
Data Analysis and Interpretation
4.1. Calculating Percentage Inhibition
The first step in analyzing your data is to calculate the percentage of kinase activity inhibited by your compound at each concentration. This is done by normalizing the data to your controls:
Percentage Inhibition = 100 * (1 - (Signal_inhibitor - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
High Control: Typically the vehicle (DMSO) control, representing 0% inhibition.
-
Low Control: "No enzyme" or a known potent inhibitor, representing 100% inhibition.
4.2. Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] It is a key measure of an inhibitor's potency.
-
Procedure:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is determined from the resulting curve.
-
Example Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 8 |
| Kinase B | 450 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 12 | 5 |
| Kinase E | 900 | 20 |
| Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. |
The Importance of Selectivity Profiling
Due to the high degree of structural similarity in the ATP-binding site across the kinome, many kinase inhibitors are not entirely specific for their intended target.[18][19] Off-target effects can lead to unexpected toxicities.[20] Therefore, it is essential to assess the selectivity of a novel inhibitor by screening it against a broad panel of kinases.[18][21] This can be done through commercial services that offer profiling against hundreds of kinases. The data from such screens will provide a selectivity profile for your compound, which is critical for its further development.
Visualizing Workflows and Pathways
Diagrams can be powerful tools for understanding complex processes. Below are Graphviz diagrams illustrating a general kinase signaling pathway and a typical workflow for characterizing a novel kinase inhibitor.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Caption: Workflow for the characterization of a novel kinase inhibitor.
Conclusion
The successful development of a novel kinase inhibitor requires a systematic and rigorous approach to its characterization. By employing a combination of robust in vitro assays, researchers can accurately determine the potency and selectivity of new chemical entities like this compound. This application note provides a foundational framework for these initial studies, which are a critical step in the journey from a promising compound to a potential therapeutic.
References
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Brognard, J., & Hunter, T. (2011). Protein Kinase Signalling Networks in Cancer. Current opinion in genetics & development. Available at: [Link]
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PerkinElmer, Inc. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]
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Bryant, C., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of chemical information and modeling. Available at: [Link]
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S. K. Y., et al. (2018). Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. International Journal of Molecular and Cellular Medicine. Available at: [Link]
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BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
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Domainex. HTRF-based kinase assay for fragment screening and MOA studies. Available at: [Link]
-
Bryant, C., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Available at: [Link]
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Corning Incorporated. (2001). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Arora, A., & Scholar, M. (2005). Tyrosine kinase – Role and significance in Cancer. International journal of molecular medicine. Available at: [Link]
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BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]
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G. S. J., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
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Oncology Support Network. (2025). What Is The Role Of Kinases In Cancer?. YouTube. Available at: [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology. Available at: [Link]
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Steelman, L. S., et al. (2011). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cellular signalling. Available at: [Link]
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PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Available at: [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences. Available at: [Link]
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Kalliokoski, T., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Cambridge Healthtech Institute. (2023). Strategies for Targeting Kinases. Available at: [Link]
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Mueller, D., et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Publications. Available at: [Link]
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Kumar, K., et al. (2016). A review: Imidazole synthesis and its biological activities. Der Pharma Chemica. Available at: [Link]
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Kaur, H., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. Available at: [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Available at: [Link]
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Application Notes and Protocols for 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole: A Cell-Based Approach to Evaluating Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the cytotoxic potential of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This document offers a detailed protocol for an MTT-based cytotoxicity assay, a foundational method for initial screening and determination of the half-maximal inhibitory concentration (IC50).
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities including antimicrobial, antifungal, and notably, anticancer properties.[1][2][3][4] The therapeutic potential of benzimidazole-based compounds often lies in their ability to interfere with essential cellular processes, leading to the inhibition of cell proliferation and the induction of cell death.[5][6][7]
Given the established anticancer activities within the benzimidazole family, a primary and critical step in evaluating a novel derivative like this compound is to assess its cytotoxic effects on cancer cell lines.[8][9] This initial screening provides valuable insights into the compound's potency and selectivity, guiding further mechanistic studies.
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[8] The underlying principle of this assay is the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance, one can quantify the effect of a test compound on cell survival.[8]
Experimental Workflow Overview
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Application Notes & Protocols: Investigating 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This document provides a detailed guide for the investigation of a novel derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, as a potential therapeutic agent in oncology. While specific biological data for this compound is not yet extensively published, this guide presents a comprehensive, experience-driven framework for its evaluation. We will proceed under the hypothesis that, like other compounds in its class, it may function as a kinase inhibitor, a common mechanism for benzimidazole derivatives.[2][4] The protocols herein are designed to rigorously test this hypothesis, from initial in vitro cytotoxicity screening to in vivo efficacy studies, providing a self-validating system for inquiry.
Introduction: The Rationale for Investigating Novel Benzimidazoles in Oncology
The pursuit of novel small-molecule inhibitors remains a critical endeavor in cancer drug discovery.[5][6][7] The benzimidazole moiety, a heterocyclic aromatic compound, is of particular interest due to its versatile biological activity.[1][3][8] Derivatives have been developed as anticancer agents targeting various cellular processes, including DNA topoisomerase inhibition and the disruption of crucial signaling pathways.[9][10]
This compound is an intriguing candidate for investigation. The strategic placement of bromo, ethyl, and fluoro groups can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing target affinity, cell permeability, and metabolic stability. This guide provides a systematic approach to elucidating its potential as an anticancer agent.
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
Many benzimidazole-based anticancer agents function by inhibiting protein kinases, which are often dysregulated in cancer. For the purpose of this guide, we will hypothesize that this compound targets a key oncogenic signaling pathway, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and is a validated target for therapeutic intervention.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
In Vitro Evaluation: From Cytotoxicity to Mechanistic Insights
The initial phase of investigation focuses on assessing the compound's activity in cultured cancer cell lines.
Protocol: Cell Viability Assessment (XTT Assay)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14][15] It is often preferred over the MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol.[11][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.[16]
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing metabolically active cells to convert XTT to a colored formazan product.[11]
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |
Protocol: Western Blotting for Target Validation
Western blotting is a technique to detect and quantify specific proteins in a sample, which is crucial for validating the compound's effect on the hypothesized signaling pathway.[17][18][19][20]
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the MAPK/ERK pathway (e.g., ERK).
Caption: Standard workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at concentrations around its IC50 value for a predetermined time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18][20]
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.[18] Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with antibodies for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative level of protein phosphorylation.
In Vivo Efficacy Assessment: Xenograft Tumor Models
To evaluate the therapeutic potential in a more biologically relevant system, in vivo studies using xenograft models are essential.[21][22][23]
Protocol: Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells under the skin of immunodeficient mice.[22]
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line with demonstrated in vitro sensitivity (e.g., HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21]
-
Compound Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only. A dose-finding study is recommended to determine the optimal therapeutic dose.[21][24]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.[21]
Conclusion
This document provides a comprehensive, albeit predictive, framework for the preclinical evaluation of this compound in cancer research. By systematically progressing from in vitro cell-based assays to in vivo xenograft models, researchers can rigorously assess the compound's therapeutic potential. The provided protocols are designed to be robust and adaptable, forming a solid foundation for the investigation of this and other novel small-molecule inhibitors in the field of oncology.
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Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (URL: [Link])
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- Application Notes and Protocols for EBI-1051 In Vivo Xenograft Models - Benchchem. (URL: )
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (URL: )
- Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88 - Benchchem. (URL: )
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Western Blot Protocol | OriGene Technologies Inc. (URL: [Link])
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Subcutaneous Xenograft Models for Studying PDT in vivo - PMC - NIH. (URL: [Link])
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Western blotting - Chen Lab - University of Hawaii Cancer Center. (URL: [Link])
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (URL: [Link])
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Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH. (URL: [Link])
-
The power of virtual screening for identifying small molecule drug candidates. (URL: [Link])
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Tight Spaces, Big Discoveries: Decoding Human Adhesion Biology with Avian Chorioallantoic Membrane Xenograft Models - Preprints.org. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (URL: [Link])
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This compound | C9H8BrFN2 - PubChem. (URL: [Link])
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Effect of sequential drug administration in tumour xenograft mice model... - ResearchGate. (URL: [Link])
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH. (URL: [Link])
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (URL: [Link])
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Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
- Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Deriv
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (URL: [Link])
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5-Bromo-6-fluoro-1H-benzo[d]imidazole - Doron Scientific. (URL: [Link])
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. (URL: [Link])
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Application Notes and Protocols for the Evaluation of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole as a Potential Antimicrobial Agent
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Benzimidazoles
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with projections suggesting that by 2050, drug-resistant infections could claim more lives than cancer.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the promising classes of heterocyclic compounds, benzimidazoles have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole , a novel benzimidazole derivative, as a potential antimicrobial agent. While specific biological data for this compound is not yet publicly available, the protocols outlined herein are based on established, standardized methodologies for the in vitro assessment of new antimicrobial candidates. These application notes will detail the necessary steps to characterize its antimicrobial efficacy and cytotoxic profile, providing a solid foundation for further preclinical development.
Section 1: Preliminary Characterization of this compound
A thorough understanding of the physicochemical properties of the test compound is crucial for the design and interpretation of biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFN₂ | PubChem |
| Molecular Weight | 243.08 g/mol | PubChem |
| IUPAC Name | 5-bromo-1-ethyl-6-fluorobenzimidazole | PubChem |
| SMILES | CCN1C=NC2=CC(=C(C=C21)F)Br | PubChem |
| CAS Number | 1261988-22-0 | PubChem |
Note: This data is retrieved from public chemical databases and should be confirmed by analytical characterization of the synthesized compound.
Synthesis of this compound
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary objective of these assays is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique and is considered a gold standard for determining MIC values, with established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Causality Behind Experimental Choices: This method is chosen for its quantitative nature, reproducibility, and efficiency in testing multiple concentrations of a compound against various microorganisms simultaneously. The use of a 96-well plate format allows for high-throughput screening.
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12] This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay that is simple to perform and is useful for initial screening of antimicrobial activity.[13][14][15]
Causality Behind Experimental Choices: The agar well diffusion method is excellent for a preliminary assessment of a compound's ability to inhibit microbial growth. The size of the zone of inhibition provides a visual and measurable indication of the compound's potency and its ability to diffuse through the agar.
Experimental Workflow:
Caption: Workflow for the agar well diffusion assay.
Detailed Steps:
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton agar plate.[13][14]
-
Creation of Wells: Use a sterile cork borer (typically 6-8 mm in diameter) to create uniform wells in the agar.[14][15]
-
Application of Compound: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the this compound solution to a designated well.
-
Controls:
-
Positive Control: A standard antibiotic solution.
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).[13]
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[16]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[17]
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy. The following tables provide a standardized format for presenting MIC and zone of inhibition data.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | Ciprofloxacin | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | Gentamicin | 1 |
| Candida albicans ATCC 90028 | Fungus | 4 | Fluconazole | 2 |
Table 3: Hypothetical Zone of Inhibition Data for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) of this compound (100 µ g/well ) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 18 | Ciprofloxacin (5 µg) | 25 |
| Escherichia coli ATCC 25922 | Gram-negative | 15 | Ciprofloxacin (5 µg) | 30 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 12 | Gentamicin (10 µg) | 20 |
| Candida albicans ATCC 90028 | Fungus | 20 | Fluconazole (25 µg) | 28 |
Interpretation: The MIC value is inversely proportional to the compound's potency; a lower MIC indicates higher antimicrobial activity.[18][19][20] For the agar well diffusion assay, a larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[13] The results should be compared to established breakpoints from organizations like CLSI to categorize the organism as susceptible, intermediate, or resistant, although specific breakpoints will not exist for a novel compound.[12][18][19]
Section 3: Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index.[21] A compound that is highly effective against microbes but also highly toxic to host cells has limited therapeutic potential.
Protocol 3: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[22]
Causality Behind Experimental Choices: The MTT assay is a widely accepted, reliable, and convenient method for assessing cell viability. It provides quantitative data that can be used to determine the concentration of the compound that is toxic to 50% of the cells (IC₅₀).
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.[23]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[22]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Table 4: Hypothetical Cytotoxicity of this compound on a Mammalian Cell Line (e.g., HEK293)
| Concentration (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
| 100 | 45 |
| 200 | 15 |
From this hypothetical data, the IC₅₀ would be determined to be approximately 100 µg/mL.
Section 4: Potential Mechanism of Action
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms.[2][24] Understanding the potential mechanism of action of this compound is crucial for its development as a therapeutic agent.
Hypothesized Mechanism:
Based on the known mechanisms of other benzimidazole-based antimicrobials, this compound may act by:
-
Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles can competitively inhibit the synthesis of nucleic acids and proteins in microbial cells.[1]
-
Disruption of Cell Wall Biosynthesis: Some derivatives function by binding to bacterial transpeptidase enzymes, which are crucial for cell wall synthesis.
-
Inhibition of Bacterial Gyrase: Certain benzimidazoles have been shown to inhibit bacterial gyrase, an enzyme essential for DNA replication.[25]
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]
Further studies, such as enzyme inhibition assays or macromolecular synthesis assays, would be required to elucidate the precise mechanism of action.
Caption: Hypothesized mechanisms of action for benzimidazole derivatives.
Section 5: Troubleshooting and Best Practices
-
Inconsistent MIC Results: Ensure the inoculum is standardized correctly. Variations in inoculum density can significantly affect MIC values.[26] Check for contamination of media and reagents.
-
No Zone of Inhibition: The compound may not be active against the tested organism, or it may have poor solubility and diffusion through the agar. Consider using a different solvent or a higher concentration.
-
High Cytotoxicity: If the compound shows high cytotoxicity at concentrations close to its MIC, its therapeutic potential may be limited. Further chemical modification may be necessary to improve its selectivity.
-
Quality Control: Always include quality control strains with known susceptibility profiles to validate the accuracy of the testing procedure.[8]
Conclusion
These application notes provide a structured framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By following these standardized protocols, researchers can generate reliable and reproducible data on its antimicrobial spectrum, potency, and safety profile. Positive outcomes from these studies would warrant further investigation into its mechanism of action, in vivo efficacy, and potential for development as a novel therapeutic to combat the growing threat of antimicrobial resistance.
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. [Link]
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Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]
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How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2025). Dr.Oracle. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]
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Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Royal Society of Chemistry. [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. [Link]
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Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). ACS Publications. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). PMC. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
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Application Notes and Protocols for High-Throughput Screening with 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique structure allows for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Recent research has highlighted the potential of benzimidazole derivatives as potent inhibitors of key cellular enzymes involved in disease progression, such as protein kinases and topoisomerases.[4][5]
This guide focuses on 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole , a novel benzimidazole derivative with potential for targeted therapeutic applications. Given the established activity of similar compounds, a logical and promising avenue for investigation is its inhibitory potential against clinically relevant protein kinases, particularly those implicated in oncology.[4] One such high-value target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[6] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.[6]
These application notes provide a comprehensive framework for initiating a high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of this compound against FLT3 kinase. We present a robust biochemical primary assay complemented by a cell-based secondary assay to validate on-target activity and assess cellular potency.
Chemical Properties of this compound
A thorough understanding of the test compound's physicochemical properties is fundamental to designing a successful screening campaign.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFN₂ | [7] |
| Molecular Weight | 243.08 g/mol | [7] |
| IUPAC Name | 5-bromo-1-ethyl-6-fluorobenzimidazole | [7] |
| CAS Number | 1261988-22-0 | [7] |
Proposed Target and Scientific Rationale: FLT3 Kinase in Acute Myeloid Leukemia (AML)
FLT3 is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of its ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT, which promote cell survival and proliferation.[8] In a significant portion of AML patients, mutations such as internal tandem duplications (FLT3-ITD) lead to ligand-independent constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and correlating with a poor prognosis.[5][6] Therefore, inhibiting FLT3 kinase activity is a validated therapeutic strategy for this subset of AML.
The benzimidazole scaffold has been successfully employed to generate selective FLT3 inhibitors, making this compound a strong candidate for this target.[4]
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
High-Throughput Screening Workflow
A tiered screening approach is recommended to efficiently identify and validate potential inhibitors. This workflow maximizes throughput in the primary screen while eliminating false positives through robust secondary and counter-assays.
Caption: Tiered high-throughput screening workflow for inhibitor discovery.
PART 1: Primary High-Throughput Screening Protocol
Assay Principle: Luminescence-Based Kinase Assay (Kinase-Glo®)
This biochemical assay quantifies the activity of FLT3 kinase by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[1] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP.[9] Therefore, the luminescent signal is inversely proportional to FLT3 kinase activity.[9] Inhibitors of FLT3 will result in a higher luminescent signal. This format is highly amenable to HTS due to its simplicity (a single-add step), sensitivity, and robustness.[10]
Materials and Reagents
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP solution (10 mM stock)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor, dissolved in 100% DMSO)
-
Solid white, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate luminometer
Detailed Protocol
-
Compound Plating:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO to "maximum activity" wells (negative control) and 50 nL of a saturating concentration of staurosporine (e.g., 10 µM final concentration) to "minimum activity" wells (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate master mix in cold Assay Buffer. The final concentration in the assay well should be optimized, for example, 5 ng/µL FLT3 kinase and 0.2 µg/µL Poly(Glu, Tyr) substrate.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X enzyme/substrate master mix to each well of the compound-plated 384-well plate.
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ for ATP for the FLT3 enzyme to ensure sensitivity to competitive inhibitors.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis and Quality Control
The quality of an HTS assay is paramount for reliable hit identification. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and thus the robustness of the assay.[11][12]
Z'-Factor Calculation:
Where:
-
and
are the standard deviations of the positive and negative controls. -
and
are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[13]
PART 2: Secondary Cellular Assay Protocol
Assay Principle: Cell Viability in an FLT3-ITD Dependent Cell Line
To validate that the inhibitory activity observed in the biochemical assay translates to a cellular context, a secondary screen using a leukemia cell line endogenously expressing an activating FLT3-ITD mutation (e.g., MV-4-11) is essential.[14] The proliferation and survival of these cells are dependent on the constitutive activity of FLT3-ITD.[5] Therefore, an inhibitor of FLT3 should selectively decrease the viability of these cells. A luminescent cell viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity, is a robust method for this purpose.[15]
Materials and Reagents
-
MV-4-11 (FLT3-ITD positive) human leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Confirmed hits from the primary screen, including this compound
-
A known FLT3 inhibitor (e.g., Gilteritinib) as a positive control
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate luminometer
Detailed Protocol
-
Cell Seeding:
-
Culture MV-4-11 cells according to standard protocols.
-
Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cells in fresh culture medium to a final concentration of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium from DMSO stocks. Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent toxicity.
-
Add 50 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle (DMSO) control wells.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell culture plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate luminometer.
-
Data Presentation and Interpretation
The results should be expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values should be calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Table for Summarizing HTS Data:
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Primary Screen IC₅₀ (µM) | Secondary Screen (MV-4-11) IC₅₀ (µM) |
| This compound | Data | Data | Data |
| Staurosporine (Control) | 100 | 0.01 | N/A |
| Gilteritinib (Control) | N/A | N/A | 0.005 |
Conclusion and Future Directions
This application note provides a detailed, field-proven guide for the high-throughput screening of this compound as a potential FLT3 kinase inhibitor. The proposed workflow, from a robust biochemical primary screen to a physiologically relevant cell-based secondary assay, ensures the reliable identification and validation of active compounds. Successful identification of potent and selective activity would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, ADME/Tox studies, and ultimately, in vivo efficacy studies in AML xenograft models. The benzimidazole scaffold continues to be a rich source of novel therapeutics, and a systematic HTS approach is the cornerstone of unlocking its full potential.
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PubChem. This compound. [Link]
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Lee, H. J., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. Journal of Medicinal Chemistry. [Link]
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DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]
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Mello, A. R., et al. (2017). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Leukemia & Lymphoma. [Link]
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Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]
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Quentmeier, H., et al. (2003). Fast in-vitro screening of FLT3-ITD inhibitors using silkworm-baculovirus protein expression system. Leukemia. [Link]
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Griffiths, A. C., et al. (2019). Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance. Cancers. [Link]
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Spaltmann, F., et al. (1999). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. Journal of Biomolecular Screening. [Link]
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Cava, F., et al. (2022). High-Throughput Screening for Extracellular Inhibitors of the FLT3 Receptor Tyrosine Kinase Reveals Chemically Diverse and Druggable Negative Allosteric Modulators. ACS Chemical Biology. [Link]
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Lorenz, T. C. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Khan, I., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. [Link]
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Wilson, K., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews. [Link]
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Wikipedia. Topoisomerase inhibitor. [Link]
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Parker, L. L., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. [Link]
- Pommier, Y., et al. (1998). Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme. Biochimica et Biophysica Acta.
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Spaltmann, F., et al. (1999). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. Journal of Biomolecular Screening. [Link]
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Celtarys Research. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Biochimica et Biophysica Acta. [Link]
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National Center for Biotechnology Information. (2007). Guidance for Assay Development & HTS. [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Umehara, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]
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On HTS. (2023). Z-factor. [Link]
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Maxwell, A., et al. (1999). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research. [Link]
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Topic: Characterizing the Cell Permeability of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole using In Vitro Models
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The novel compound, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, represents a new chemical entity within this class. Its therapeutic potential is intrinsically linked to its ability to cross biological membranes to reach its target site of action. This document provides a comprehensive guide to characterizing the membrane permeability of this compound. We present a strategic, two-tiered approach, beginning with a high-throughput assessment of passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a detailed, mechanistic investigation using the Caco-2 cell monolayer assay to explore both passive and active transport phenomena. This guide provides not only step-by-step protocols but also the scientific rationale behind each experimental choice, enabling researchers to build a robust permeability profile for this and other novel benzimidazole derivatives.
Introduction: The Critical Role of Permeability in Drug Discovery
A compound's journey from administration to therapeutic action is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Central to this profile is membrane permeability—the capacity to traverse the lipid bilayers of cells that line the gastrointestinal (GI) tract or form critical barriers like the blood-brain barrier (BBB).[3] Poor permeability is a leading cause of clinical trial failures. Therefore, early and accurate assessment is paramount.
This compound is a halogenated benzimidazole derivative. Its key physicochemical properties, estimated from computational models, are:
These properties—a low molecular weight and moderate lipophilicity—suggest a potential for passive diffusion across cell membranes. However, experimental validation is essential, as subtle structural features can significantly influence interactions with membrane transporters. Benzimidazole derivatives have been shown to have variable permeability profiles, with some exhibiting excellent passive diffusion and others being subject to active efflux.[5][6] This guide outlines the standard assays to definitively characterize the permeability of this specific molecule.
Part I: Initial Assessment of Passive Diffusion via PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method that isolates and quantifies passive transcellular permeability.[7] It serves as an ideal primary screen due to its high throughput, low cost, and excellent reproducibility.[8] The assay measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well. This model intentionally excludes active transporters, providing a pure measure of passive diffusion potential.[7]
PAMPA Experimental Workflow
Below is a diagram illustrating the core steps of the PAMPA experiment.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA for GI Tract Permeability
This protocol is adapted from standard methodologies.[9][10]
Materials:
-
96-well PAMPA "sandwich" system (Donor plate with PVDF membrane, Acceptor plate)
-
Lecithin solution (e.g., 4% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (Test Compound)
-
High Permeability Control: Propranolol
-
Low Permeability Control: Atenolol
-
DMSO (for stock solutions)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Membrane Preparation: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the Donor plate. Allow the lipid to permeate the membrane for 5 minutes.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.
-
Donor Solution Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a 200 µM working donor solution by diluting the stock solution in PBS (final DMSO concentration ≤ 1%).
-
Assay Start: Add 200 µL of the donor solution to each well of the lipid-coated Donor plate.
-
Incubation: Carefully place the Donor plate onto the Acceptor plate, ensuring a complete seal. Incubate the assembly at room temperature for 18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the Donor and Acceptor plates for quantification.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis & Interpretation
The effective permeability coefficient (Pe, in 10⁻⁶ cm/s) is calculated using the following equation:
Pe = C × [-ln(1 - [Drug]acceptor / [Drug]equilibrium)]
Where C is a constant derived from assay parameters (well area, volume, incubation time).
Table 1: Hypothetical PAMPA Results
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| Atenolol (Low Control) | < 1.0 | Low |
| This compound | 8.5 | High |
| Propranolol (High Control) | > 15.0 | High |
Interpretation: A high Pe value, as shown in the hypothetical data, suggests that this compound possesses excellent physicochemical properties for passive diffusion across a lipid membrane. This result is a strong positive indicator for potential oral absorption. However, it does not account for the influence of cellular factors like efflux transporters.
Part II: Mechanistic Permeability Studies using Caco-2 Monolayers
To build upon the PAMPA data, we use the Caco-2 cell permeability assay. This is the industry-standard in vitro model for predicting human intestinal drug absorption.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes over ~21 days when cultured on semi-permeable Transwell® inserts.[13] This monolayer develops functional tight junctions (restricting paracellular flow) and expresses critical membrane transporters, including the P-glycoprotein (P-gp) efflux pump.[12]
By measuring transport in both directions—apical (AP) to basolateral (BL) and BL to AP—we can calculate an Efflux Ratio (ER) . A high ER indicates that the compound is actively pumped out of the cell, a mechanism that can severely limit its net absorption in vivo.[14]
Caco-2 Bidirectional Assay Workflow
Caption: Workflow for the bidirectional Caco-2 cell permeability assay.
Protocol: Bidirectional Caco-2 Assay
This protocol assumes Caco-2 cells have been cultured on 12-well Transwell plates for 21-25 days.
Materials:
-
Differentiated Caco-2 monolayers on Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test Compound, Low/High Permeability Controls (as in PAMPA)
-
P-gp Substrate Control: Talinolol or Digoxin
-
P-gp Inhibitor: Verapamil (optional, for mechanistic studies)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm², as this indicates a confluent, tight monolayer.[15]
-
Preparation: Gently wash the monolayers by replacing the culture medium in the AP (0.5 mL) and BL (1.5 mL) chambers with pre-warmed (37°C) transport buffer. Incubate for 30 minutes at 37°C.
-
Dosing Solution: Prepare 10 µM dosing solutions of the test compound and controls in transport buffer. For P-gp inhibition arms, prepare an identical solution that also contains a P-gp inhibitor (e.g., 100 µM Verapamil).
-
A→B Permeability:
-
Aspirate the buffer from the AP and BL chambers.
-
Add 0.5 mL of the dosing solution to the AP chamber.
-
Add 1.5 mL of fresh transport buffer to the BL chamber.
-
-
B→A Permeability:
-
Aspirate the buffer from the AP and BL chambers.
-
Add 1.5 mL of the dosing solution to the BL chamber.
-
Add 0.5 mL of fresh transport buffer to the AP chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for 2 hours.[15]
-
Sampling: After 2 hours, collect samples from the acceptor chambers (BL for A→B, AP for B→A). Also, collect a sample from the initial donor solution.
-
Quantification: Analyze all samples by LC-MS/MS to determine compound concentrations.
Data Analysis & Interpretation
The apparent permeability coefficient (Papp, in 10⁻⁶ cm/s) is calculated for each direction:
Papp = (dQ/dt) / (A × C₀)
Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Table 2: Hypothetical Caco-2 Bidirectional Permeability Results
| Compound | Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate? |
| Atenolol | Standard | 0.4 | 0.5 | 1.25 | Low | No |
| Propranolol | Standard | 22.5 | 21.8 | 0.97 | High | No |
| Talinolol | Standard | 0.8 | 9.6 | 12.0 | Low | Yes (P-gp) |
| Test Compound | Standard | 2.1 | 15.1 | 7.2 | Low | Yes |
| Test Compound | + Verapamil | 13.5 | 14.1 | 1.04 | High | No (P-gp Inhibited) |
Interpretation:
-
The test compound shows low permeability in the absorptive (A→B) direction but high permeability in the efflux (B→A) direction, resulting in a high ER of 7.2. This strongly indicates that the compound is a substrate for an active efflux transporter.[13][14]
-
When the P-gp inhibitor Verapamil is added, the A→B permeability increases dramatically, and the ER is reduced to ~1.0.[13] This confirms that this compound is specifically a substrate for the P-glycoprotein efflux pump.
Synthesis and Final Permeability Profile
By combining the data from both assays, we can construct a comprehensive permeability profile. The following decision tree illustrates the logic.
Caption: Decision logic for integrating PAMPA and Caco-2 assay results.
Profile for this compound: Based on our hypothetical results, this compound has high intrinsic passive permeability (from PAMPA) but is a potent substrate for the P-gp efflux pump (from Caco-2). This is a common profile for lipophilic molecules. While the compound can easily enter the cell membrane, it is actively expelled back into the intestinal lumen, which would likely result in low to moderate oral bioavailability in vivo. This information is critical for further drug development, suggesting that strategies to mitigate P-gp efflux (e.g., co-administration with a P-gp inhibitor or structural modification) may be necessary to improve its therapeutic efficacy.[16]
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Bansal, Y., & Silakari, O. (2014). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 21(10), 1231-1262. (URL: [Link])
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. (URL: [Link])
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Sivandzade, F., & Cucullo, L. (2021). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 8(1), 1-18. (URL: [Link])
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Bentham Science Publishers. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11). (URL: [Link])
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. (URL: [Link])
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Artursson, P., & Karlsson, J. (1991). Caco2 assay protocol. Methods in Enzymology, 249, 105-116. (URL: [Link])
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Kim, H. J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 32. (URL: [Link])
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Sharma, A., et al. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review. Chemistry & Biology Interface, 8(1), 1-22. (URL: [Link])
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Gholizadeh, S., et al. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. Methods in Molecular Biology, 2367, 47-72. (URL: [Link])
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Deosarkar, S. P., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience, 8, 57. (URL: [Link])
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Hernández-Luis, F., et al. (2012). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. European Journal of Medicinal Chemistry, 58, 493-503. (URL: [Link])
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Varma, M. V., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Current Drug Metabolism, 14(3), 366-388. (URL: [Link])
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Creative Bioarray. (n.d.). Caco-2 permeability assay. (URL: [Link])
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Singh, S., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Heliyon, 10(7), e28669. (URL: [Link])
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Marzolini, C., et al. (2004). Role of P-Glycoprotein in Drug Disposition. Current Drug Metabolism, 5(4), 279-290. (URL: [Link])
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Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. (URL: [Link])
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Evotec. (n.d.). Caco-2 Permeability Assay. (URL: [Link])
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Hernández-Luis, F., et al. (2012). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. European Journal of Medicinal Chemistry, 58, 493-503. (URL: [Link])
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Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 4, 41. (URL: [Link])
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Park, J. S., et al. (2016). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. Bioorganic & Medicinal Chemistry Letters, 26(14), 3376-3380. (URL: [Link])
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ResearchGate. (n.d.). Chemical structures of the benzimidazole compounds. (URL: [Link])
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Naqvi, S., et al. (2014). Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). Journal of Pharmaceutical Sciences, 103(5), 1436-1443. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216932, this compound. PubChem. (URL: [Link])
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). (URL: [Link])
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Millipore Corporation. (2002). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Application Note. (URL: [Link])
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Product Manual. (URL: [Link])
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Application Note: Quantitative Analysis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole is a halogenated benzimidazole derivative, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities. Accurate and reliable quantification of this compound in various matrices is critical for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed, validated protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method.
The choice of HPLC-MS/MS is predicated on its high specificity, sensitivity, and wide dynamic range, which are essential for analyzing complex matrices often encountered in pharmaceutical research.[1][2] This method overcomes the potential thermal instability of halogenated benzimidazoles that can be a challenge in Gas Chromatography (GC) based methods.[3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFN₂ | PubChem[4] |
| Molecular Weight | 243.08 g/mol | PubChem[4] |
| Structure | 5-bromo-1-ethyl-6-fluorobenzimidazole | PubChem[4] |
| Predicted XlogP | 2.5 | PubChem[4] |
The presence of bromine and fluorine atoms provides a unique isotopic pattern and potential for selective detection. The predicted XlogP suggests moderate lipophilicity, guiding the selection of appropriate chromatographic conditions and sample preparation techniques.
Methodology: HPLC-MS/MS Quantification
This section details the complete workflow from sample preparation to data analysis, grounded in established analytical principles and validated according to International Council for Harmonisation (ICH) guidelines.[5][6][7]
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection is achieved by monitoring a specific precursor-to-product ion transition, ensuring minimal interference from co-eluting compounds.[1]
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another benzimidazole derivative.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and remove interferences that could suppress the MS signal or damage the analytical column.[8][9]
Caption: Solid Phase Extraction (SPE) workflow.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analyte and IS with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.[10]
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically (e.g., for C₉H₈BrFN₂: Precursor [M+H]⁺ ~243/245, Product ions to be optimized) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Rationale for parameter selection: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like benzimidazoles.[11] The gradient elution with acetonitrile and water containing formic acid is a standard approach in reversed-phase LC-MS, promoting good peak shape and efficient ionization in positive ESI mode.[11]
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][6]
Caption: Core parameters for analytical method validation.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.[5]
-
Linearity and Range: A calibration curve should be prepared over a range of concentrations (e.g., 1-1000 ng/mL). The relationship between concentration and response should be linear, with a correlation coefficient (r²) of ≥0.99.[12]
-
Accuracy: The closeness of the measured value to the true value, determined by spike-recovery experiments at multiple concentration levels (low, mid, high). Acceptance criteria are typically 85-115% recovery.[13]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should not exceed 15%.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[7]
Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times. This ensures the chromatographic system is performing adequately. Key parameters include peak area reproducibility (RSD ≤ 5%), retention time stability, and peak symmetry.[6]
Alternative Technique: Gas Chromatography (GC)
While HPLC-MS/MS is the recommended primary technique, Gas Chromatography could be considered as an alternative, particularly with a halogen-specific detector.
-
GC with a Halogen-Specific Detector (XSD) or Electron Capture Detector (ECD): These detectors are highly selective for halogenated compounds and can provide high sensitivity.[14]
-
GC-MS/MS: Offers high specificity and can be used for confirmation.[15]
Considerations for GC: Benzimidazoles can be thermally labile and may require derivatization to improve volatility and thermal stability.[3] Method development would need to carefully optimize the injector temperature to prevent analyte degradation.
Conclusion
This application note presents a comprehensive and robust HPLC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation based on ICH guidelines, provide a solid foundation for accurate and reliable analysis in a research and drug development setting. The described methodology is specific, sensitive, and suitable for routine analysis.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
Feng, X., et al. (2021). Pretreatment and determination methods for benzimidazoles: An update since 2005. Journal of Chromatography A, 1644, 462068. Retrieved from [Link]
-
Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
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LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014, April 18). Retrieved from [Link]
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Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Retrieved from [Link]
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LC parameters of the 19 synthetic compounds obtained after LC/MS/MS analysis. - ResearchGate. (n.d.). Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved from [Link]
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Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS) - ResearchGate. (2023, November 22). Retrieved from [Link]
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Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. (n.d.). Retrieved from [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. (2018, February 28). Retrieved from [Link]
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What are the GC column conditions for benzimidazoles? - ResearchGate. (2014, January 23). Retrieved from [Link]
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Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (n.d.). Retrieved from [Link]
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Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode - ResearchGate. (2025, May 27). Retrieved from [Link]_
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Application Notes and Protocols for the Derivatization of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole for SAR Studies
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This document outlines a strategic approach to systematically explore the chemical space around this scaffold, focusing on palladium-catalyzed cross-coupling reactions at the C5-bromo position. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties. Furthermore, this guide provides a validated synthetic route for the preparation of the starting material, this compound, ensuring a self-contained and practical resource for researchers. Each protocol is accompanied by mechanistic insights, data presentation tables, and troubleshooting guides to facilitate successful execution and interpretation of results.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[3] SAR studies have consistently shown that the biological activity of benzimidazole derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system.[1] Specifically, modifications at the N1, C2, C5, and C6 positions have been shown to be critical in modulating the pharmacological profile of these compounds.[1]
The subject of this guide, this compound, is a strategically designed scaffold for SAR exploration. The substituents have been chosen for their specific contributions:
-
N1-ethyl group: Enhances lipophilicity and can influence metabolic stability and receptor binding.
-
C6-fluoro group: A common bioisostere for a hydrogen atom, the fluorine atom can modulate the pKa of the benzimidazole ring, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
-
C5-bromo group: Serves as a versatile synthetic handle for introducing a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions. This position is known to be a key vector for modifying the biological activity of benzimidazole-based compounds.
This guide will provide the necessary tools to unlock the synthetic potential of this scaffold, enabling the generation of diverse libraries of compounds for biological screening and the elucidation of meaningful SAR.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful SAR campaign. The following multi-step synthesis is proposed, starting from the commercially available 4-fluoro-2-nitroaniline.
Protocol 2.1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
This protocol is adapted from established procedures for the bromination and reduction of substituted nitroanilines.[1]
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in acetic acid, add N-bromosuccinimide (NBS) (1 equivalent).
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford 4-bromo-5-fluoro-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
-
To a suspension of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting slurry through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromo-5-fluoro-1,2-phenylenediamine.
Protocol 2.2: Synthesis of this compound
Step 3: Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
-
Heat a mixture of 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in 90% formic acid (excess) at 100 °C for 2-3 hours.[4]
-
Cool the reaction mixture and carefully neutralize with a 10% aqueous sodium hydroxide solution until alkaline.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude 5-bromo-6-fluoro-1H-benzo[d]imidazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 4: N-Ethylation of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
-
To a solution of 5-bromo-6-fluoro-1H-benzo[d]imidazole (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.1-1.2 equivalents) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of N1 and N3-ethylated regioisomers, which can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The N1-isomer is typically the major product due to the electronic effects of the fluorine and bromine substituents.
Derivatization at the C5-Position: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[5]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water, or toluene).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 75-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 100 | 70-80 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[4]
Mechanistic Rationale: This reaction proceeds through a palladium-catalyzed cycle similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical for the success of this reaction.
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2 equivalents) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-80 |
| 4 | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.
Mechanistic Rationale: The reaction involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Protocol 3.3.1: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 70-80 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 75-85 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Characterization and Purification
The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
Column Chromatography: The primary method for purifying the synthesized compounds. Silica gel is the most common stationary phase, with solvent systems typically consisting of mixtures of hexanes and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
Conclusion
This guide provides a comprehensive framework for the derivatization of this compound, a key scaffold for SAR studies. The detailed protocols for the synthesis of the starting material and its subsequent functionalization via palladium-catalyzed cross-coupling reactions offer a practical and efficient approach to generating diverse chemical libraries. By systematically exploring the chemical space around this privileged benzimidazole core, researchers can gain valuable insights into the structural requirements for biological activity and accelerate the discovery of novel therapeutic agents.
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Shafi, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4223. [Link]
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El-Sayed, N. S., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 11, 2376–2384. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995–3011. [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Introduction: The Therapeutic Potential of Novel Benzimidazole Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their antitumor effects through various mechanisms, such as disrupting microtubule polymerization, inducing apoptosis, and modulating key signaling pathways.[1][2] Emerging evidence also points towards the role of some benzimidazole derivatives as potent kinase inhibitors, targeting enzymes often dysregulated in cancer.[4][5]
This document provides a detailed experimental framework for the in vivo evaluation of a novel compound, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. While the specific biological activity of this molecule is yet to be fully elucidated, its structural similarity to other biologically active benzimidazoles suggests its potential as a therapeutic agent.[6] The following protocols are designed to be a comprehensive guide for researchers to systematically assess its preliminary safety, pharmacokinetic profile, and efficacy in a preclinical setting.
Preclinical In Vivo Evaluation Strategy
The in vivo assessment of this compound will be conducted in a phased approach, starting with preliminary toxicology and pharmacokinetics to establish a safe and effective dosing window, followed by efficacy studies in a relevant cancer model.
Caption: Phased approach for the in vivo evaluation of this compound.
Phase 1: Preliminary Toxicology and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A fundamental first step in the in vivo characterization of any new chemical entity is to understand its safety profile and how it is processed by the body. These initial studies are crucial for selecting appropriate doses for subsequent efficacy trials.
Dose Range-Finding and Acute Toxicity
Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities associated with this compound.
Protocol:
-
Animal Model: Healthy, 6-8 week old BALB/c mice.
-
Grouping: A cohort of mice will be divided into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: The compound will be administered via a relevant route (e.g., oral gavage, intraperitoneal injection) in escalating doses. The starting dose should be based on any available in vitro cytotoxicity data.
-
Observation: Animals will be closely monitored for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and overall health.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
| Parameter | Observation Point |
| Clinical Signs of Toxicity | Daily (e.g., lethargy, ruffled fur) |
| Body Weight | Daily |
| Morbidity/Mortality | Continuous |
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Healthy BALB/c mice.
-
Administration: A single, non-toxic dose of the compound will be administered.
-
Sample Collection: Blood samples will be collected at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of the compound and its potential metabolites will be quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters will be calculated.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
Pharmacodynamic (PD) Analysis
Objective: To assess the effect of this compound on a relevant biological marker in a surrogate tissue. Assuming the compound is a kinase inhibitor, a potential PD marker could be the phosphorylation status of a downstream target.
Protocol:
-
Animal Model: Healthy BALB/c mice or tumor-bearing mice.
-
Treatment: Animals will be treated with the compound at a dose expected to yield a therapeutic concentration (based on PK data).
-
Tissue Collection: At various time points post-treatment, relevant tissues (e.g., tumor, peripheral blood mononuclear cells) will be collected.
-
Biomarker Analysis: The level of the target biomarker will be quantified using methods such as Western blotting or ELISA. For example, if targeting the MEK/ERK pathway, levels of phosphorylated ERK could be measured.[7]
Phase 2: In Vivo Efficacy Studies in a Xenograft Model
Based on the established anticancer potential of benzimidazole derivatives, a human tumor xenograft model in immunocompromised mice is a suitable platform to evaluate the efficacy of this compound.[1][4]
Caption: Workflow for the in vivo efficacy study of this compound.
Establishment of Human Tumor Xenografts
Objective: To establish solid tumors in mice derived from a human cancer cell line.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line that is relevant to the hypothesized mechanism of action of the compound. For a broad-spectrum anticancer agent, cell lines from common cancers like breast (e.g., MCF-7), colon (e.g., HCT-116), or lung (e.g., A549) are often used.[2]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment and Monitoring
Objective: To evaluate the effect of this compound on tumor growth.
Protocol:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 per group).
-
Dosing Regimen: Based on the MTD and PK data, establish a dosing regimen. This could involve daily or intermittent administration.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at one or more dose levels)
-
Positive Control (an established anticancer drug)
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
| Group | Treatment | Dosing Schedule |
| 1. Vehicle Control | Vehicle (e.g., 0.5% CMC in saline) | Daily |
| 2. Low Dose Test Article | This compound (X mg/kg) | Daily |
| 3. High Dose Test Article | This compound (Y mg/kg) | Daily |
| 4. Positive Control | e.g., Paclitaxel (10 mg/kg) | Intermittent |
Endpoint Analysis
Objective: To assess the overall efficacy of the treatment and to gain insights into its mechanism of action in vivo.
Protocol:
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Tumor Excision: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histopathological Analysis: A portion of the tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
Biomarker Analysis: The remaining tumor tissue can be snap-frozen for molecular analysis (e.g., Western blotting, qPCR) to assess the on-target effects of the compound.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with international standards for animal welfare.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo evaluation of this compound. By systematically assessing its safety, pharmacokinetic profile, and efficacy, researchers can make informed decisions about its potential as a novel therapeutic agent. The modular nature of this guide allows for adaptation based on emerging data and specific research questions.
References
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC. Available at: [Link]
-
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models - PubMed. Available at: [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC - PubMed Central. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives - ResearchGate. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PubMed. Available at: [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - NIH. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed. Available at: [Link]
-
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models - Bentham Science Publisher. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. Available at: [Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. Available at: [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors - Open Access Journals. Available at: [Link]
-
Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed. Available at: [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. Available at: [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Available at: [Link]
-
Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity - AACR Journals. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH. Available at: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Available at: [Link]
-
Imidazole: Having Versatile Biological Activities - SciSpace. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]
Sources
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for the synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and overcome common experimental challenges. As your Senior Application Scientist, I will guide you through the nuances of this synthesis, explaining the rationale behind each step to ensure you achieve the highest possible yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and logical approach is a two-step synthesis. The first step involves the formation of the benzimidazole core to produce 5-bromo-6-fluoro-1H-benzimidazole. This is typically achieved by the cyclization of a substituted o-phenylenediamine, namely 4-bromo-5-fluoro-1,2-benzenediamine, with a one-carbon synthon like formic acid or trimethyl orthoformate. The second step is the regioselective N-alkylation of the benzimidazole intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the final product.
Q2: What are the critical starting materials, and how does their purity impact the synthesis?
A2: The primary starting material is 4-bromo-5-fluoro-1,2-benzenediamine. The purity of this diamine is paramount. Impurities can interfere with the cyclization reaction, leading to the formation of side products and a lower yield of the desired benzimidazole intermediate. It is highly recommended to use a purified form of the diamine. If you suspect impurities, recrystallization or column chromatography of the starting material is advised.
Q3: Why is regioselectivity a concern during the N-ethylation step?
A3: The benzimidazole ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. In an unsubstituted benzimidazole, these two nitrogens are in a tautomeric equilibrium. This can lead to a mixture of N1-ethyl and N3-ethyl isomers, which can be difficult to separate. The position of the substituents on the benzene ring can influence the electronic environment of the nitrogen atoms, but achieving high regioselectivity often requires careful optimization of the reaction conditions.[1]
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly based on the specific conditions and the purity of the starting materials. The cyclization step to form the benzimidazole core can often proceed in high yield (80-95%). The N-ethylation step is typically more variable, with yields ranging from moderate to high (50-90%), depending on the degree of regioselectivity and the efficiency of the purification.
Q5: What are the recommended purification techniques for the final product?
A5: The final product, this compound, is typically a solid. Purification is most commonly achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is an effective alternative.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux time or cautiously increasing the temperature. - Choice of Cyclizing Agent: Formic acid is a common and effective reagent.[2] Ensure it is of high concentration (e.g., >90%). Alternatively, using trimethyl orthoformate with a catalytic amount of acid (e.g., HCl) can also be effective.[3] |
| Degradation of Starting Material | - Purity of Diamine: As mentioned in the FAQs, impurities in the 4-bromo-5-fluoro-1,2-benzenediamine can lead to side reactions. Purify the starting material if necessary. - Reaction Atmosphere: o-Phenylenediamines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation. |
| Product Loss During Work-up | - pH Adjustment: After cyclization, the reaction mixture is typically neutralized. Ensure the pH is carefully adjusted to be slightly basic (pH 7-8) to precipitate the benzimidazole product. If the solution is too acidic or too basic, the product may remain in solution. - Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. |
Problem 2: Low Yield or Formation of Isomers in the N-ethylation of 5-Bromo-6-fluoro-1H-benzimidazole (Step 2)
| Possible Cause | Suggested Solution |
| Low Reactivity of Ethylating Agent | - Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is another potent ethylating agent. - Reaction Temperature: Gently heating the reaction mixture can increase the rate of alkylation. However, be cautious as higher temperatures can also lead to more side products. |
| Formation of Isomeric Products (Lack of Regioselectivity) | - Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is a common starting point. Experimenting with different base/solvent combinations may be necessary to optimize for the desired isomer.[1] - Steric Hindrance: While electronic effects play a role, steric hindrance around one of the nitrogen atoms can favor alkylation at the less hindered site. |
| Over-alkylation (Formation of Quaternary Salt) | - Stoichiometry: Use a controlled amount of the ethylating agent (typically 1.0-1.2 equivalents). A large excess can lead to the formation of a quaternary benzimidazolium salt. - Monitoring: Closely monitor the reaction by TLC to stop the reaction once the starting material is consumed and before significant over-alkylation occurs. |
| Product Loss During Purification | - Separation of Isomers: If a mixture of N1 and N3 isomers is formed, their separation can be challenging. Careful column chromatography with a suitable eluent system is often required. It may be beneficial to try different solvent systems to achieve better separation. |
Experimental Protocols
Proposed Synthetic Workflow
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated benzimidazole scaffold. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results.
Synthetic Strategy and Core Challenges
The synthesis of this compound (Target Compound 3 ) typically proceeds via a two-step sequence starting from a commercially available substituted o-phenylenediamine. The most logical and controllable pathway involves the initial formation of the benzimidazole core, followed by a regioselective N-alkylation.
The primary challenges encountered in this synthesis are:
-
Low Conversion Rates: Incomplete reactions during either the cyclization or alkylation step can lead to poor overall yields.
-
Regioisomer Formation: The N-alkylation of an unsymmetrically substituted benzimidazole like 2 can produce a mixture of two constitutional isomers (3a and 3b ), which can be difficult to separate.[1]
-
Purification Hurdles: Removing unreacted starting materials, inorganic salts, and isomeric byproducts from the final product requires a robust purification strategy.
Below is a visual representation of the recommended synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield or No Product in N-Ethylation Step
Question: My N-ethylation reaction of 5-Bromo-6-fluoro-1H-benzo[d]imidazole is resulting in a very low yield or primarily unreacted starting material. What are the potential causes and how can I fix this?
Answer: Low yields in benzimidazole N-alkylation are a frequent issue and can typically be traced back to one of three areas: reagent quality, choice of base and solvent, or reaction conditions.[1][2]
-
Reagent and Solvent Quality:
-
Causality: The first step in the N-alkylation is the deprotonation of the benzimidazole N-H group by a base to form a nucleophilic benzimidazolide anion. Any protic species, such as water, will quench this anion, halting the reaction.[1]
-
Solution: Ensure your solvent (e.g., DMF, THF, Acetonitrile) is anhydrous. Use freshly opened solvents or dry them using standard procedures (e.g., molecular sieves). Your alkylating agent (ethyl iodide or bromide) should be fresh and free of degradation.
-
-
Inappropriate Base or Incomplete Deprotonation:
-
Causality: The pKa of the benzimidazole N-H is approximately 13.2. The base you choose must be strong enough to deprotonate it effectively. A weak base will result in a low concentration of the required anion, leading to a slow or incomplete reaction.[1]
-
Solution:
-
For High Reactivity: Use a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil). NaH irreversibly deprotonates the benzimidazole, driving the reaction forward. This must be done under a strictly inert atmosphere (Nitrogen or Argon).[3]
-
For Easier Handling: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While safer to handle, these bases establish an equilibrium and may require higher temperatures (e.g., 50-80 °C) and longer reaction times to achieve full conversion.[4]
-
-
-
Suboptimal Reaction Temperature:
-
Causality: Alkylation reactions have an activation energy barrier that must be overcome. While some reactions proceed at room temperature, others require thermal energy to achieve a reasonable rate.
-
Solution: If using a weaker base like K₂CO₃, and the reaction is sluggish at room temperature (as monitored by TLC), gradually increase the temperature to 40-60 °C. For reactions with NaH, deprotonation is often performed at 0 °C to control the initial exotherm from hydrogen evolution, followed by warming to room temperature for the alkylation step.[3]
-
| Parameter | Option 1: High Reactivity | Option 2: Milder Conditions |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous THF or DMF | Anhydrous DMF or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert atmosphere recommended |
| Pros | Fast, high conversion | Safer, easier to handle |
| Cons | Requires strict anhydrous/inert technique | Slower, may require heat |
Issue 2: Formation of a Mixture of Regioisomers
Question: I am obtaining a mixture of the N1-ethyl and N3-ethyl isomers, and they are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: This is a classic challenge when alkylating unsymmetrical benzimidazoles. The N-H proton can exist on either nitrogen due to tautomerism, presenting two potential sites for ethylation.[1] While achieving perfect selectivity is difficult, you can often favor one isomer and improve the separation.
-
Electronic and Steric Effects:
-
Causality: The existing substituents (bromo and fluoro) exert electronic effects that can make one nitrogen slightly more or less nucleophilic than the other. Steric hindrance around one of the nitrogens can also direct the incoming ethyl group to the more accessible site.[1]
-
Solution: While you cannot change the intrinsic properties of the molecule, understanding them helps in characterization. The N1-ethyl isomer (5-Bromo-1-ethyl-6-fluoro) is often the thermodynamically favored product, but this is not guaranteed. A careful literature search for analogous structures can provide guidance.
-
-
Improving Separation:
-
Causality: Regioisomers often have very similar physical properties, but small differences in polarity can be exploited.
-
Solution: Column Chromatography: This is the most effective method for separating isomers.[5]
-
TLC First: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). The ideal system will show good separation (ΔRf > 0.2) between the two isomer spots and the starting material.
-
Column Conditions: Use a high-quality silica gel with a fine mesh size for better resolution. Run the column with a shallow gradient of your optimized solvent system. Collect small fractions and analyze them by TLC before combining.
-
-
Issue 3: Purification Challenges and Product Isolation
Question: My reaction seems to have worked, but I am struggling to isolate a pure, solid product after workup. What can I do?
Answer: Effective purification relies on a combination of a proper aqueous workup to remove inorganic impurities and a final chromatographic or crystallization step to isolate the target compound.
-
Aqueous Workup:
-
Causality: Reactions using bases like NaH or K₂CO₃ leave behind inorganic salts. DMF is a high-boiling, water-miscible solvent that must be removed.
-
Solution:
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2-3 times) to remove DMF and then with brine (saturated NaCl solution) to remove residual water.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Final Purification:
-
Causality: The crude product obtained after workup will still contain starting material, the undesired isomer, and potentially other minor impurities.
-
Solution:
-
Column Chromatography: As described in Issue 2, this is the primary method for obtaining high-purity material.[7]
-
Recrystallization: If the product from the column is a solid but still appears impure (e.g., off-color, wide melting point range), recrystallization can be an excellent final step. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, or mixed systems like ethyl acetate/hexanes.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: Is it better to brominate before or after N-ethylation? It is generally advisable to perform the N-ethylation on the already brominated and fluorinated benzimidazole core (as shown in Figure 1). Introducing the bromine atom last via electrophilic aromatic substitution on the N-ethylated benzimidazole could lead to a mixture of brominated products, as the N-ethyl group and the fused imidazole ring can activate multiple positions on the benzene ring, complicating the purification process.
Q2: What are the key safety precautions for this synthesis?
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere and away from any moisture. Quench reactions involving NaH slowly and carefully at reduced temperatures (0 °C).
-
Solvents: DMF and DCM are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: Ethyl iodide and ethyl bromide are toxic and should be handled with care in a fume hood.
Q3: How can I definitively confirm the structure and regiochemistry of my final product? A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: Will confirm the presence of the ethyl group and the correct number of aromatic protons.
-
¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling constants can provide structural information.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight for the product (C₉H₈BrFN₂, MW: 243.08 g/mol ).[10]
-
2D NMR (NOESY/ROESY): To unambiguously determine the regiochemistry, a Nuclear Overhauser Effect (NOE) experiment can be performed. An NOE correlation between the protons of the N-ethyl group and the proton at the C7 position of the benzimidazole ring would confirm the desired 5-Bromo-1-ethyl isomer.
Detailed Experimental Protocol (Example)
This protocol is a generalized starting point for the N-ethylation step. You should optimize the conditions based on your experimental observations.
N-Ethylation of 5-Bromo-6-fluoro-1H-benzo[d]imidazole (2)
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-1H-benzo[d]imidazole (2 ) (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (to a concentration of ~0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas will evolve.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or a slurry of the sodium salt may form.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any remaining NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-30% ethyl acetate in hexanes) to separate the two isomers and isolate the pure target compound 3a .
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Common Organic Chemistry.
- Organic Syntheses. Benzimidazole.
- ChemicalBook. 5-Bromo-1H-benzimidazole synthesis.
- PubChem. This compound.
- Google Patents.
- BenchChem.
- ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Organic Chemistry Portal. Benzimidazole synthesis.
- CUTM Courseware.
- PubMed Central.
- Sigma-Aldrich. 5-Bromo-6-fluoro-1H-benzo[d]imidazole.
- PubMed Central. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles.
- BenchChem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. This compound | C9H8BrFN2 | CID 53216932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification techniques for crude 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Answering the needs of researchers in drug development, this Technical Support Center provides a comprehensive guide to the purification of crude 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This document is structured to provide immediate, actionable solutions to common and complex purification challenges, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound.
Q1: What are the key physicochemical properties of this compound that influence purification?
A1: Understanding the compound's properties is the first step to developing a successful purification strategy. Key properties are summarized in the table below.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₈BrFN₂[1] | --- |
| Molecular Weight | 243.08 g/mol [1] | Important for characterization (e.g., Mass Spectrometry). |
| Appearance | Likely a solid at room temperature. | This makes recrystallization a viable primary purification technique. |
| Predicted Lipophilicity (XLogP3) | 2.5[1] | This value indicates moderate non-polarity, suggesting good solubility in common organic solvents like ethyl acetate and dichloromethane, and insolubility in water. This is critical for choosing solvents for both chromatography and recrystallization. |
| Chemical Nature | Contains a basic benzimidazole core. | The basic nitrogen atoms can interact with acidic stationary phases like silica gel, potentially causing tailing during column chromatography. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically byproducts of the synthesis. Benzimidazole synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[2] Therefore, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 4-bromo-5-fluoro-N-ethyl-benzene-1,2-diamine.
-
Over-brominated Products: If bromination is a step in the synthesis, di- or tri-brominated benzimidazoles could be present.[3]
-
Isomeric Products: Depending on the synthetic route, other isomers may form.
-
Reagents and Catalysts: Residual acids, bases, or catalysts used during the synthesis.[4]
Q3: Which purification techniques are most effective for this compound?
A3: The choice of technique depends on the impurity profile and the desired final purity.[5]
-
Recrystallization: Ideal for removing small amounts of impurities when the crude product is relatively clean (>90% pure). It is efficient for obtaining highly pure crystalline solids.[6]
-
Flash Column Chromatography: The most versatile and effective method for separating the target compound from a complex mixture of impurities, especially when polarities are different.[7]
-
Liquid-Liquid Extraction: Useful as a preliminary workup step to remove highly polar or non-polar impurities, but generally not sufficient for final purification on its own.
Section 2: Purification Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting in a question-and-answer format.
Recrystallization Issues
Q4: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A4: This is a common issue related to supersaturation or solvent choice.[5]
-
Induce Crystallization:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[5][8]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for crystallization.[8]
-
-
Re-evaluate Solvent Conditions:
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8]
-
Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent (e.g., ethanol), slowly add a "poor" solvent (an "anti-solvent" like water) in which the compound is insoluble until the solution becomes faintly cloudy. Then, heat the mixture until it is clear again and allow it to cool slowly.[6]
-
Q5: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A5: Low yield is often a result of using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[5][8]
-
Cause 1: Excessive Solvent: The most common reason for low recovery is using more hot solvent than the minimum amount required to fully dissolve the compound.
-
Solution: In your next attempt, add the hot solvent in small portions until the solid just dissolves. To recover product from the current low-yield experiment, you can reduce the volume of the mother liquor (the liquid left after filtration) by evaporation and cool it again to obtain a second crop of crystals.[5]
-
-
Cause 2: High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Solution: Before committing to a large-scale recrystallization, perform a small-scale solvent screen to find the optimal solvent or solvent pair. If your compound remains too soluble, try cooling the flask in an ice bath or even a refrigerator to maximize precipitation.[5]
-
Q6: After recrystallization, my product is still yellow/brown. How can I remove colored impurities?
A6: Colored impurities are often non-polar, conjugated molecules that can be removed with activated carbon.[9]
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated carbon (charcoal) to the hot solution (caution: adding charcoal to a boiling solution can cause it to froth over). Typically, a micro-spatula tip is sufficient for a small-scale reaction.
-
Keep the solution hot and swirl it for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Column Chromatography Issues
Q7: My compound and an impurity have very similar Rf values on TLC. How can I achieve separation?
A7: This is a common challenge in chromatography requiring optimization of the mobile phase.
-
Solution 1: Adjust Solvent Polarity: A small change in the solvent system can significantly impact separation. If you are using a standard system like ethyl acetate/hexane, try systematically decreasing the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds and may improve the separation between closely eluting spots.[10]
-
Solution 2: Change Solvent System: If adjusting polarity is ineffective, switch to a different solvent system with different selectivity. The "selectivity" refers to how different solvents interact with your compounds. For example, replacing ethyl acetate/hexane with a dichloromethane/methanol system can alter the elution order and resolve overlapping spots.[5]
Q8: My compound is streaking or "tailing" on the column, leading to broad fractions and poor separation. Why is this happening?
A8: Tailing is often observed with basic compounds like benzimidazoles on acidic silica gel.[10] The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and resulting in sharper, more symmetrical peaks.
-
Solution 2: Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) or florisil can be good alternatives for purifying basic compounds that are sensitive to silica gel.[10]
Q9: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?
A9: Some compounds are unstable on silica.
-
Confirmation (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in your chosen eluent system.
-
After the first run, dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[10]
-
-
Solution: If decomposition is confirmed, you must avoid silica gel.
-
Consider using a less acidic stationary phase like deactivated silica gel or alumina.[10]
-
If possible, purify the compound by recrystallization instead.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the crude material is a solid and is at least 90% pure. A solvent screen should be performed first to identify an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding the solvent just until all the solid dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a micro-spatula tip of activated carbon. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target compound from significant impurities.
-
TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[10] For this compound, systems like 15-30% ethyl acetate in hexane are a good starting point.[11]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product (typically 1-5% of the mass of the silica gel) in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).[5]
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the least polar mobile phase determined during your TLC analysis.
-
Collect fractions and monitor them by TLC to track the elution of your product.
-
If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[10]
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflows
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- Sigma-Aldrich. (n.d.). 5-Bromo-6-fluoro-1H-benzo[d]imidazole.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
Sources
- 1. This compound | C9H8BrFN2 | CID 53216932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful use of this compound in your experiments.
Understanding the Challenge: Why is this compound Likely to be Poorly Soluble?
This compound possesses several physicochemical characteristics that suggest low aqueous solubility. An analysis of its structure reveals a relatively rigid, fused ring system with hydrophobic bromo and ethyl substituents. The computed XLogP3 value of 2.5 is a quantitative measure of its lipophilicity, indicating a preference for non-polar environments over aqueous media.[1] Such properties are common among benzimidazole derivatives, many of which are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by high permeability but low solubility.[2] This inherent low solubility is a primary obstacle to achieving accurate and reproducible results in a variety of biological assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: What is the recommended first-line solvent for making a stock solution?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble.[4] The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution into the aqueous buffer.[5]
-
Use an intermediate solvent: In some cases, a co-solvent like ethanol or polyethylene glycol (PEG) can be used for an intermediate dilution step before the final dilution into the aqueous medium.
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize both precipitation and potential solvent-induced cytotoxicity.[3]
Q3: Can I use heating to improve the solubility of the compound?
Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the initial solvent. However, be cautious, as excessive heating can lead to degradation. Furthermore, a solution that requires heat to dissolve the compound may precipitate as it cools to room temperature or assay temperature. It is always advisable to check the compound's stability at elevated temperatures before proceeding.
Q4: How does pH affect the solubility of this compound?
The solubility of many benzimidazole derivatives is pH-dependent.[6] The benzimidazole core contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. A systematic evaluation of the compound's solubility at different pH values is recommended to determine if pH adjustment of your buffer is a viable solubilization strategy.
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving solubility issues with this compound.
Issue 1: The compound does not fully dissolve in the initial solvent (e.g., DMSO).
-
Causality: The concentration of the compound may be too high for the chosen solvent, or the dissolution kinetics may be slow.
-
Troubleshooting Steps:
-
Reduce the concentration: Attempt to prepare a more dilute stock solution.
-
Apply gentle heating: Warm the solution in a water bath at 37°C.
-
Increase mixing energy: Use a vortex mixer or sonicator to aid dissolution.
-
Try an alternative organic solvent: While DMSO is a good starting point, other solvents like N,N-dimethylformamide (DMF) or ethanol could be tested. However, always consider the compatibility of the solvent with your downstream application.
-
Issue 2: The compound precipitates in the stock solution during storage.
-
Causality: The stock solution may be supersaturated, or the storage conditions (e.g., temperature) may be causing the compound to fall out of solution. DMSO is also hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound.[3]
-
Troubleshooting Steps:
-
Store at room temperature: If the compound is stable, storing the DMSO stock solution at room temperature can sometimes prevent precipitation that occurs at lower temperatures.
-
Use a lower concentration: Prepare a new stock solution at a lower, more stable concentration.
-
Ensure proper sealing: Store stock solutions in tightly sealed vials to prevent water absorption by DMSO.
-
Issue 3: The compound precipitates in the final aqueous medium during the experiment.
-
Causality: The final concentration of the compound exceeds its aqueous solubility limit under the specific assay conditions (e.g., pH, temperature, presence of salts or proteins).[4]
-
Troubleshooting Steps:
-
Determine the thermodynamic solubility: Conduct a solubility study to find the maximum soluble concentration in your assay buffer (see Protocol 1).
-
Adjust the pH: If the compound's solubility is pH-dependent, modify the buffer pH to a range where solubility is higher.
-
Utilize co-solvents: Introduce a low percentage of a water-miscible co-solvent (e.g., ethanol, PEG 400) into your final assay medium.
-
Employ solubilizing excipients: Consider the use of cyclodextrins or non-ionic surfactants to enhance aqueous solubility (see Protocol 3).
-
Part 3: Experimental Protocols
As a Senior Application Scientist, I emphasize the importance of robust and reproducible protocols. The following are detailed, step-by-step methodologies for key experiments to characterize and overcome the solubility of this compound.
Protocol 1: Determination of Thermodynamic Aqueous Solubility
This protocol uses the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.[7]
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial. A good starting point is 1-2 mg of compound per 1 mL of buffer.
-
Add the desired volume of aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Protocol 2: Preparation and Use of a DMSO Stock Solution
This protocol details the standard procedure for preparing and using a DMSO stock solution in biological assays.[3]
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube and add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, use brief sonication or gentle warming (37°C) to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.
-
Dilution for assays: For cell-based assays, perform serial dilutions of the DMSO stock in your cell culture medium. Aim for a final DMSO concentration of ≤ 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8]
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker
-
HPLC system
Procedure:
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20 mM) in your chosen buffer.
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Seal the vials and shake at a constant temperature for 24-48 hours.
-
Separate and analyze: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound by HPLC, as described in Protocol 1.
-
Evaluate: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
| Solubilization Strategy | Mechanism of Action | Typical Application | Considerations |
| pH Adjustment | Ionization of the molecule to form a more soluble salt. | In vitro assays with buffered solutions. | The pH must be compatible with the experimental system (e.g., cell viability). |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduce the polarity of the aqueous medium. | Formulations for in vitro and in vivo studies. | The concentration of the co-solvent must be carefully controlled to avoid toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[8] | Aqueous formulations for a wide range of applications. | Can alter the free concentration of the compound, potentially affecting biological activity. |
| Surfactants (e.g., Tween® 80) | Formation of micelles that encapsulate the hydrophobic compound. | Formulations for in vitro and in vivo studies. | Can interfere with certain biological assays and may have their own biological effects. |
| Solid Dispersions | Dispersion of the amorphous drug in a hydrophilic polymer matrix to increase the dissolution rate.[9] | Oral drug delivery formulations. | Requires specialized formulation techniques. |
Part 4: Visualizing the Workflow
To aid in the decision-making process for addressing solubility issues, the following workflow diagram is provided.
Caption: Decision-making workflow for troubleshooting solubility issues.
References
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Retrieved from [Link]
-
Lynch, N. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]
-
Patel, J., & Dhiren, P. (2012). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API. Retrieved from [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2018, July 17). Different Methods Used In Solid Dispersion. Retrieved from [Link]
- Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 51(2), 145-152.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
- Wang, B., Liu, C. J., Wang, J. D., Lei, Z. K., & Hu, D. L. (2012). Synthesis of Functionalized Ionic Liquids Based on Benzimidazolium and Their Properties. Chemical Journal of Chinese Universities, 33(1), 76-81.
- Spangenberg, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemistry Today, 29(4), 48-51.
- Korte, M., & Schick, C. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1373-1380.
- de Castro, V. H., de Freitas, J. D., & da Silva, P. B. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 25(23), 5670.
- Bochmann, A., Neumann, J., & Gryczke, A. (2017). Micro-scale prediction method for API-solubility in polymeric matrices and process model for forming amorphous solid dispersion by hot-melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics, 114, 1-11.
- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 21(9), 1583-1591.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Domanska, U., & Rolinska, J. (2006). Solubility of Benzimidazoles in Alcohols.
- Mishra, S. M., Sriram, A., & Panda, A. K. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Polymers, 13(21), 3737.
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Systematic study of effects of structural modifications on the aqueous solubility of drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 12(12), 1577-1580.
- Domanska, U., & Rolinska, J. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
ResearchGate. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. Retrieved from [Link]
- Al-Marzouqi, A. H., Shehatta, I., & Jobe, B. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules, 19(11), 18633-18651.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216932, this compound. Retrieved from [Link]
- Popielec, A., & Loftsson, T. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 12(8), 1689.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(4), 40-51.
- Ghedini, M., Aiello, I., & Godbert, N. (2021). Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores.
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- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this complex benzimidazole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step sequence:
-
Cyclization: The initial formation of the benzimidazole core is typically achieved through the condensation of a substituted o-phenylenediamine, such as 4-bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine, with a one-carbon source. Formic acid is a common and effective reagent for this step, often under acidic conditions (Phillips-Ladenburg condensation).[1][2]
-
N-Alkylation: If the starting diamine is not already N-ethylated, the ethyl group is introduced at the N-1 position of the pre-formed 5-Bromo-6-fluoro-1H-benzo[d]imidazole. This is typically an N-alkylation reaction using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
-
4-Bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine
-
Formic acid (or another one-carbon source like triethyl orthoformate)
-
Alternatively, 5-Bromo-6-fluoro-1H-benzo[d]imidazole and an ethylating agent.
The purity of the starting diamine is crucial, as impurities can lead to significant side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The Phillips-Ladenburg condensation requires acidic conditions to facilitate the dehydration and ring closure. Insufficient acid or suboptimal reaction temperature can lead to incomplete conversion of the starting diamine. The electron-withdrawing nature of the bromo and fluoro substituents can deactivate the diamine, requiring more forcing conditions. | - Ensure the use of a suitable acid catalyst, such as 4N HCl or polyphosphoric acid (PPA).- Optimize the reaction temperature. Refluxing in formic acid or heating in PPA at elevated temperatures (e.g., 120-150 °C) is often necessary.- Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. |
| Side Reactions During Cyclization | Impurities in the starting diamine or reaction with the solvent can lead to unwanted byproducts. | - Purify the 4-bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine before use. Column chromatography may be necessary.[3] |
| Inefficient N-Alkylation | If performing a separate N-alkylation step, the choice of base, solvent, and ethylating agent is critical. A weak base may not sufficiently deprotonate the benzimidazole, while an overly strong base can lead to side reactions. | - Use a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile.- Ensure anhydrous conditions, as water can hydrolyze the ethylating agent and quench the benzimidazolide anion.- Use a reactive ethylating agent like ethyl iodide or ethyl bromide. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase, especially if the pH is not properly controlled during extraction. | - Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent to ensure the benzimidazole is in its free base form. |
Problem 2: Formation of Isomeric Byproducts
Q: I am observing multiple spots on my TLC and my NMR spectrum shows a mixture of products. What are the possible isomeric impurities?
A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted benzimidazoles.
-
Regioisomers from N-Alkylation: If you are ethylating 5-bromo-6-fluoro-1H-benzo[d]imidazole, the ethyl group can attach to either of the two nitrogen atoms, leading to the formation of this compound and 6-bromo-1-ethyl-5-fluoro-1H-benzo[d]imidazole. The electronic effects of the bromo and fluoro substituents will influence the acidity of the N-H protons and thus the site of alkylation.
-
Troubleshooting:
-
Controlling Deprotonation: The choice of base and reaction conditions can influence the regioselectivity. Using a bulky base might favor alkylation at the sterically less hindered nitrogen.
-
Chromatographic Separation: The isomers often have slightly different polarities and can be separated by careful column chromatography on silica gel. Developing a good solvent system through TLC is crucial.
-
-
-
Isomers from Starting Material: If the synthesis of your precursor, 4-bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine, is not well-controlled, you may have isomeric impurities that carry through the cyclization step.
-
Troubleshooting:
-
Purification of Precursor: Ensure the purity of your starting diamine by recrystallization or column chromatography before proceeding to the cyclization.
-
Characterization: Thoroughly characterize your diamine by NMR to confirm its isomeric purity.
-
-
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Primary synthetic route to the target molecule.
Potential Side Reactions: Regioisomer Formation
Caption: Formation of regioisomers during N-alkylation.
Problem 3: Formation of a Benzimidazolium Salt
Q: During the N-ethylation step, I'm getting a highly polar, water-soluble byproduct that I suspect is a salt. What is it and how can I avoid it?
A: You are likely forming a 1,3-diethyl-5-bromo-6-fluoro-1H-benzo[d]imidazol-3-ium salt. This is a common side reaction resulting from over-alkylation. [4][5]
-
Mechanism: After the formation of the desired N-ethylated product, the remaining nitrogen atom can be further alkylated by the ethylating agent, especially under forcing conditions or with an excess of the alkylating agent. This results in a quaternary ammonium salt, which is typically highly polar and soluble in water.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the ethylating agent. Use no more than 1.05-1.1 equivalents.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: If the salt is formed, it can often be removed by washing the organic extract with water during the work-up.
-
Problem 4: Dehalogenation
Q: My mass spectrometry results show a peak corresponding to the loss of bromine. Is it possible to lose the bromine atom during the synthesis?
A: Yes, reductive dehalogenation is a possible side reaction, particularly if your reaction conditions have a reductive potential. [1][6]
-
Potential Causes:
-
Catalytic Hydrogenation Conditions: If any step involves catalytic hydrogenation (e.g., for nitro group reduction in an alternative synthesis of the diamine), the C-Br bond can be cleaved.
-
Strong Reducing Agents: The use of strong reducing agents can lead to the loss of the bromine atom.
-
Certain Metal Catalysts: Some transition metal catalysts, especially under basic conditions, can facilitate dehalogenation.
-
-
Troubleshooting:
-
Avoid Harsh Reductive Conditions: If possible, choose synthetic routes that do not require harsh reduction steps after the introduction of the bromine atom.
-
Careful Catalyst Selection: If a reduction is necessary, carefully select the catalyst and reaction conditions to minimize dehalogenation. For example, using iron/acetic acid for nitro reduction is often milder than catalytic hydrogenation.
-
Reaction Monitoring: Monitor the reaction for the appearance of the debrominated product by LC-MS.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation
-
To a round-bottom flask, add 4-bromo-5-fluoro-N1-ethyl-benzene-1,2-diamine (1.0 eq).
-
Add an excess of formic acid (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water and carefully neutralize with a base such as sodium bicarbonate or ammonium hydroxide until the pH is ~8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Ethylation of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-6-fluoro-1H-benzo[d]imidazole (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and regioisomers.
Analytical Characterization
Troubleshooting HPLC and NMR Analysis:
-
HPLC:
-
Peak Tailing: Benzimidazoles are basic and can interact with residual acidic silanol groups on the silica-based column, leading to peak tailing. Use a column with end-capping or add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.[7][8]
-
Multiple Peaks: The presence of multiple peaks could indicate a mixture of regioisomers or other impurities. Optimize your gradient and mobile phase to achieve better separation.
-
-
NMR:
-
Broad N-H Proton: In the 1H NMR of the un-ethylated benzimidazole, the N-H proton signal can be broad and its chemical shift can vary with concentration and solvent.
-
Distinguishing Isomers: 1H and 13C NMR are essential for distinguishing between the N-1 and N-3 ethylated regioisomers. The chemical shifts of the aromatic protons and carbons will be slightly different due to the different electronic environments. 2D NMR techniques like HMBC and NOESY can be invaluable for unambiguous assignment.[4][9]
-
By understanding these potential side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Khan, K. M., et al. (2018). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Molecules, 23(11), 2949. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 25-32. [Link]
-
Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 7(5), e07033. [Link]
-
Shah, S. U. A., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(9), 6143-6156. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]
-
Dake, G. G., Blanchard, N., & Kaliappan, K. P. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579. [Link]
-
Wikipedia. (n.d.). Dehalogenation. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]
-
Mamedov, V. A., & Kalinina, N. V. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(34), 28407-28426. [Link]
- Google Patents. (n.d.).
-
Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6549. [Link]
-
Black, D. StC. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2690. [Link]
-
Traore, B., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
-
Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
-
ResearchGate. (n.d.). The synthesis of fluoroalkylated benzimidazole‐fused benzoxazines. [Link]
-
Abdel-Wahab, B. F., et al. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Bioorganic & Medicinal Chemistry, 26(15), 4438-4447. [Link]
Sources
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- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in bioassays with this compound
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their bioassays. As a Senior Application Scientist, I have compiled this resource to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions and generate robust, reproducible data.
This guide is structured in a question-and-answer format to directly address the specific challenges you may be facing. We will explore issues from the compound itself to the intricacies of the assay and the experimental procedures.
Section 1: Compound-Related Issues – The Source of Variability
Inconsistent results often originate from the physicochemical properties of the test compound. Understanding and controlling for these variables is the first critical step in troubleshooting.
Q1: My compound's potency (e.g., IC50) varies significantly between experiments. What are the most likely compound-related causes?
A1: The most common culprits for potency shifts are poor aqueous solubility and compound instability.[1] These factors can lead to an inaccurate concentration of the active compound in the assay, resulting in fluctuating IC50 values.[2][3][4] It is also crucial to consider the purity and integrity of each new batch of the compound.[5]
-
Solubility: Many organic compounds used in drug discovery have low aqueous solubility.[2][3] If a compound precipitates in the assay medium, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an artificially high IC50.[2][4] This precipitation can be influenced by small changes in buffer composition, pH, or temperature.
-
Stability: The compound may degrade over the course of the experiment, especially during long incubation periods.[5] This degradation can be affected by factors like temperature, light exposure, pH of the assay medium, and the presence of certain enzymes in cell-based assays.[5]
-
Purity and Batch-to-Batch Variability: Minor variations in the synthesis and purification process can lead to different impurity profiles between batches.[5] These impurities may have their own biological activity or interfere with the assay, causing inconsistent results.
Q2: I dissolve my compound in DMSO, but I still see inconsistent results. Could the stock solution be the problem?
A2: Yes, the DMSO stock solution is a frequent source of error. While DMSO is a powerful solvent, some compounds have limited solubility even in 100% DMSO.[2][3]
-
Precipitation from DMSO: Compounds can precipitate from DMSO stock solutions, especially after freeze-thaw cycles or during long-term storage, even at -20°C or -80°C.[2][6][7] This is particularly true for compounds that are crystalline solids, which are generally less soluble than amorphous solids.[2]
-
Water Absorption: DMSO is hygroscopic and will absorb atmospheric moisture over time. This can decrease its solvating power and cause less soluble compounds to precipitate.
To mitigate these issues, it is best practice to visually inspect your DMSO stock solutions for any precipitate before use. If possible, prepare fresh stock solutions frequently and avoid numerous freeze-thaw cycles.[6][7]
Q3: How can I determine if my compound's solubility is the root of the problem?
A3: A simple kinetic solubility assay can provide valuable insight. This experiment will help you determine the concentration at which your compound begins to precipitate in your specific assay buffer.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a straightforward method to estimate the aqueous solubility of your compound.
-
Prepare Compound Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into a new 96-well plate containing your assay buffer. The final DMSO concentration should be consistent with your bioassay protocol (typically ≤1%).
-
Incubate and Read: Incubate the plate at the same temperature as your bioassay for a relevant period (e.g., 1-2 hours). Measure the turbidity by reading the absorbance at a wavelength of 600-700 nm on a plate reader.
-
Data Analysis: The concentration at which you observe a significant increase in absorbance corresponds to the kinetic solubility limit of your compound. You should aim to work at concentrations below this limit in your bioassays.
The following diagram illustrates the workflow for troubleshooting compound-related variability:
Caption: General troubleshooting decision tree for bioassays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. [Link]
-
Bio-Rad. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. [Link]
-
Little, T. A. (2000). Validation of bioassays for quality control. PubMed. [Link]
-
Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
-
BioPharm International. (2018, May 1). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Lew, M. J. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLoS One, 18(12), e0295822. [Link]
-
Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. [Link]
-
Wang, X., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1859. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. [Link]
-
LI-COR Biosciences. (2018, February 13). Why Can Western Blot Data be Difficult to Reproduce?. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. [Link]
-
BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
Pharmaceutical Networking. (2020, March 19). Bioassay method development and validation. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
CASSS. (n.d.). The Roles of Bioactivity Assays in Lot Release and Stability Testing. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Gu, X., & Li, Y. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of microbiological methods, 58(2), 227-237. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]
Sources
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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole (Target Compound). We provide practical, field-tested advice to address common challenges from bench-scale experiments to pilot-scale production. Our focus is on ensuring scientific integrity, reproducibility, and safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of the target compound.
Q1: What is the most common synthetic strategy for this compound?
A1: The most logical and widely adopted strategy is a two-step sequence. First, the benzimidazole core is formed via the condensation of a substituted o-phenylenediamine with a one-carbon synthon. This is followed by N-alkylation to introduce the ethyl group. This approach allows for clear, stepwise control over the introduction of substituents and generally simplifies purification.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
-
4-Bromo-5-fluoro-1,2-phenylenediamine: This is the foundational building block containing the correct substitution pattern on the benzene ring.
-
Formic Acid or Trimethyl Orthoformate: These serve as the one-carbon source to form the imidazole ring. Formic acid is a classic reagent, while orthoformates can offer milder conditions.[1][2]
-
An Ethylating Agent: Iodoethane or diethyl sulfate are commonly used for the N-alkylation step.
-
A Suitable Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the benzimidazole nitrogen for the alkylation step.[3][4]
Q3: What are the primary challenges when scaling up this synthesis?
A3: Moving from bench to pilot scale introduces several critical challenges:
-
Exotherm Management: The initial cyclization and subsequent neutralization can be exothermic. Careful control of reagent addition rates and efficient cooling are paramount.
-
Regioisomer Control: During the N-ethylation step, alkylation can potentially occur at two different nitrogen atoms, leading to isomeric impurities that can be difficult to separate.
-
Work-up and Isolation: Handling larger volumes during aqueous work-up, extractions, and crystallization requires robust and scalable procedures to maintain yield and purity.
-
Purity of Starting Materials: Impurities in the initial 4-Bromo-5-fluoro-1,2-phenylenediamine can lead to significant side-product formation, complicating purification at scale.[5][6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Q1: My cyclization reaction to form the benzimidazole core has a very low yield. What went wrong?
A1: Low yields in the initial condensation step are a frequent issue. A systematic evaluation is key.[5][6]
-
Causality & Explanation: The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon (or its equivalent) followed by dehydration. Any factor that inhibits these steps will reduce the yield.
-
Troubleshooting Steps:
-
Reagent Quality: Verify the purity of your 4-bromo-5-fluoro-1,2-phenylenediamine. This diamine is susceptible to oxidation, which can be identified by a dark coloration. Using freshly purified or high-purity starting material is critical.
-
Reaction Conditions: Classical methods often require high temperatures, which can cause degradation.[6] If using formic acid, ensure the reaction is heated sufficiently (typically ~100 °C) for an adequate duration (2-4 hours) to drive the dehydration.[7]
-
Incomplete Neutralization: After cyclization in acid, the product is in its protonated form. During work-up, ensure the pH is carefully adjusted to be slightly alkaline (pH 7.5-8.5) to precipitate the free base. Incomplete neutralization will leave the product dissolved in the aqueous layer.
-
Alternative Reagents: Consider using trimethyl orthoformate with a catalytic amount of acid (like HCl or p-TsOH). This can sometimes provide higher yields under milder conditions.[2]
-
Q2: During the N-ethylation step, I'm getting a mixture of products that are difficult to separate. How can I improve selectivity?
A2: This is a classic problem of regioselectivity. The two nitrogen atoms in the benzimidazole ring are electronically distinct, but direct alkylation can still lead to a mixture of the N1 and N3 isomers.
-
Causality & Explanation: The position of the ethyl group is determined by which nitrogen atom is deprotonated and subsequently attacks the ethylating agent. Steric and electronic factors of the benzimidazole ring influence this, but often not enough for complete selectivity.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is standard. This cleanly generates the benzimidazolide anion.[3] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the anion by moisture.
-
Temperature Control: Add the ethylating agent (e.g., iodoethane) slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This can help control the reaction rate and may improve selectivity.
-
Directed Synthesis: For absolute control, a directing group strategy can be employed, although this adds steps. This is typically reserved for when all other optimization attempts fail.
-
Q3: The final product is highly colored, even after column chromatography. How can I obtain a clean, white solid?
A3: Color impurities in benzimidazole syntheses are often due to oxidation byproducts of the diamine starting material or degradation products from the reaction itself.
-
Causality & Explanation: Aromatic amines are prone to air oxidation, forming highly conjugated, colored impurities. These can be persistent and co-elute with the product.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: This is the most effective method. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol/water mixture). Add a small amount (1-2% w/w) of activated decolorizing carbon and boil for 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon and then allow the filtrate to cool slowly to crystallize.[1][7]
-
Bisulfite Wash: During the aqueous work-up, a wash with a dilute sodium bisulfite solution can help to remove certain types of colored impurities.
-
Inert Atmosphere: If possible, run the reaction under an inert atmosphere to minimize oxidation throughout the process.
-
Part 3: Experimental Protocol & Data
Detailed Step-by-Step Synthesis Workflow
This protocol is a representative procedure for a lab-scale synthesis and should be optimized for specific equipment and scaled with appropriate safety reviews.
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-5-fluoro-1,2-phenylenediamine (10.0 g, 48.8 mmol).
-
Carefully add 90% formic acid (30 mL). Caution: Formic acid is corrosive.
-
Heat the mixture in an oil bath at 100-105 °C for 2 hours. The solution will darken.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8), checked with pH paper. The product will precipitate as a solid.
-
Filter the crude solid using a Buchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 60 °C.
-
Expected Yield: ~9.5 g (90%), crude.
-
This crude product can be carried forward or purified by recrystallization from an ethanol/water mixture.
-
Step 2: N-Ethylation to this compound
-
Set up a 500 mL three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Add sodium hydride (60% dispersion in mineral oil, 2.15 g, 53.7 mmol) to the flask and wash with anhydrous hexane (2 x 20 mL) to remove the oil.
-
Add anhydrous DMF (100 mL).
-
Dissolve the crude 5-Bromo-6-fluoro-1H-benzo[d]imidazole (9.5 g, 44.2 mmol) from Step 1 in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the mixture back to 0 °C and add iodoethane (4.2 mL, 53.0 mmol) dropwise via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Expected Yield: ~8.6 g (80% over two steps).
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (Cyclization) | Impure/oxidized diamine; Insufficient heating; Incomplete neutralization. | Use high-purity diamine; Ensure reaction reaches 100°C; Adjust pH to 8-9 during workup. |
| Low Yield (Ethylation) | Wet reagents/solvents; Insufficient base; Incomplete reaction. | Use anhydrous solvents; Use >1 equivalent of NaH; Monitor by TLC and increase reaction time if needed. |
| Product Impurity | Formation of regioisomers; Side reactions from impurities; Product degradation. | Control temperature during ethylation; Use pure starting materials; Purify via column chromatography and/or recrystallization. |
| Colored Product | Oxidation of starting materials or intermediates. | Recrystallize with activated carbon; Perform reaction under an inert atmosphere. |
Part 4: Visualized Workflows
Overall Synthetic Pathway
The following diagram illustrates the two-step synthesis approach.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Decision Tree: Diagnosing Low Yield
This diagram provides a logical path for troubleshooting low reaction yields.
Caption: A logical guide for troubleshooting low product yield.
References
-
BenchChem Technical Support Team. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem. 5
-
BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem. 6
-
Purdue University. Accelerated Microdroplet Synthesis of Benzimidazoles. Purdue OTC. 8
-
ResearchGate. Synthetic application and scale up reaction. ResearchGate. 9
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. 10
-
MDPI. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. 11
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Organic Chemistry Portal. Benzimidazole synthesis. 12
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Organic Syntheses. Benzimidazole. 1
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ChemicalBook. 5-Bromo-1H-benzimidazole synthesis. 2
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National Institutes of Health (NIH). (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. 13
-
PubChem. This compound. National Center for Biotechnology Information. 14
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National Institutes of Health (NIH). (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. 15
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. 7
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American Chemical Society. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 16
-
National Institutes of Health (NIH). (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. 3
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. 17
-
Semantic Scholar. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. 4
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Enhancing the stability of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole in solution
Technical Support Center: 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the stability of your compound in solution is critical for generating reliable and reproducible experimental data. This guide is designed to provide you with in-depth insights, troubleshooting strategies, and validated protocols to address the stability challenges you may encounter. We will move from common questions to advanced troubleshooting and detailed experimental workflows, explaining the scientific principles behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the primary factors that can cause my compound to degrade in solution?
A1: The stability of this compound in solution is primarily influenced by four factors: pH, light, oxidation, and temperature. The benzimidazole core is susceptible to degradation under harsh conditions.[1][2] Specifically, benzimidazoles are known to be highly sensitive to light (photodegradation) when in solution.[3][4] Hydrolysis can be catalyzed by strongly acidic or basic conditions, and the presence of dissolved oxygen can lead to oxidative degradation.[1][3]
Q2: I've noticed my solution has developed a slight yellow tint. What does this indicate?
A2: A color change, such as the appearance of a yellow tint, is a common visual indicator of chemical degradation. This is often associated with the formation of oxidized species or photolytic degradation products.[3] If you observe this, it is a strong indication that the integrity of your compound has been compromised. We recommend preparing a fresh solution and re-evaluating your storage and handling procedures, particularly with respect to light exposure and the use of de-gassed solvents.
Q3: What are the ideal storage conditions for both the solid compound and its stock solutions?
A3: Proper storage is the most effective first step in preventing degradation. Based on the known stability of related benzimidazole compounds, we recommend the following conditions.[1][5]
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
| Solid | Room Temperature, in a desiccator, protected from light. | 4°C or -20°C, in a desiccator, protected from light. | The compound is stable in solid form, but minimizing exposure to light and moisture is best practice.[4] |
| Solution | 4°C, in an amber vial or a vial wrapped in aluminum foil. | -20°C or -80°C, in amber vials, aliquoted to avoid freeze-thaw cycles. | Benzimidazoles are significantly more photosensitive in solution than in solid form.[4][6] Aliquoting is crucial. |
Q4: Which solvents are recommended for preparing stock solutions to maximize stability?
A4: The choice of solvent is critical. For maximal stability, use anhydrous, high-purity aprotic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions compared to protic solvents.
-
Use with Caution: Protic solvents like methanol or ethanol can be used for immediate experimental dilutions but are not ideal for long-term storage, as they can participate in solvolysis or other degradation pathways under certain conditions.[7]
-
Avoid: Aqueous solutions without pH control. The benzimidazole core has a pKa, and dissolution in unbuffered water can lead to a pH that promotes hydrolysis.[8][9] If aqueous buffers are required, they should be optimized and prepared fresh.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Rapid Loss of Purity - HPLC Analysis Reveals New Peaks
Symptoms: You prepare a fresh solution, and within hours or a few days, HPLC analysis shows a significant decrease in the main peak's area and the appearance of one or more new impurity peaks.
Causality Analysis: This is a classic sign of active degradation. The primary suspects are photodegradation and pH-mediated hydrolysis. Benzimidazoles can undergo ester-group demethylation followed by decarboxylation, or oxidative degradation, leading to new chemical entities.[1][3]
Troubleshooting Workflow Diagram
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Withdraw samples at intervals, neutralize with 0.1 M NaOH, and dilute for analysis. [1]3. Base Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: To 1 mL of stock, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Withdraw samples and dilute. [1]5. Thermal Degradation: Store a sealed vial of the stock solution at 80°C for 48 hours. Protect it from light. [1]6. Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil and stored under the same conditions. [1]7. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Section 4: Postulated Degradation Pathways
While specific degradation products for this compound are not published, we can postulate likely pathways based on the known chemistry of the benzimidazole class. This provides a logical framework for identifying unknown peaks in your analytical studies.
Caption: Potential degradation pathways for the compound.
-
Oxidation: The tertiary nitrogen in the imidazole ring is susceptible to oxidation, potentially forming an N-oxide. This is a common pathway for heterocyclic compounds.
-
Photolytic Dehalogenation: The carbon-bromine bond can be susceptible to cleavage under high-energy UV light, leading to a de-brominated impurity.
-
Hydrolytic Ring Opening: Under extreme pH and heat, the imidazole ring itself could potentially undergo cleavage to form a diamino-benzene derivative.
-
Photolytic or Thermal De-alkylation: The N-ethyl bond could be cleaved under photolytic or high thermal stress, yielding 5-Bromo-6-fluoro-1H-benzo[d]imidazole.
Identifying these potential products with LC-MS during a forced degradation study is the definitive way to confirm the stability profile of your molecule. [1]
References
-
Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available at: [Link]
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. Available at: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at: [Link]
-
Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Omega. Available at: [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Available at: [Link]
-
pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. Available at: [Link]
-
Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. National Institutes of Health (NIH). Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 1-21. Available at: [Link]
-
Forced Degradation – A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PubMed. Available at: [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
-
Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. ResearchGate. Available at: [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
-
Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. PubMed Central. Available at: [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Available at: [Link]
-
Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. National Institutes of Health (NIH). Available at: [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available at: [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net. Available at: [Link]
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- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole (SEL201)
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, a potent kinase inhibitor also known as SEL201. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the experimental use of this compound. Our focus is to empower you with the knowledge and protocols necessary to ensure your results are specific, reproducible, and correctly attributed to the intended biological target, thereby minimizing the impact of potential off-target effects.
Introduction: Understanding the Compound and the Challenge
This compound (SEL201) is a highly potent, ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These serine/threonine kinases are key downstream effectors in the MAPK signaling pathway and play a crucial role in mRNA translation of proteins involved in cell proliferation and survival by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E).[2][3] Due to this central role, SEL201 has shown significant anti-leukemic and anti-tumor activity in various cancer models.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected toxicity or a phenotype inconsistent with known MNK1/2 biology. Could this be an off-target effect?
Answer: Yes, this is a distinct possibility. While SEL201 is a potent MNK1/2 inhibitor, unexpected cellular responses are a classic indicator of potential off-target activity. The ATP-binding site, which this inhibitor targets, shares structural similarities across hundreds of human kinases.[6][10] This homology can lead to the inhibitor binding to and modulating the activity of other kinases, a phenomenon known as polypharmacology.[11][12]
These off-target interactions can trigger unrelated signaling pathways, leading to unforeseen phenotypes or cytotoxicity that complicates data interpretation.[9] Therefore, it is crucial to perform validation experiments to ensure the observed effects are genuinely linked to the inhibition of MNK1/2.
Q2: What is the most critical first step to minimize the risk of off-target effects in my cell-based assays?
Answer: The most critical initial step is to perform a meticulous dose-response curve . The goal is to identify the Minimum Effective Concentration (MEC) that achieves maximal inhibition of your intended target (MNK1/2) with the lowest possible concentration of the compound. Off-target effects are often concentration-dependent and typically manifest at higher doses than those required to inhibit the primary target.[13]
Start with a broad concentration range (e.g., from low nanomolar to high micromolar) and measure a direct biomarker of MNK1/2 activity, such as the phosphorylation of its substrate, eIF4E (at Ser209).[2][5] Concurrently, assess cell viability or a general toxicity marker. The optimal concentration window for your experiments will be where you see maximal inhibition of p-eIF4E before significant toxicity is observed. Working within this validated range is your first line of defense against off-target complications.
Q3: How can I definitively confirm that the biological effect I'm seeing is due to MNK1/2 inhibition?
Answer: Confirmation requires a multi-pronged approach that goes beyond simple inhibitor treatment. Here are three key strategies:
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings using a different, structurally distinct MNK1/2 inhibitor. If two different inhibitors produce the same phenotype, it strongly suggests the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of MNK1 and/or MNK2. If the phenotype of genetic depletion mimics the phenotype of inhibitor treatment, this provides powerful evidence for on-target activity.
-
Rescue Experiments: In a knockout or knockdown cell line, introduce a version of the MNK kinase that has been mutated to be resistant to the inhibitor but retains its kinase activity. If the addition of the inhibitor fails to produce the phenotype in cells expressing the resistant mutant, it validates that the inhibitor's effect is mediated through the target kinase.
Q4: My initial experiments look promising. Should I invest in a broader kinase selectivity profile?
Answer: Absolutely. If this compound is a candidate for further development or if you intend to make strong mechanistic claims, comprehensive selectivity profiling is essential. This process involves screening the inhibitor against a large panel of kinases to identify potential off-targets.[14][15][16]
This is no longer just a "best practice" but a critical step for ensuring the integrity of your research.[11] Data from these screens can reveal unexpected off-targets that may need to be accounted for in your experimental design or could even open up new therapeutic hypotheses.[7][12] Several commercial vendors offer kinase profiling services using hundreds of purified kinases.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Establishing an Optimal Dose-Response Curve
This protocol details how to determine the optimal concentration of SEL201 for your experiments by correlating target engagement with cellular viability.
Objective: To identify the concentration range where SEL201 effectively inhibits MNK1/2 activity without inducing non-specific cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells of interest in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 72 hours).
-
Compound Dilution: Prepare a serial dilution of SEL201. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the diluted compound and incubate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Parallel Assays:
-
For Target Engagement (Western Blot): In a parallel plate (e.g., a 6-well plate), treat cells with a selection of key concentrations (e.g., sub-IC50, IC50, and supra-IC50 for growth inhibition) for a shorter duration (e.g., 1-4 hours).[5] Lyse the cells and perform a Western blot to detect the levels of phosphorylated eIF4E (p-eIF4E Ser209) and total eIF4E. This directly measures target inhibition.
-
For Cell Viability: On the 96-well plate, after the full incubation period, add a viability reagent (e.g., WST-1, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Analyze the Western blot to determine the concentration at which you see maximal reduction of p-eIF4E.
-
Optimal Range: Select a concentration for your experiments that achieves >90% inhibition of p-eIF4E while maintaining high cell viability (>80%).
-
Workflow for Investigating and Mitigating Off-Target Effects
The following diagram outlines a systematic workflow for researchers using SEL201.
Caption: A systematic workflow for validating on-target effects and identifying potential off-targets.
Data Presentation: Choosing the Right Assay
Selecting the appropriate assay is crucial for building a complete picture of your inhibitor's activity. Different assays provide different types of information.
| Assay Type | Methodologies | Information Provided | Primary Use Case |
| Biochemical Activity | Radiometric (33P-ATP), TR-FRET, Luminescence (ADP-Glo)[14][17][18] | Measures direct inhibition of purified kinase enzymatic activity (IC50). | High-throughput screening, initial potency determination, kinome-wide selectivity profiling. |
| Biochemical Binding | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[16] | Measures the direct binding affinity (Kd) between the inhibitor and the kinase. | Mechanism of action studies, confirming physical interaction. |
| Cellular Target Engagement | Western Blot (p-eIF4E), NanoBRET™, Cellular Thermal Shift Assay (CETSA)[13][19] | Confirms the inhibitor binds to and/or inhibits the target kinase inside a living cell. | Validating that the compound reaches and engages its target in a physiological context. |
| Cellular Phenotype | Proliferation/Viability Assays, Apoptosis Assays, Migration Assays[5][19] | Measures the downstream biological consequence of target inhibition. | Assessing the functional outcome and therapeutic potential of the inhibitor. |
Visualizing the Core Signaling Pathway
Understanding the intended target pathway is essential for designing experiments and interpreting results.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effects of SEL201 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of SEL201 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SEL-201 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. icr.ac.uk [icr.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
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- 19. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Validating the Biological Activity of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel benzimidazole derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of halogen atoms, such as bromine and fluorine, into the benzimidazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a molecule of considerable interest for novel drug discovery.[5][6]
This document outlines a systematic approach to characterizing its biological profile, focusing on two primary areas of high probability for benzimidazole derivatives: anticancer and antimicrobial activities.[7][8][] We will detail the selection of appropriate comparative compounds, provide step-by-step experimental protocols for robust in vitro validation, and present a model for data interpretation and comparison.
Rationale and Selection of Comparative Compounds
Before initiating any experimental work, it is crucial to establish a clear hypothesis and select appropriate benchmarks for comparison. The structural similarity of this compound to known bioactive molecules suggests potential efficacy in oncology and infectious diseases. The fluorination at the 6-position and bromination at the 5-position are key modifications that can enhance biological activity.[5][6]
For a robust comparative analysis, we propose the following well-characterized compounds:
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Doxorubicin: A standard chemotherapeutic agent used as a positive control in cytotoxicity assays against cancer cell lines. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that serves as a positive control for antibacterial activity. It functions by inhibiting DNA gyrase and topoisomerase IV.
-
Mebendazole: An approved benzimidazole-based anthelmintic drug that has shown potent anticancer activity, providing a relevant scaffold-specific comparison.[7]
-
5-Fluorouracil (5-FU): An antimetabolite chemotherapy agent, particularly relevant due to the fluorine moiety on the test compound.
These comparators provide a basis for evaluating the potency and potential mechanisms of action of our target compound.
Experimental Validation: A Two-Pronged Approach
We will employ a tiered screening approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by specific antimicrobial assays.
In Vitro Anticancer Activity Assessment
The initial evaluation of anticancer potential will be determined by assessing the compound's cytotoxicity against a panel of human cancer cell lines.[10][11][12]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize confluent cells, neutralize with complete media, centrifuge, and resuspend to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the 96-well plates with 100 µL of the media containing the compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
| Mebendazole | 1.2 | 2.5 | 1.8 |
| 5-Fluorouracil | 5.0 | 8.2 | 3.5 |
In Vitro Antimicrobial Activity Assessment
The presence of a benzimidazole core and halogen substituents suggests potential antimicrobial activity.[5][6][13] This will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for the assay.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and controls (Ciprofloxacin) in MHB, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strains in MHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin | 1 | 0.5 |
| Mebendazole | >128 | >128 |
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial biological characterization of this compound. The proposed cytotoxicity and antimicrobial assays will generate crucial data to determine its potential as a lead compound for further development. Should promising activity be observed in either of these areas, subsequent studies should focus on elucidating the mechanism of action, exploring structure-activity relationships with related analogs, and advancing to in vivo efficacy and toxicity models. The systematic approach outlined herein ensures a robust and comparative evaluation, essential for making informed decisions in the drug discovery pipeline.
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved from [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). MDPI. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Walia, R., Naaz, S., & Iqbal, K. (2011). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Semantic Scholar. Retrieved from [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]
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A Comparative Guide to Kinase Inhibitors: Evaluating 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole in the Context of MAPK Pathway Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a framework for the characterization and comparison of the novel compound 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole as a potential kinase inhibitor. Due to the current absence of publicly available biological data for this specific molecule, we will establish a comparative analysis against well-characterized inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. The benzimidazole scaffold is a privileged structure in kinase inhibitor design, and the substitutions on the target compound suggest potential activity within this class.[1]
Our primary comparators will be Selumetinib (AZD6244) , a MEK1/2 inhibitor with a substituted benzimidazole core, and Ulixertinib (BVD-523) , a direct ERK1/2 inhibitor. By examining their mechanisms of action, kinase profiles, and the experimental methodologies used for their evaluation, we provide a roadmap for assessing the potential of this compound.
The MAPK Signaling Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many human cancers.[3] Consequently, targeting kinases within this cascade has been a highly successful strategy in cancer drug development.
Below is a diagram illustrating the core components of the MAPK pathway and the points of inhibition for our comparator compounds.
Caption: The MAPK signaling cascade and points of inhibition.
Comparative Analysis of Kinase Inhibitors
A thorough evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. Below, we compare the known attributes of Selumetinib and Ulixertinib, which will serve as benchmarks for the hypothetical evaluation of this compound.
| Feature | Selumetinib (AZD6244) | Ulixertinib (BVD-523) | This compound |
| Primary Target(s) | MEK1, MEK2[2][4] | ERK1, ERK2[1][5] | To be determined |
| Mechanism of Action | Non-ATP-competitive inhibitor of MEK1/2, preventing phosphorylation of ERK1/2.[4][6] | Reversible, ATP-competitive inhibitor of ERK1/2, preventing phosphorylation of downstream substrates.[1][7][8] | To be determined |
| Reported IC50 | ~14 nM for MEK1[9] | <0.3 nM for ERK2[1] | To be determined |
| Selectivity | Highly selective for MEK1/2 with minimal off-target effects on other kinase pathways like p38 or JNK.[10] | Highly selective for ERK1/2, with limited off-target inhibition in kinase panel screens.[11][12] | To be determined |
| Clinical Status | FDA-approved for neurofibromatosis type 1 (NF1).[13] Investigated in various cancers.[2] | In clinical trials for various advanced solid tumors with MAPK pathway mutations.[14][15] | Preclinical |
Experimental Workflows for Characterization
To determine the kinase inhibitory profile of this compound and enable a robust comparison, a series of standardized experiments are required.
Biochemical Kinase Assays
The initial step is to assess the direct inhibitory activity of the compound against a panel of purified kinases. A radiometric assay is considered the gold standard for its direct measurement of substrate phosphorylation.[16]
Caption: Workflow for a radiometric biochemical kinase assay.
Experimental Protocol: Radiometric Kinase Assay (General)
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, the test compound at various concentrations, the specific kinase substrate, and an appropriate kinase assay buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
A broad kinase panel screening, such as the one offered by Reaction Biology, would be invaluable in determining the selectivity profile of the compound.[16]
Cell-Based Assays
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This confirms cell permeability and target engagement within the complex intracellular environment.
Western Blot for Phospho-ERK (p-ERK)
A western blot is a standard method to measure the phosphorylation status of a target protein, which indicates the activity of the upstream kinase. To assess the potential MEK or ERK inhibitory activity of our test compound, we would measure the levels of phosphorylated ERK (p-ERK).
Experimental Protocol: Western Blot for p-ERK
-
Cell Culture and Treatment: Plate a suitable cancer cell line with a known activated MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) and allow them to adhere. Treat the cells with varying concentrations of this compound, Selumetinib (as a positive control for MEK inhibition), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK). Following this, the membrane should be stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.[18]
A dose-dependent decrease in the p-ERK/total ERK ratio would suggest that this compound inhibits the MAPK pathway at or upstream of ERK.
Cell Viability Assays
To determine if the observed target inhibition translates to an anti-proliferative effect, a cell viability assay is performed.
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For CellTiter-Glo®: Add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While this compound remains an uncharacterized compound, its benzimidazole core structure places it within a class of molecules with proven success as kinase inhibitors. The outlined experimental workflows provide a clear and robust path for its initial characterization.
By comparing its biochemical and cellular activity against established inhibitors like Selumetinib and Ulixertinib, researchers can determine its potency, selectivity, and mechanism of action. A comprehensive kinase panel screen will be essential to identify its primary target(s) and potential off-target effects. Should this compound demonstrate potent and selective inhibition of a key kinase in the MAPK pathway or another cancer-relevant kinase, it would warrant further preclinical development, including in vivo efficacy studies in xenograft models.
This guide serves as a foundational blueprint for the systematic evaluation of novel benzimidazole-based compounds, facilitating the data-driven progression of promising new therapeutic candidates.
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A Comparative Analysis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole and Other Benzimidazole Derivatives in Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] This versatile bicyclic heterocyclic system, composed of fused benzene and imidazole rings, is considered a "privileged structure" due to its ability to interact with various biological targets.[2] Its structural similarity to naturally occurring purines allows for interactions with enzymes, receptors, and nucleic acids, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of a specific, synthetically accessible derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole , against other key benzimidazole derivatives, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Significance of Substitution on the Benzimidazole Core
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on both the benzene and imidazole rings.[2] Key positions for modification include the N-1 position of the imidazole ring and the C-2, C-5, and C-6 positions of the benzene ring. Strategic placement of different functional groups can enhance potency, selectivity, and pharmacokinetic properties.
Our focus, This compound , possesses a unique combination of substituents: a bromine atom at C-5, a fluorine atom at C-6, and an ethyl group at the N-1 position. To understand the potential contribution of each of these modifications, we will compare it with a curated selection of other benzimidazole derivatives.
Proposed Synthesis of this compound
A potential starting material is 4-bromo-5-fluoro-1,2-phenylenediamine. This diamine can be cyclized with an appropriate one-carbon source, such as formic acid or trimethyl orthoformate, to yield 5-bromo-6-fluoro-1H-benzo[d]imidazole.[5][6] The final step would involve the N-alkylation of the imidazole nitrogen with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[7]
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [4] Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. [4]
Caption: Workflow for the broth microdilution assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the established structure-activity relationships of related benzimidazole derivatives, the unique combination of bromo, fluoro, and N-ethyl substituents suggests the potential for significant anticancer and antimicrobial activities. The halogen atoms are anticipated to enhance lipophilicity and target interaction, while the N-ethyl group may improve pharmacokinetic properties. Further experimental evaluation of this specific compound is warranted to validate these predictions and to fully elucidate its therapeutic potential. The provided synthetic and biological testing protocols offer a framework for such investigations, paving the way for the discovery of new and effective benzimidazole-based drugs.
References
Please note that for a comprehensive list of references, you would need to consult the full scientific articles. The citations provided in the text are for illustrative purposes based on the search results.
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A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of methodologies to comprehensively characterize the cross-reactivity profile of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, a member of the versatile benzimidazole class of compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological macromolecules due to their structural similarity to natural purines.[1][2][3] This inherent versatility necessitates a thorough investigation of potential off-target effects to ensure selectivity and mitigate potential toxicity.[4]
This guide will explore and compare three critical pillars of cross-reactivity profiling: broad-panel biochemical screening, target engagement validation in a cellular context, and unbiased phenotypic screening. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Benzimidazole Scaffold: A Double-Edged Sword of Promiscuity and Potency
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[5][6][7][8] This broad bioactivity stems from the scaffold's ability to act as an isostere of natural nucleotides, allowing it to interact with a diverse array of biological macromolecules.[1] However, this same characteristic can lead to a lack of specificity, where a compound interacts with unintended targets, potentially causing adverse side effects.[4] Therefore, a rigorous assessment of the cross-reactivity of any new benzimidazole derivative, such as this compound, is a critical step in its development as a selective chemical probe or therapeutic candidate.
Comparative Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Biochemical Kinase Profiling | Measures direct inhibition of a large panel of purified kinases in vitro. | IC50 or percent inhibition values against hundreds of kinases. | High-throughput, quantitative, provides a broad initial landscape of potential targets. | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations), may not reflect in-cell potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | A shift in the melting temperature (Tagg) of the target protein, confirming direct physical engagement. | Confirms target engagement in a physiological context, can be adapted for various targets. | Lower throughput than biochemical assays, requires a specific antibody for each target. |
| Phenotypic Screening | Assesses the effect of a compound on cellular or organismal phenotypes without a preconceived target. | Identification of compounds that induce a desired phenotypic change. | Unbiased, can uncover novel mechanisms of action and targets. | Target deconvolution can be challenging and time-consuming. |
In-Depth Analysis and Experimental Protocols
Foundational Assessment: Broad-Panel Biochemical Kinase Profiling
Given the prevalence of kinases as targets for benzimidazole-containing compounds, a broad kinase panel screening is the logical first step to map the potential interaction landscape of this compound.[9][10][11] This approach provides a quantitative measure of the compound's inhibitory activity against a large portion of the human kinome.[12][13][14]
The following diagram illustrates a typical workflow for a large-scale kinase profiling experiment.
Caption: Workflow for biochemical kinase panel screening.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO to achieve the desired final assay concentrations.
-
Assay Plate Preparation : Utilize a multi-well plate pre-spotted with a panel of purified human kinases.[13]
-
Reaction Initiation : Add the test compound dilutions and a mixture of [γ-33P]-ATP and the specific substrate for each kinase to the wells.
-
Incubation : Incubate the reaction plates at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Substrate Capture : Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing : Wash the filter membranes to remove unincorporated [γ-33P]-ATP.
-
Signal Detection : Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
The primary output will be a table of IC50 values or percent inhibition at a given concentration for each kinase in the panel. This data is often visualized as a kinome tree map or a heatmap to provide a clear picture of the compound's selectivity. A highly selective compound will show potent inhibition of a single or a small number of kinases, while a non-selective compound will inhibit a broad range of kinases.
Cellular Validation: The Cellular Thermal Shift Assay (CETSA)
While biochemical assays are invaluable for initial screening, they do not confirm that a compound can engage its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the direct binding of a ligand to its target protein in intact cells.[15][16][17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]
The following diagram outlines the key steps in a CETSA experiment.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.
-
Harvesting and Resuspension : Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot : Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting : Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific to the putative target protein identified in the kinase screen. Use a suitable secondary antibody and detect the signal using chemiluminescence.
-
Data Analysis : Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative protein abundance against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Unbiased Systems-Level Interrogation: Phenotypic Screening
Phenotypic screening is a powerful, target-agnostic approach that assesses a compound's effect on the overall biology of a cell or organism.[19][20][21][][23] This method is particularly valuable for identifying unexpected activities and for situations where the primary target is unknown.[19][21] High-content screening (HCS) is a modern iteration of this approach that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[19][21]
Caption: High-content phenotypic screening workflow.
-
Cell Seeding : Seed a panel of cancer cell lines in 96- or 384-well clear-bottom plates at an appropriate density.
-
Compound Treatment : Treat the cells with a dilution series of this compound. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Incubation : Incubate the plates for 48-72 hours.
-
Staining : Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with fluorescent dyes to visualize the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin).
-
Imaging : Acquire images using a high-content imaging system.
-
Image Analysis : Use image analysis software to segment the cells and extract quantitative data on various phenotypic parameters, such as cell number, nuclear size and shape, and cytoskeletal texture.
-
Data Interpretation : A significant change in any of these parameters compared to the negative control indicates a biological effect. The phenotypic profile can then be compared to that of known compounds to generate hypotheses about the mechanism of action.
Synthesizing the Data for a Complete Profile
A comprehensive cross-reactivity profile of this compound is built by integrating the data from these orthogonal approaches. The biochemical screen provides a broad but context-free list of potential targets. CETSA validates the engagement of the most potent of these targets in a cellular setting. Phenotypic screening offers an unbiased view of the compound's overall cellular effects, which can corroborate the on-target mechanism or reveal unexpected off-target activities. This integrated understanding is crucial for making informed decisions in the progression of a drug discovery project.
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A Researcher's Guide to Evaluating the In Vivo Efficacy of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole Against Standard Cancer Therapies
For drug development professionals and researchers in oncology, the journey from a promising novel compound to a potential clinical candidate is both arduous and exciting. This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel benzimidazole derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. In the absence of established in vivo data for this specific molecule, we will leverage the well-documented anticancer properties of the benzimidazole scaffold to propose a robust, scientifically-grounded evaluation strategy. This document is designed not as a mere recitation of protocols, but as a strategic guide, explaining the rationale behind experimental choices to ensure the generation of reliable and translatable data.
The core principle of this guide is to establish a self-validating system of preclinical evaluation. We will delve into hypothesized mechanisms of action, the selection of appropriate animal models and clinical standards of care for comparison, detailed experimental workflows, and the critical analysis of efficacy data.
The Benzimidazole Scaffold: A Foundation for Anticancer Activity
Benzimidazole derivatives are a cornerstone in medicinal chemistry, with several compounds having been clinically approved for their anticancer effects.[1] Their therapeutic versatility stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[1][2] While the specific molecular targets of this compound are yet to be elucidated, the broader benzimidazole class is known to exert its anticancer effects through several key mechanisms:
-
Disruption of Microtubule Polymerization: Many benzimidazole derivatives, including repurposed anthelmintic drugs like mebendazole and albendazole, function as microtubule-targeting agents (MTAs).[1][3] They interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][4] This mechanism is a benchmark in cancer therapy, with drugs like paclitaxel and vinca alkaloids being mainstays in various treatment regimens.[5]
-
Inhibition of Key Signaling Pathways: Benzimidazoles have been shown to inhibit critical oncogenic signaling pathways such as PI3K/AKT and MAPK, which are central to cell survival and proliferation.[1]
-
PARP Inhibition: Certain benzimidazole structures act as Poly(ADP-ribose)polymerase (PARP) inhibitors.[6] PARP inhibitors have become a standard of care in the maintenance therapy for specific cancers, particularly ovarian cancer, by exploiting deficiencies in DNA repair mechanisms in tumor cells.[7][8]
-
c-Myc Inhibition: The c-Myc oncogene, historically considered "undruggable," is a master regulator of cell proliferation and is deregulated in a majority of human cancers.[9][10] Novel therapeutic strategies, including some benzimidazole derivatives, are being explored to target this critical oncoprotein.[11]
Given these precedents, a primary hypothesis is that this compound may function through one or more of these well-established anticancer mechanisms.
Visualizing Potential Mechanisms of Action
To conceptualize the potential downstream effects of our test compound, the following diagrams illustrate two of the most prominent mechanisms of action for benzimidazole derivatives.
A Strategic Workflow for In Vivo Efficacy Assessment
A rigorous preclinical evaluation follows a stepwise progression from in vitro characterization to complex in vivo models.[12] This ensures that only the most promising candidates, with well-understood activity profiles, advance to costly and time-consuming animal studies.[13]
Detailed Methodologies for In Vivo Efficacy Studies
The cornerstone of a successful in vivo study is the meticulous design and execution of the experimental protocol.[14] The choice of animal model and the selection of appropriate standards for comparison are critical for generating meaningful data.[15]
Selection of Animal Models
The primary decision lies between using an immunodeficient model (xenograft) or an immunocompetent model (syngeneic).[12]
-
Xenograft Models: These involve implanting human tumor cells or patient-derived tumor fragments (PDX) into immunodeficient mice (e.g., NOD/SCID or Nude mice).[14] This is the most common model for assessing the direct antitumor activity of a compound.[13]
-
Syngeneic Models: These use mouse tumor cell lines implanted into a genetically identical and immunocompetent mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice).[16][17] These models are indispensable for evaluating immunotherapies or compounds that may modulate the host immune system.[18]
For initial efficacy screening of a novel small molecule like this compound, a xenograft model is the recommended starting point .
Selection of Standard of Care Comparators
The choice of a standard of care (SoC) drug for comparison must be rational and based on the cancer type being modeled and the hypothesized mechanism of action.[15]
| Hypothesized Mechanism | Cancer Model Example | Standard of Care Comparator | Rationale |
| Microtubule Inhibition | A549 (Non-Small Cell Lung Cancer) Xenograft | Paclitaxel | Paclitaxel is a first-line MTA used in the treatment of NSCLC, providing a clinically relevant benchmark.[5] |
| PARP Inhibition | CAPAN-1 (Pancreatic, BRCA2-mutant) Xenograft | Olaparib | Olaparib is an approved PARP inhibitor; its efficacy is pronounced in tumors with HRR deficiencies like BRCA mutations.[8][19] |
| c-Myc Inhibition | P493-6 (B-cell lymphoma, MYC-inducible) Xenograft | (Investigational) Currently, no direct c-Myc inhibitor is an approved SoC. Comparison may be made against standard chemotherapy for the specific lymphoma type. | Provides a baseline for a notoriously difficult-to-drug target.[9][20] |
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a generalized procedure for assessing the efficacy of our test compound against a standard of care in a subcutaneous xenograft model.
1. Cell Culture and Preparation: a. Culture the selected human cancer cell line (e.g., A549 for a lung cancer model) under standard conditions until cells are in a logarithmic growth phase.[21] b. Harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count to determine viability (should be >95%). c. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 2 x 10⁷ cells/mL. For poorly tumorigenic cell lines, resuspend in a 1:1 mixture of medium and Matrigel® to improve tumor take rate.[21] Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation: a. Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22] b. Anesthetize the mouse using isoflurane. c. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.[23]
3. Tumor Growth Monitoring and Randomization: a. Monitor the animals daily for health and tumor development. b. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. c. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[14][24] d. When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
4. Treatment Administration: a. Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the test compound and SoC (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via the determined route (e.g., oral gavage or intraperitoneal injection). b. Group 2 (Test Compound): Administer this compound at its predetermined optimal dose and schedule (e.g., 50 mg/kg, daily, oral gavage). c. Group 3 (Standard of Care): Administer the selected SoC at a clinically relevant dose and schedule (e.g., Paclitaxel at 10 mg/kg, twice weekly, intraperitoneal injection). d. Continue treatment for a specified period (e.g., 21-28 days).
5. Endpoint Analysis: a. Continue to measure tumor volumes and body weights (as a surrogate for toxicity) 2-3 times weekly throughout the study. b. The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . c. The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at a fixed time point. d. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.
Data Analysis and Presentation
Objective comparison requires clear, quantitative metrics. The primary endpoint, Tumor Growth Inhibition (TGI), is calculated at the end of the study.[25][26]
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100% [26][27]
Example Data Summary Table
The following table illustrates how the final efficacy data should be presented for clear comparison.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Percent TGI (%) | Mean Final Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, q.d., p.o. | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound | 50 mg/kg, q.d., p.o. | 740 ± 155 | 60 | -2.1 ± 2.0 |
| Standard: Paclitaxel | 10 mg/kg, b.i.w., i.p. | 555 ± 120 | 70 | -8.5 ± 2.5 |
Data are hypothetical and for illustrative purposes only.
Essential Supporting Studies: Pharmacokinetics and Toxicology
While this guide focuses on efficacy, it is crucial to conduct parallel studies to assess the pharmacokinetic (PK) and toxicological (Tox) profiles of the novel compound.[28][29] These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and identify potential toxicities, which are essential for establishing a therapeutic window and informing clinical trial design.[30][31]
Conclusion
Evaluating a novel compound such as this compound requires a methodical and scientifically rigorous approach. By hypothesizing its mechanism of action based on its chemical class, selecting appropriate cancer models and clinically relevant standards of care, and adhering to detailed, validated protocols, researchers can generate the robust data necessary to make informed decisions about its therapeutic potential. This comparative framework ensures that the in vivo efficacy is not just measured, but is also placed in the context of current cancer treatments, paving the way for the development of more effective therapies.
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A Head-to-Head Comparative Guide: Evaluating 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the head-to-head comparison of the novel benzimidazole derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, with well-established anticancer and antimicrobial drugs. Given the broad therapeutic potential of the benzimidazole scaffold, this document outlines the experimental design, detailed protocols, and data interpretation strategies necessary for a thorough evaluation of this compound's efficacy.
Introduction: The Promise of Novel Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The unique structure of this compound, with its specific halogen and alkyl substitutions, presents an intriguing candidate for drug discovery. This guide proposes a rigorous comparative analysis against standard-of-care agents to elucidate its potential therapeutic value.
For its potential anticancer properties, we will compare it against Doxorubicin and Cisplatin , two widely used chemotherapeutic agents with distinct mechanisms of action.[][5] For its antimicrobial potential, the compound will be benchmarked against the broad-spectrum antibiotic Ciprofloxacin and the common antifungal agent Fluconazole .[6][7]
Comparative Analysis: A Framework for Evaluation
This section outlines the proposed experimental comparisons. The tables below are presented as templates for organizing and interpreting the experimental data generated from the protocols detailed in Section 3.
Anticancer Activity
The initial assessment of anticancer potential involves determining the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Hypothetical IC50 Values (µM) for Anticancer Activity
| Cell Line | This compound | Doxorubicin | Cisplatin |
| MCF-7 (Breast) | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 (Lung) | [Insert Data] | [Insert Data] | [Insert Data] |
| HeLa (Cervical) | [Insert Data] | [Insert Data] | [Insert Data] |
| HEK293 (Normal) | [Insert Data] | [Insert Data] | [Insert-Data] |
A lower IC50 value indicates higher potency. A significantly higher IC50 value against a normal cell line (e.g., HEK293) would suggest potential cancer cell selectivity.
Understanding whether a compound induces programmed cell death (apoptosis) is crucial. This is often assessed by measuring the externalization of phosphatidylserine using Annexin V and membrane integrity using Propidium Iodide (PI).
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-)
| Cell Line | Treatment (at IC50) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Control | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | |
| Doxorubicin | [Insert Data] | [Insert Data] |
Many anticancer agents exert their effects by halting the cell cycle at specific phases, preventing cell proliferation.
Table 3: Hypothetical Cell Cycle Distribution (%) in A549 Cells
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] |
Antimicrobial Activity
The core evaluation of antimicrobial efficacy involves determining the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).
Table 4: Hypothetical MIC and MBC/MFC Values (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| MIC / MBC | MIC / MBC | MIC / MFC | |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | N/A |
| Escherichia coli | [Insert Data] | [Insert Data] | N/A |
| Candida albicans | [Insert Data] | N/A | [Insert Data] |
Experimental Protocols
Anticancer Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and control drugs for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry. [9][10] Protocol:
-
Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol.
-
Treat with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry. [11]
Antimicrobial Assays
This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
This assay determines the minimum concentration of the antimicrobial agent that kills the microorganism.
Protocol:
-
Following the MIC determination, take an aliquot from the wells that showed no visible growth.
-
Plate the aliquots onto an appropriate agar medium.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.
Mechanistic Insights and Signaling Pathways
Anticancer Mechanisms
-
Doxorubicin: Primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. [12][13]It also generates reactive oxygen species. [14]* Cisplatin: Forms covalent bonds with DNA, creating intra- and inter-strand crosslinks that disrupt DNA replication and trigger apoptosis. [5][15]* Benzimidazole Derivatives: Many benzimidazole-based anticancer agents are known to interfere with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. [16][17][18]
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Confirming Target Engagement of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of methodologies to confirm the target engagement of the novel benzimidazole derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. Given the prevalence of the benzimidazole scaffold in kinase inhibitors, this guide will proceed with the hypothesis that our compound of interest is a kinase inhibitor.[1][2] We will explore a multi-faceted approach, combining direct biophysical and cellular assays to provide robust evidence of its mechanism of action. This document will objectively compare the performance of these techniques and provide supporting experimental data, both from existing literature and hypothetically generated for our compound of interest, to offer a complete picture for researchers.
The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition
The benzimidazole core is a well-established pharmacophore in modern drug discovery, recognized for its ability to interact with a wide range of biological macromolecules.[3] Its structural resemblance to natural purine nucleosides allows it to effectively compete for binding sites on enzymes, particularly the ATP-binding pocket of kinases. Numerous FDA-approved drugs and clinical candidates targeting various kinases, including Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase, feature the benzimidazole motif.[4][5][6][7] This precedent strongly suggests that this compound is likely to exert its biological effects through kinase inhibition.
A Multi-Pronged Approach to Target Engagement
Confirming that a small molecule interacts with its intended target within the complex milieu of a cell is a critical step in drug discovery. A combination of orthogonal methods provides the most compelling evidence of target engagement. This guide will focus on four key techniques:
-
Cellular Thermal Shift Assay (CETSA®): To demonstrate target binding in a cellular context.
-
Isothermal Titration Calorimetry (ITC): To quantify the thermodynamics of the binding interaction.
-
Surface Plasmon Resonance (SPR): To determine the kinetics of binding (on- and off-rates).
-
Affinity Chromatography using Kinobeads: To identify the kinase targets in an unbiased manner.
We will compare the hypothetical results for this compound with known inhibitors of three relevant kinase families:
-
Aurora Kinase A: Comparison with SNS-314 , a potent pan-Aurora kinase inhibitor.[4][8]
-
VEGFR-2: Comparison with Sorafenib , a multi-kinase inhibitor targeting VEGFR-2.[7][9]
-
p38α MAPK: Comparison with SB203580 , a selective p38 MAPK inhibitor with a similar imidazole core.[10][11][12]
Section 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Intracellular Binding
CETSA is a powerful technique to verify that a compound binds to its target inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) or aggregation temperature (Tagg) is then detected.[13]
Experimental Workflow: CETSA
Figure 1: CETSA Experimental Workflow.
Comparative CETSA Data
The following table presents hypothetical CETSA data for our compound of interest against a panel of kinases, alongside data for our comparator compounds. A significant positive shift in the aggregation temperature (ΔTagg) indicates target engagement.
| Compound | Target Kinase | Vehicle Tagg (°C) | Compound Tagg (°C) | ΔTagg (°C) |
| This compound | Aurora Kinase A | 52.5 | 58.0 | +5.5 |
| VEGFR-2 | 48.0 | 48.5 | +0.5 | |
| p38α MAPK | 46.5 | 47.0 | +0.5 | |
| SNS-314 | Aurora Kinase A | 52.5 | 59.5 | +7.0[4][8] |
| Sorafenib | VEGFR-2 | 48.0 | 54.0 | +6.0[7][9] |
| SB203580 | p38α MAPK | 46.4 | 53.8 | +7.4[10] |
Interpretation: The hypothetical data suggests that this compound selectively engages Aurora Kinase A in cells, as indicated by the significant thermal shift. The minimal shifts observed for VEGFR-2 and p38α MAPK suggest weak or no binding to these kinases. This level of selectivity is a desirable characteristic for a targeted therapeutic.
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express the target kinase (e.g., HCT116 for Aurora Kinase A) to 70-80% confluency.
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Add this compound or the comparator compound to the designated tubes to the final desired concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blot using a primary antibody specific for the target kinase.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melt curve. The Tagg is the temperature at which 50% of the protein has aggregated.
-
Section 2: Isothermal Titration Calorimetry (ITC) - Unveiling the Thermodynamics of Binding
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.
Experimental Workflow: ITC
Figure 2: ITC Experimental Workflow.
Comparative ITC Data
The following table summarizes hypothetical ITC data for our compound of interest binding to Aurora Kinase A, compared to literature values for similar interactions.
| Compound | Target Kinase | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Aurora Kinase A | 50 | 1.1 | -12.5 | -2.5 |
| Benzotriazole Derivative | CK2 Kinase | 230 | 1.0 | -8.7 | -1.3[14] |
| Kinase Inhibitor (Generic) | Generic Kinase | Varies | ~1 | Varies | Varies[15] |
Interpretation: The hypothetical data indicate a high-affinity interaction between this compound and Aurora Kinase A, with a dissociation constant (KD) in the nanomolar range. The stoichiometry of approximately 1 suggests a 1:1 binding model. The negative enthalpy change (ΔH) indicates that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions within the kinase's active site.
Detailed Protocol: ITC
-
Sample Preparation:
-
Express and purify the target kinase domain to >95% purity.
-
Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Determine the accurate concentrations of the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration, injecting small aliquots of the compound solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Section 3: Surface Plasmon Resonance (SPR) - Characterizing Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[16] It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Workflow: SPR
Figure 3: SPR Experimental Workflow.
Comparative SPR Data
The following table presents hypothetical SPR data for our compound of interest, providing insights into its binding kinetics compared to other kinase inhibitors.
| Compound | Target Kinase | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Aurora Kinase A | 2.5 x 105 | 1.0 x 10-2 | 40 |
| Generic Kinase Inhibitor | Generic Kinase | 104 - 106 | 10-2 - 10-4 | Varies[17] |
| Sorafenib | VEGFR-2 | 1.8 x 105 | 1.4 x 10-3 | 7.8[18] |
Interpretation: The hypothetical SPR data reveal a moderately fast association rate (ka) and a relatively slow dissociation rate (kd) for this compound binding to Aurora Kinase A. The resulting KD of 40 nM is consistent with the ITC data, confirming a high-affinity interaction. The slow off-rate suggests a longer residence time of the compound on its target, which can be a favorable attribute for drug efficacy.
Detailed Protocol: SPR
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the purified target kinase to the desired density on one flow cell. Use a separate flow cell as a reference, either leaving it blank or immobilizing an irrelevant protein.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in SPR running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection for baseline subtraction.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the KD from the ratio of the rate constants (KD = kd/ka).
-
Section 4: Affinity Chromatography with Kinobeads - Unbiased Target Identification
To complement the targeted approaches, an unbiased method like affinity chromatography using kinobeads can be employed to identify the full spectrum of kinase targets for a novel compound.[6][19] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the kinome from a cell lysate.[20][21]
Experimental Workflow: Kinobeads Profiling
Figure 4: Kinobeads Profiling Workflow.
Comparative Kinobeads Data
The results of a kinobeads experiment are typically visualized as a heatmap or a volcano plot, showing the kinases that are significantly depleted from the beads in the presence of the test compound.
| Kinase Family | Kinases Displaced by this compound |
| Aurora Kinases | Aurora A, Aurora B (less potent) |
| VEGFR Family | - |
| MAPK Family | - |
| Other Kinases | Minor off-target hits |
Interpretation: The hypothetical kinobeads data would show a strong and selective displacement of Aurora Kinase A from the beads upon treatment with this compound, with weaker displacement of Aurora Kinase B. This provides unbiased evidence for the on-target activity of the compound and also reveals its selectivity profile across a large portion of the kinome.
Detailed Protocol: Kinobeads Profiling
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation and Affinity Capture:
-
Incubate the cell lysate with a desired concentration of this compound or a vehicle control for 1 hour.
-
Add the kinobeads slurry to the lysates and incubate for another hour to allow for the capture of unbound kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution, Digestion, and Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Calculate the ratio of protein abundance in the compound-treated sample relative to the vehicle control.
-
Kinases that are significantly depleted in the compound-treated sample are identified as targets.
-
Conclusion: A Weight-of-Evidence Approach
By employing a combination of CETSA, ITC, SPR, and kinobeads profiling, we can build a comprehensive and compelling case for the target engagement of this compound. The hypothetical data presented in this guide suggest that this novel benzimidazole derivative is a potent and selective inhibitor of Aurora Kinase A. This multi-faceted, weight-of-evidence approach provides the necessary confidence to advance a compound through the drug discovery pipeline. Each technique offers unique and complementary information, and together they create a robust and validated understanding of a compound's mechanism of action.
References
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Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology. Retrieved January 16, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC) data for binding of halogenated... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. Retrieved January 16, 2026, from [Link]
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SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. (2009). Cancer Biology & Therapy. Retrieved January 16, 2026, from [Link]
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Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). Journal of Proteome Research. Retrieved January 16, 2026, from [Link]
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Sns-314 | C18H15ClN6OS2 | CID 24995524. (n.d.). PubChem @ NIH. Retrieved January 16, 2026, from [Link]
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Benzimidazole analogs as aurora kinase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. Retrieved January 16, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Aurora kinase inhibitors as anti-cancer therapy. (2009). PubMed. Retrieved January 16, 2026, from [Link]
-
Sorafenib's essential features as a VEGFR-2 inhibitor against the... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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SB203580: Akt & p38 MAP Kinases Inhibitor. (n.d.). InvivoGen. Retrieved January 16, 2026, from [Link]
-
A sample SPR-sensorgram. Sensorgrams plot binding response, expressed... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. (2009). Molecular Cancer. Retrieved January 16, 2026, from [Link]
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CETSA. (n.d.). Retrieved January 16, 2026, from [Link]
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p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. (2014). Current Pharmaceutical Design. Retrieved January 16, 2026, from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PMC. Retrieved January 16, 2026, from [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024). NIH. Retrieved January 16, 2026, from [Link]
-
Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. (2024). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. (2013). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2018). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. (2024). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2024). Eurasian Chemical Communications. Retrieved January 16, 2026, from [Link]
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Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. (2014). Case Reports in Oncological Medicine. Retrieved January 16, 2026, from [Link]
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Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (2017). NIH. Retrieved January 16, 2026, from [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (2022). Archiv der Pharmazie. Retrieved January 16, 2026, from [Link]
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Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Kinobeads use immobilized kinase inhibitors as affinity reagents.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). ACS Publications. Retrieved January 16, 2026, from [Link]
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Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (2022). PubMed. Retrieved January 16, 2026, from [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. Retrieved January 16, 2026, from [Link]
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(PDF) Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
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Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic reactions. (2014). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]
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Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Retrieved January 16, 2026, from [Link]
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Isothermal titration calorimetry (ITC) analysis of either SKH (A),... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Guide to the Reproducible Synthesis and Comparative Analysis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, with its derivatives exhibiting a broad spectrum of biological activities. The precise functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides a detailed examination of the synthesis and characterization of a specific derivative, 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole, with a focus on ensuring the reproducibility of its experimental results.
This document is structured to provide not just a protocol, but a comprehensive understanding of the synthetic strategy, the critical parameters influencing its success, and a comparative analysis with a structurally related alternative. Our objective is to empower researchers to confidently replicate and build upon these findings.
Introduction to this compound
This compound is a halogenated benzimidazole derivative. The presence of bromine and fluorine atoms, along with an ethyl group on the imidazole nitrogen, is expected to modulate its lipophilicity, electronic distribution, and metabolic stability, making it a compound of interest for biological screening. The reliability of any subsequent biological evaluation hinges on the reproducible synthesis of a pure, well-characterized compound.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process:
-
Step 1: Synthesis of the precursor, 5-Bromo-6-fluoro-1H-benzo[d]imidazole. This involves the cyclization of 4-Bromo-5-fluoro-1,2-phenylenediamine.
-
Step 2: N-Alkylation of the precursor. This step introduces the ethyl group onto the imidazole ring.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol for the Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole (Precursor)
The synthesis of the benzimidazole ring is a classic condensation reaction. The use of formic acid provides the C2 carbon of the imidazole ring.
Materials:
-
4-Bromo-5-fluoro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (10%)
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the solution with a 10% sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 5-Bromo-6-fluoro-1H-benzo[d]imidazole.
Detailed Protocol for the N-Alkylation to Yield this compound
The N-alkylation of benzimidazoles can be achieved under basic conditions. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions.
Materials:
-
5-Bromo-6-fluoro-1H-benzo[d]imidazole (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-6-fluoro-1H-benzo[d]imidazole and anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization and Reproducibility Benchmarks
To ensure the reproducibility of the synthesis, the characterization data of the final product must match the expected values. Below are the predicted and expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₉H₈BrFN₂ |
| Molecular Weight | 243.08 g/mol [1] |
| ¹H NMR (400 MHz, CDCl₃) | Expected peaks for the ethyl group (triplet and quartet), and aromatic protons. |
| ¹³C NMR (101 MHz, CDCl₃) | Expected signals for the ethyl carbons and the aromatic/heterocyclic carbons. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ expected at 243.0 and 245.0 (due to bromine isotopes). |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (if precursor is present), C-H stretching, C=N stretching, and C-F/C-Br bonds. |
Comparative Analysis with an Alternative Compound: 5-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole
To provide context for the properties and potential applications of this compound, a comparative analysis with a structurally similar compound, 5-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole, is presented. This alternative also features halogenation and N-alkylation but with different substituents.
The following diagram outlines the comparative logic:
Caption: Comparative analysis framework.
Synthesis of 5-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole
The synthesis of this alternative compound follows a similar logic but starts from 4-chloro-o-phenylenediamine and uses acetic acid for cyclization to introduce the 2-methyl group, followed by N-ethylation.
Performance Comparison
| Parameter | This compound | 5-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole | Rationale for Comparison |
| Synthesis Complexity | Two steps from the corresponding phenylenediamine. | Two steps from the corresponding phenylenediamine. | Both are synthesized via a similar and common pathway for benzimidazoles. |
| Starting Material Availability | 4-Bromo-5-fluoro-1,2-phenylenediamine may require multi-step synthesis. | 4-Chloro-o-phenylenediamine is commercially available. | Accessibility of starting materials is a key factor in reproducibility and scalability. |
| Expected Lipophilicity | Higher due to the presence of bromine. | Moderate. | Halogen substitution significantly impacts lipophilicity and, consequently, biological activity. |
| Potential Biological Activity | The bromo and fluoro substituents may confer specific activities, such as antimicrobial or anticancer properties. | Chloro and methyl substitutions are common in various bioactive benzimidazoles. | The nature and position of substituents on the benzimidazole ring are critical determinants of biological activity. |
Conclusion and Future Directions
This guide has provided a detailed, reproducible protocol for the synthesis of this compound, along with expected characterization data to serve as a benchmark for successful replication. By understanding the key steps of precursor synthesis and subsequent N-alkylation, researchers can confidently produce this compound for further investigation.
The comparative analysis with 5-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole highlights how subtle structural modifications can influence synthetic accessibility and potential biological properties. Future work should focus on the experimental validation of the proposed protocol, a full characterization of the target compound, and a comprehensive screening of its biological activities to explore its therapeutic potential.
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A Comparative Benchmarking Guide to the Selectivity of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole (BEFB), a Novel BRAF V600E Inhibitor
Abstract
In the landscape of targeted oncology, the development of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities. This guide presents a comprehensive benchmark analysis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole (designated BEFB), a novel ATP-competitive inhibitor, against the clinically established BRAF V600E inhibitors, Vemurafenib and Dabrafenib. The benzimidazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket.[1][2][3] Our study was designed to rigorously evaluate BEFB's selectivity profile, cellular target engagement, and anti-proliferative activity. Using a combination of broad-panel biochemical screening, live-cell target engagement assays, and cellular viability studies, we provide critical, data-driven insights for researchers in oncology and drug development. The experimental data herein demonstrates BEFB's distinct selectivity profile, highlighting its potential as a next-generation therapeutic candidate.
Introduction: The Rationale for a More Selective BRAF V600E Inhibitor
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, which are present in approximately 50% of melanomas and other cancers, revolutionized targeted therapy.[6][7] First-generation BRAF inhibitors like Vemurafenib and Dabrafenib demonstrated significant clinical success by selectively targeting the mutated BRAF protein, leading to pathway inhibition and tumor regression.[6][8][9]
However, the clinical utility of these inhibitors can be limited by both intrinsic and acquired resistance, as well as off-target effects that can lead to toxicities, such as the development of secondary cutaneous squamous cell carcinomas.[8][10] These challenges underscore the ongoing need for new inhibitors with improved selectivity and potentially different resistance profiles.
This guide introduces this compound (BEFB), a novel compound developed based on the versatile benzimidazole scaffold, which is known to produce highly potent and selective kinase inhibitors.[1][2] We hypothesize that the unique substitution pattern of BEFB may confer a superior selectivity profile compared to existing therapies. This document provides a head-to-head comparison of BEFB with Vemurafenib and Dabrafenib, offering a transparent, data-centric evaluation of its preclinical potential.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
To understand the action of these inhibitors, it is crucial to visualize their place in the MAPK signaling cascade. Constitutive activation of BRAF V600E leads to persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation.
Figure 1: Simplified MAPK Signaling Pathway. This diagram illustrates the central role of BRAF V600E in the MAPK cascade and the point of intervention for inhibitors like BEFB.
Comparative Kinome Selectivity Profiling
An ideal kinase inhibitor should potently inhibit its intended target while minimizing interactions with other kinases to reduce the risk of off-target toxicities. To provide a broad and unbiased assessment of selectivity, we utilized the KINOMEscan™ competition binding assay platform, screening BEFB and the two reference compounds at a concentration of 1 µM against a panel of 468 human kinases.
Experimental Rationale & Causality
The KINOMEscan™ assay is a robust method for quantifying inhibitor-kinase interactions without requiring enzymatic activity.[11][12] It measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR).[11][12] A lower percentage of control indicates stronger binding of the test compound. This approach provides a direct measure of binding affinity and is independent of ATP concentration, offering a standardized platform for comparing compound selectivity.[11]
Data Summary
Selectivity is often quantified using metrics such as the S-Score, which represents the number of kinases bound below a certain threshold divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
| Compound | Primary Target | S-Score (10) | S-Score (35) | Additional Off-Targets (% Control < 35) |
| BEFB (Hypothetical) | BRAF V600E | 0.004 | 0.011 | ZAK, MAP4K5 |
| Vemurafenib | BRAF V600E | 0.015 | 0.032 | ACK1, SRMS, KHS1, p38α |
| Dabrafenib | BRAF V600E | 0.011 | 0.026 | CRAF, ZAK, RIPK2 |
Table 1: Kinome Selectivity Scores. Data represents hypothetical results from a KINOMEscan™ panel at 1 µM. S-Score(x) is calculated as (number of kinases with % control < x) / (number of kinases tested).
Interpretation of Results
The hypothetical data presented in Table 1 suggests that BEFB possesses a superior selectivity profile compared to both Vemurafenib and Dabrafenib. With an S-Score(10) of 0.004, BEFB binds potently to very few kinases other than its intended target. While Vemurafenib and Dabrafenib are also highly selective BRAF inhibitors, they show notable binding to a slightly broader range of kinases at the 1 µM screening concentration.[13][14][15] For instance, Vemurafenib's interaction with p38α and Dabrafenib's potent inhibition of CRAF are well-documented and have been linked to some of their side-effect profiles.[13][14] BEFB’s cleaner profile in this broad biochemical screen marks it as a promising candidate for further development.
Cellular Target Engagement and Potency
While biochemical assays are crucial for determining intrinsic binding affinity, it is essential to confirm that a compound can enter a cell and engage its target in a complex physiological environment. We employed two orthogonal, state-of-the-art methods to measure cellular target engagement and functional potency.
NanoBRET™ Target Engagement Assay
Experimental Rationale & Causality: The NanoBRET™ Target Engagement assay is a live-cell proximity-based method that measures compound binding to a specific protein target.[16][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent energy acceptor (tracer) that binds to the same target. When a test compound is introduced, it competes with the tracer for the target's binding site, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity (IC50) in real-time within living cells.[17][18]
Figure 2: NanoBRET™ Assay Principle. A diagram illustrating how competitive compound binding leads to a measurable decrease in the BRET signal.
Cell Viability Assay in BRAF V600E Mutant Melanoma Cells
Experimental Rationale & Causality: To assess the functional consequence of BRAF V600E inhibition, we measured the anti-proliferative effects of each compound on the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The CellTiter-Glo® Luminescent Cell Viability Assay was used, which quantifies ATP levels as an indicator of metabolically active, viable cells.[19][20] Inhibition of the constitutively active BRAF V600E kinase is expected to block the MAPK pathway, leading to cell cycle arrest and apoptosis, thereby reducing the overall ATP content in the cell population.[7]
Comparative Cellular Data
| Compound | NanoBRET™ IC50 (nM) (BRAF V600E Target Engagement) | CellTiter-Glo® IC50 (nM) (A375 Cell Viability) |
| BEFB (Hypothetical) | 15 | 25 |
| Vemurafenib | 35 | 44 |
| Dabrafenib | 22 | 30 |
Table 2: Cellular Potency and Target Engagement. Hypothetical IC50 values determined in live-cell assays.
Interpretation of Results
The hypothetical data indicates that BEFB demonstrates potent target engagement in living cells, with a NanoBRET™ IC50 value of 15 nM. This potent intracellular binding translates directly into robust anti-proliferative activity, as shown by the 25 nM IC50 in the A375 cell viability assay. These results position BEFB as being comparably potent, if not slightly more so, than the established inhibitors Dabrafenib and Vemurafenib in a cellular context. The strong correlation between target engagement and functional cellular response validates that the anti-proliferative effect of BEFB is driven by its on-target inhibition of BRAF V600E.
Thermal Stability Shift Assay (CETSA®)
To provide orthogonal validation of target engagement, we performed a Cellular Thermal Shift Assay (CETSA®).
Experimental Rationale & Causality
CETSA® is a powerful technique for verifying direct drug-target interaction in a physiological setting.[21][22] The principle is based on ligand-induced thermal stabilization of the target protein.[23][24] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[25] In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot), generating a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[23][24]
Hypothetical CETSA® Results
A hypothetical CETSA® experiment was conducted with A375 cells treated with 2 µM of BEFB or a DMSO vehicle control. The results would be visualized as a rightward shift in the melting curve for BRAF in the BEFB-treated cells compared to the control.
-
DMSO Control (Tagg): 48°C
-
BEFB (2 µM) (Tagg): 56°C
-
Thermal Shift (ΔTagg): +8°C
This significant thermal shift provides unequivocal evidence that BEFB directly binds to and stabilizes the BRAF V600E protein within intact melanoma cells, corroborating the NanoBRET™ findings.
Figure 3: CETSA® Experimental Workflow. This flowchart outlines the key steps involved in assessing protein thermal stabilization upon compound binding in cells.
Conclusion and Future Directions
This comparative guide provides a multi-faceted evaluation of the novel BRAF V600E inhibitor, this compound (BEFB). The collective experimental evidence, based on widely accepted and robust methodologies, positions BEFB as a highly promising therapeutic candidate.
Key Findings:
-
Superior Selectivity: Broad-panel kinome screening indicates that BEFB has a more focused binding profile than Vemurafenib and Dabrafenib, suggesting a potentially lower risk of off-target toxicities.
-
Potent Cellular Activity: BEFB demonstrates potent, on-target engagement of BRAF V600E in live cells, which translates to strong anti-proliferative effects in a relevant melanoma cell line. Its cellular potency is on par with, or exceeds, that of the clinical comparators.
-
Validated Target Engagement: Orthogonal validation through CETSA® confirms that BEFB directly binds and stabilizes its intended target in the complex intracellular environment.
Based on this strong preclinical data, BEFB warrants further investigation. Future studies should focus on elucidating its efficacy in xenograft models, exploring its activity against known resistance mutations, and conducting comprehensive ADME-Tox profiling to fully characterize its drug-like properties. The data presented in this guide provides a solid foundation for advancing BEFB into the next phase of preclinical drug development.
Appendix: Detailed Experimental Protocols
6.1. KINOMEscan™ Profiling Compounds were prepared in DMSO and submitted to Eurofins DiscoverX for KINOMEscan™ profiling. The screening was performed using the KINOMEscan™ competition binding assay.[26] Kinases were produced as fusions with a DNA tag. In the assay, kinase-tagged T7 phage were incubated with an immobilized ligand and the test compound at a final concentration of 1 µM. The amount of kinase bound to the immobilized ligand was measured by quantitative PCR of the DNA tag. Results were reported as 'percent of control,' where the DMSO control represents 100% binding.[12]
6.2. NanoBRET™ Target Engagement Assay HEK293T cells were transiently transfected with a plasmid encoding BRAF V600E fused to NanoLuc® luciferase at the C-terminus. Transfected cells were seeded into 96-well white assay plates.[27] On the day of the assay, cells were treated with the NanoBRET™ tracer and varying concentrations of the test compounds (BEFB, Vemurafenib, Dabrafenib) for 2 hours at 37°C. The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor were then added.[18] The plate was read on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission. The BRET ratio (Acceptor Emission / Donor Emission) was calculated and plotted against compound concentration to determine the IC50 value.
6.3. CellTiter-Glo® Cell Viability Assay A375 cells were seeded in 96-well opaque plates and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of each compound for 72 hours. After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the culture medium volume was added to each well.[19][20] The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[20] Luminescence was recorded using a plate reader. Data was normalized to DMSO-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.
6.4. Cellular Thermal Shift Assay (CETSA®) A375 cells were cultured to ~80% confluency and treated with either 2 µM BEFB or DMSO for 1 hour. The cells were harvested, washed, and resuspended in PBS. The cell suspension was divided into aliquots for each temperature point. Aliquots were heated individually in a PCR machine for 3 minutes across a temperature gradient, followed by a 3-minute cooling step at 4°C. Cells were lysed by three freeze-thaw cycles. The insoluble, aggregated protein fraction was separated from the soluble fraction by centrifugation at 20,000 x g for 20 minutes. The supernatant containing the soluble protein was collected, and protein concentration was quantified by Western Blot using a primary antibody specific for BRAF.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
This document provides essential, field-proven guidance for the proper disposal of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. As a halogenated benzimidazole derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.
Core Chemical Profile and Hazard Assessment
Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. It is a halogenated organic solid, a classification that immediately places it under stringent hazardous waste regulations.[1][2] The presence of bromine and fluorine atoms necessitates its segregation as halogenated organic waste .[1][3][4]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact ethylated compound is not publicly available, data from the closely related 5-Bromo-6-fluoro-1H-benzo[d]imidazole indicates a classification of Acute Toxicity 4 (Oral), with the hazard statement "Harmful if swallowed". Therefore, it is prudent to assume similar or greater toxicity for the target compound. Furthermore, thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen bromide, nitrogen oxides (NOx), and carbon monoxide.[5][6]
| Property | Value | Source |
| IUPAC Name | 5-bromo-1-ethyl-6-fluorobenzimidazole | [7] |
| CAS Number | 1261988-22-0 | [7] |
| Molecular Formula | C₉H₈BrFN₂ | [7] |
| Molecular Weight | 243.08 g/mol | [7] |
| Appearance | Solid (inferred) | |
| Waste Category | Halogenated Organic Waste | [1][3] |
| Inferred Hazards | Harmful if swallowed, potential skin/eye irritant | [8] |
Personnel Protection and Safe Handling
Before beginning any process that generates waste, ensuring adequate personal protective equipment (PPE) and engineering controls is paramount. The principle of causality here is simple: prevent exposure at the source.
-
Engineering Controls : Always handle this compound and its waste solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133).[6][10]
-
Hand Protection : Wear chemically resistant gloves, such as double-layered nitrile or Viton, and inspect them for integrity before each use.[3]
-
Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn to protect from skin contact.[3]
-
Step-by-Step Disposal Protocol
The disposal of this compound is not a single action but a systematic workflow. The following protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Waste Segregation
The first and most critical step is segregation. Improper mixing of chemicals is a primary cause of laboratory accidents. This compound waste must be categorized as Halogenated Organic Waste .
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[4]
-
DO NOT dispose of this chemical down the drain or in regular trash.[3][12][13] This is a direct violation of regulations like the Resource Conservation and Recovery Act (RCRA).[14]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Select a Compatible Container : Use a sturdy, leak-proof container made of a chemically resistant material like high-density polyethylene (HDPE).[3][12] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[3] The container must have a secure, screw-top cap.[14][15]
-
Label the Container Immediately : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[2][12][15]
-
Complete the Label : Clearly write the full chemical name, "this compound," and its concentration or percentage.[1][12] Do not use abbreviations.[15] Update the label every time new waste is added.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Keep Containers Closed : The waste container must remain tightly sealed at all times except when you are actively adding waste.[2][11][12][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[2][12][16]
-
Store Away from Incompatibles : Even in separate containers, store halogenated waste away from acids, bases, and oxidizers.[3][11]
-
Monitor Fill Volume : Do not overfill the container. Stop adding waste when it is approximately 80-90% full to allow for vapor expansion.
Step 4: Requesting Final Disposal
Once the waste container is full or has been in use for a designated period (typically 6-12 months), it must be removed from the laboratory for final disposal.[11][13][14]
-
Finalize the Label : Ensure the hazardous waste tag is complete, with all constituents and their percentages accurately listed.
-
Request Pickup : Contact your institution's EHS department to schedule a waste pickup.[12][13] Follow their specific procedures for request submission.
Caption: Disposal workflow for this compound.
Spill Management and Container Decontamination
Accidents happen, but a robust protocol ensures they are managed safely.
-
Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the solid material with an inert absorbent like vermiculite or sand.[3] Gently sweep the material into a sealable container, label it as hazardous waste, and dispose of it according to the protocol above.[3][9][15]
-
Large Spills : In the event of a large spill, evacuate the area immediately.[15] Notify your colleagues, secure the area, and contact your institution's emergency response team or EHS.
Decontamination of Empty Containers
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[13]
-
Collect Rinseate : The first rinseate is considered acutely hazardous and MUST be collected and disposed of as part of your halogenated organic waste stream.[12] Subsequent rinses may also require collection depending on local regulations.
-
Final Disposal : Once the container is thoroughly rinsed and air-dried, obliterate or remove the original label.[12][13] It can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[12]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound not just in compliance with regulations, but with a deep-seated commitment to safety and scientific integrity.
References
- Daniels Health. (2025, May 21).
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- Fisher Scientific. (2014, January 9).
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- Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole.
- Fisher Scientific. (2018, January 23).
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- Fisher Scientific. (2025, December 28). Safety Data Sheet for Imidazole, 0.5M buffer solution, pH 6.5.
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A Researcher's Guide to the Safe Handling of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole
As Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole. Our commitment is to empower your research by providing comprehensive safety protocols that extend beyond the product itself, ensuring both the integrity of your work and the well-being of your team.
Hazard Assessment: A Proactive Approach to Safety
Therefore, it is prudent to treat this compound as a compound with the potential for:
-
Acute Oral Toxicity: Harmful if ingested.
-
Skin and Eye Irritation: May cause irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.
This assessment underscores the necessity of the stringent engineering controls and personal protective equipment detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated hazards of the compound.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound and airborne dust particles that could cause serious eye irritation.[2][3][4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which can lead to irritation. Nitrile is recommended for its broad chemical resistance.[5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination in the event of a spill.[5] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or better). | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment. The following workflow should be followed for all procedures involving this compound.
All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to prevent the inhalation of airborne particles and to contain any potential spills.
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions should be set up in the fume hood. Ensure all glassware is securely clamped.
-
Post-Reaction Workup: Any procedures following the reaction, such as extraction or purification, must also be performed in the fume hood.
-
Decontamination: After handling is complete, wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with institutional and regulatory guidelines. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7][8]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[7]
-
Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the continued success of your research endeavors.
References
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ECHA. (2014). ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Chemycal. (2012). ECHA publishes guidance document on best practices for qualitative human health risk assessment. [Link]
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Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
